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OdD1

Cat. No.: B1578480
Attention: For research use only. Not for human or veterinary use.
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Description

OdD1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFLDTFKNLALNAAKSAGVSVLNSLSCKLFKTC

Origin of Product

United States

Foundational & Exploratory

OSR1 gene function in embryonic development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Functions of the OSR1 Gene in Embryonic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Odd-Skipped Related 1 (OSR1) gene, a mammalian homolog of the Drosophila odd-skipped gene, encodes a crucial zinc-finger transcription factor that plays a pivotal role in embryonic development.[1][2][3][4] Its expression is tightly regulated both spatially and temporally, beginning in the intermediate mesoderm and extending to the developing heart, limbs, lungs, and craniofacial structures.[1] OSR1 is indispensable for the organogenesis of multiple systems, most notably the kidneys and the heart. In the kidney, it functions as the earliest marker of the intermediate mesoderm and is essential for the maintenance of nephron progenitor cells.[1][5][6][7] In the heart, OSR1 is critical for the formation of the atrial septum.[1] Mechanistically, OSR1 interacts with key developmental signaling pathways, including Wnt and Hedgehog, and functions synergistically with other transcription factors such as Six2 and Wt1.[6][8] Loss-of-function mutations in Osr1 in mouse models result in embryonic lethality, underscoring its fundamental role in development.[1][5][8][9] This guide provides a comprehensive overview of OSR1's function, its regulatory networks, and the experimental methodologies used to elucidate its roles.

OSR1 in Renal Development

OSR1 is a master regulator of kidney formation, involved from the earliest stages of specification to the maintenance of progenitor populations.

Specification and Maintenance of Nephron Progenitors

OSR1 is the earliest known molecular marker for the intermediate mesoderm, the embryonic tissue that gives rise to the urogenital system.[1] Its function is paramount for the survival and maintenance of the cap mesenchyme, a nephron progenitor cell population. Tissue-specific deletion of Osr1 in these cells leads to their premature depletion and results in severe renal hypoplasia, characterized by a drastic reduction in kidney size and nephron number.[6][10]

Genetic and Signaling Interactions

The function of OSR1 in the kidney is orchestrated through a complex network of interactions:

  • Upstream Regulation: Osr1 expression is induced by retinoic acid signaling and regulated by BET proteins.[5][10] Conversely, it is negatively regulated by the transcription factors Runx2 and Ikzf1.[1]

  • Downstream Targets: OSR1 initiates a transcriptional cascade by activating key developmental regulators, including Lhx1, Pax2, and Wt1.[1] It also promotes the expression of wnt2ba, a critical factor in podocyte development.[5]

  • Synergistic and Antagonistic Roles: OSR1 exhibits functional synergy with Wt1 to ensure the proper specification of the metanephric mesenchyme.[8] It also acts downstream of Six2, and together they maintain the nephron progenitor pool by antagonizing the pro-differentiation effects of the canonical Wnt/β-catenin signaling pathway.[6] This antagonism is achieved, in part, by OSR1's ability to stabilize transcriptional repressor complexes.[6]

OSR1_Kidney_Development RA Retinoic Acid OSR1 OSR1 RA->OSR1 activates BET BET Proteins BET->OSR1 activates Runx2 Runx2 Runx2->OSR1 inhibits Ikzf1 Ikzf1 Ikzf1->OSR1 inhibits Six2 Six2 Six2->OSR1 activates Progenitor_Maintenance Nephron Progenitor Maintenance Six2->Progenitor_Maintenance Wt1_Kidney Wt1 OSR1->Wt1_Kidney induces Lhx1 Lhx1 OSR1->Lhx1 induces Pax2 Pax2 OSR1->Pax2 induces Wnt2ba wnt2ba OSR1->Wnt2ba promotes Wnt_beta_catenin Wnt/β-catenin Signaling OSR1->Wnt_beta_catenin antagonizes OSR1->Progenitor_Maintenance Wt1_Kidney->Progenitor_Maintenance Progenitor_Differentiation Nephron Progenitor Differentiation Wnt_beta_catenin->Progenitor_Differentiation

Caption: OSR1 regulatory network in nephron progenitor cell fate.

OSR1 in Cardiac Development

OSR1 is a critical factor for the proper morphogenesis of the heart, particularly for the division of the atria.

Atrial Septation

Expression of OSR1 is localized to the dorsal atrial wall, the site from which the primary atrial septum emerges.[1] Its function is essential for the formation of this structure. Studies in mice have shown that deleting Osr1 specifically in the second heart field, a key progenitor population for atrial and outflow tract structures, leads to a complete absence of the atrial septum.[1]

Tbx5-Osr1 Signaling Pathway

In the posterior second heart field (pSHF), OSR1 acts as a direct downstream target of the T-box transcription factor Tbx5.[1] OSR1 and Tbx5 interact to regulate the cell cycle progression of these cardiac progenitor cells, a process vital for generating sufficient cell numbers for septal formation.[1][11] This Tbx5-Osr1 signaling axis operates in parallel to the Hedgehog signaling pathway, both of which are required for atrial septation.[1]

OSR1_Heart_Development pSHF Posterior Second Heart Field (pSHF) Tbx5 Tbx5 Hh Hedgehog (Hh) Signaling OSR1 OSR1 Tbx5->OSR1 activates CellCycle Cell Cycle Progression Tbx5->CellCycle interacts with OSR1 to regulate AtrialSeptation Atrial Septation Hh->AtrialSeptation parallel pathway OSR1->CellCycle regulates CellCycle->AtrialSeptation

Caption: Tbx5-Osr1 pathway in cardiac atrial septation.

OSR1 in Foregut and Lung Development

OSR1 plays a multifaceted role in the development of the foregut, the embryonic structure that gives rise to the esophagus, stomach, trachea, and lungs.

Downstream of Hedgehog Signaling

In the mesenchyme surrounding the foregut, OSR1 expression is dependent on Hedgehog (HH) signaling emanating from the adjacent epithelium.[12][13] The HH pathway effector, Gli3, directly binds to a conserved region in the Osr1 promoter to activate its transcription.[12]

Functions in Lung Morphogenesis

OSR1 is required for several key steps in respiratory system development:

  • Lung Progenitor Specification: Osr1 mutant embryos display a reduced number of lung progenitors in the ventral foregut.[12][13]

  • Branching Morphogenesis: It is necessary for the correct branching of the primary lung buds.[12][13]

  • Mesenchymal Differentiation: OSR1 is essential for the differentiation of various mesenchymal derivatives, including the smooth muscle of the trachea and esophagus, tracheal cartilage rings, and the pulmonary arteries.[12][13]

OSR1_Foregut_Development ForegutEpithelium Foregut Epithelium HH_Ligands HH Ligands (e.g., Shh) ForegutEpithelium->HH_Ligands secretes ForegutMesenchyme Foregut Mesenchyme HH_Ligands->ForegutMesenchyme signals to Gli3 Gli3 OSR1 OSR1 Gli3->OSR1 binds promoter & activates LungSpec Lung Specification OSR1->LungSpec Branching Branching Morphogenesis OSR1->Branching MesenchymalDiff Mesenchymal Differentiation (Smooth Muscle, Cartilage) OSR1->MesenchymalDiff

Caption: Hedgehog-Osr1 signaling cascade in foregut development.

Quantitative Data Summary

The critical role of OSR1 in development is highlighted by the severe phenotypes observed in loss-of-function mouse models.

Table 1: Phenotypes of OSR1 Knockout and Heterozygous Mice

Genotype Organ System Phenotype Reference
Osr1-/- Kidney Complete kidney agenesis, aberrant apoptosis of nephrogenic mesenchyme. [5][8][9]
Osr1-/- Heart Embryonic lethality, deformed atrioventricular junctions, hypoplastic venous valves, absent atrial septum. [1]
Osr1-/- Foregut/Lung Fewer lung progenitors, improper lung bud branching, defective mesenchymal differentiation. [12][13]
Osr1+/-Wt1+/- Kidney Unilateral or bilateral kidney agenesis or hypoplasia, reduced nephron progenitor cells. [8]

| Osr1c/-;Six2-TGCtg | Kidney | Premature depletion of nephron progenitor cells, severe renal hypoplasia. |[6][10] |

Key Experimental Protocols

Investigating the function of OSR1 requires a range of molecular and genetic techniques. Below are detailed methodologies for key experimental approaches.

Generation of Osr1 Conditional Mutant Mice

This approach allows for the inactivation of Osr1 in specific cell lineages, bypassing the embryonic lethality of the full knockout.[2][3][4]

  • 1. Targeting Vector Construction: A targeting vector is engineered to insert loxP recombination sites flanking a critical coding exon (e.g., Exon 2) of the Osr1 gene. An antibiotic resistance cassette (e.g., neomycin) flanked by FRT sites is typically included for selection of correctly targeted embryonic stem (ES) cells.

  • 2. ES Cell Targeting: The linearized targeting vector is introduced into ES cells via electroporation. Cells are cultured in the presence of the selection antibiotic.

  • 3. Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and confirmed by Southern blot analysis to identify those with the correct integration of the targeting construct at the Osr1 locus.

  • 4. Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into host blastocysts, which are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting chimeric pups are identified by coat color.

  • 5. Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline transmission of the targeted (Osr1flox-neo) allele.

  • 6. Excision of Selection Cassette: To prevent the selection cassette from interfering with gene function, mice carrying the Osr1flox-neo allele are crossed with mice expressing Flp recombinase, leading to the excision of the FRT-flanked cassette and generating the conditional Osr1flox allele.

  • 7. Tissue-Specific Deletion: Mice homozygous for the Osr1flox allele are crossed with a transgenic line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Six2-Cre for nephron progenitors, Nkx2.5-Cre for cardiac progenitors). In the offspring, Cre recombinase will excise the loxP-flanked exon, inactivating Osr1 only in the desired cell population.

Gene_Knockout_Workflow Osr1_flox Osr1 flox/flox Mouse (LoxP sites flank Exon 2) Breeding Cross Osr1_flox->Breeding Cre_mouse Tissue-Specific Cre Mouse (e.g., Six2-Cre) Cre_mouse->Breeding Offspring Offspring Osr1 flox/+; Cre/+ Breeding->Offspring Tissue-specific Cre expression deletes OSR1 Analysis Phenotypic Analysis (e.g., Histology, Gene Expression) Offspring->Analysis

Caption: Workflow for generating tissue-specific OSR1 knockout mice.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of OSR1, revealing its direct target genes.[14][15][16][17]

  • 1. Cell/Tissue Cross-linking: Harvest embryonic tissues (e.g., E11.5 kidney rudiments) and immediately cross-link protein-DNA complexes. For transcription factors like OSR1, a dual cross-linking protocol is recommended: first with 2 mM disuccinimidyl glutarate (DSG) for 45 minutes, followed by 1% formaldehyde for 10 minutes at room temperature.[16] Quench the reaction with glycine.

  • 2. Chromatin Preparation: Lyse the cells and isolate nuclei. Resuspend nuclei in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet debris.

  • 3. Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for OSR1. A parallel sample with a non-specific IgG antibody serves as a negative control.

  • 4. Complex Capture and Washes: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • 5. Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • 6. DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.

  • 7. Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library on a high-throughput platform.

  • 8. Bioinformatic Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions significantly enriched in the OSR1 IP sample compared to the input or IgG control. Perform motif analysis on the identified peaks to find the OSR1 binding consensus sequence.

CRISPR/Cas9-Mediated Gene Editing in Zygotes

This technique allows for the rapid generation of Osr1 knockout or knock-in alleles directly in mouse embryos.[18][19][20][21][22]

  • 1. gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the first coding exon of the Osr1 gene to maximize the probability of creating a null allele via a frameshift-inducing insertion/deletion (indel).

  • 2. Reagent Preparation: Prepare high-quality, purified Cas9 nuclease protein and the synthetic sgRNAs.

  • 3. Zygote Collection: Harvest fertilized zygotes from superovulated female mice.

  • 4. Microinjection: Prepare a microinjection mix containing Cas9 protein and sgRNAs. Microinject the mix into the cytoplasm of the collected zygotes. This approach, using a ribonucleoprotein (RNP) complex, is generally more efficient and has fewer off-target effects than plasmid injection.[22]

  • 5. Embryo Culture and Transfer: Culture the injected embryos in vitro to the two-cell or blastocyst stage. Transfer the viable embryos into the oviducts or uterus of pseudopregnant recipient females.

  • 6. Screening of Founder Animals: Genotype the resulting pups by PCR amplification of the targeted region, followed by Sanger sequencing or a T7 endonuclease I assay to detect the presence of indels.

  • 7. Colony Establishment: Breed the identified founder animals that carry a frameshift mutation to establish a stable Osr1 knockout mouse line. Characterize the precise mutation by subcloning and sequencing the PCR product from the founder.

References

The Role of Odd-skipped Related 1 (Odd1) in Cardiac Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Odd-skipped related 1 (Odd1), also known as Osr1, is a highly conserved zinc finger transcription factor that plays a pivotal role in embryonic development, particularly in the formation of the heart. This technical guide provides an in-depth analysis of the function of this compound in cardiac development, focusing on its involvement in atrial septation and the regulation of cardiac progenitor cells. We will explore the signaling pathways in which this compound participates, present quantitative data from key experimental findings, and provide detailed methodologies for the crucial experiments cited. This document is intended to be a comprehensive resource for researchers in cardiovascular biology and professionals involved in the development of therapeutics for congenital heart defects.

Introduction

Congenital heart defects (CHDs) are the most common type of birth defect, affecting nearly 1% of live births. A significant portion of these defects arise from abnormalities in the formation of the cardiac septa, the walls that divide the chambers of the heart. The intricate process of cardiac development is orchestrated by a complex network of transcription factors and signaling pathways that regulate the proliferation, differentiation, and migration of cardiac progenitor cells.

Odd-skipped related 1 (this compound/Osr1) has emerged as a critical regulator in this network. As a member of the Odd-skipped family of transcription factors, first identified in Drosophila, this compound is characterized by its C2H2-type zinc finger domains, which mediate its binding to specific DNA sequences and subsequent regulation of target gene expression. In mammals, this compound is essential for the development of multiple organs, including the heart and kidneys.

This guide will synthesize the current understanding of this compound's function in the developing heart, with a particular focus on its role in the second heart field (SHF), a population of cardiac progenitor cells that contributes to the formation of the atria, right ventricle, and outflow tract. We will delve into the genetic and molecular interactions of this compound with other key cardiac regulatory factors, such as Tbx5 and Gata4, and its interplay with crucial signaling pathways like the Hedgehog (Hh) pathway.

Quantitative Data on this compound Function in Cardiac Development

The following tables summarize key quantitative findings from studies investigating the role of this compound in cardiac development, primarily from mouse models.

Genetic Interaction of Osr1 and Tbx5 in Atrial Septation
Genotype Incidence of Atrioventricular Septal Defects (AVSDs)
Osr1+/-0% (0/8)
Tbx5+/-40% (4/10)
Osr1+/-; Tbx5+/-100% (11/11)[1]
p-value (Osr1+/-; Tbx5+/- vs. Tbx5+/-)p = 0.0149[1]
Gene Expression Changes in Tbx5+/- Embryos
Embryonic Day Relative Osr1 mRNA Expression in Posterior Second Heart Field (pSHF) (Tbx5+/- vs. Wild-type)
E8.50.669 ± 0.087 (p=0.0001)[1]
E9.50.544 ± 0.105 (p=0.006)[1]
E10.50.986 ± 0.065 (p=0.837)[1]
Cell Proliferation in the Second Heart Field (SHF) of Compound Haploinsufficient Embryos
Parameter Observation in Tbx5+/-; Osr1+/- Embryos
Proliferating Cells (BrdU+) in SHFSubstantial decrease compared to single heterozygotes.[1]
Cells in G2/M PhaseSignificant reduction.[1][2]
Cdk6 ExpressionDecreased level.[1][2]
Phenotypes of Osr1 Null Mutant (Osr1-/-) Mouse Embryos
Cardiac Defect Description
Atrial SeptumComplete absence of the primary atrial septum.[1][3]
Venous ValvesHypoplastic (underdeveloped).[1][3]
Atrioventricular JunctionsDeformed.
PericardiumIncomplete parietal pericardium.
Embryonic LethalityMost embryos die before birth.

Signaling Pathways Involving this compound in Cardiac Development

This compound functions within a complex regulatory network to control cardiac development. A key pathway involves its interaction with the T-box transcription factor Tbx5 and the Hedgehog (Hh) signaling pathway, which are crucial for atrial septation.

The Tbx5-Odd1 Axis

Genetic evidence strongly supports a functional interaction between Tbx5 and this compound in the posterior second heart field (pSHF). Tbx5, a key regulator of heart and limb development, directly regulates the expression of this compound in the pSHF.[1] This regulation is stage-specific, occurring at embryonic days E8.5 and E9.5, a critical window for the specification of atrial septum progenitors.[1] Compound haploinsufficiency for Tbx5 and this compound leads to a severe cell proliferation defect in the SHF, resulting in a high penetrance of atrioventricular septal defects (AVSDs).[1][2] This suggests that Tbx5 and this compound cooperate to ensure the expansion of the cardiac progenitor pool necessary for proper septation. The mechanism for this appears to be, at least in part, through the regulation of cell cycle progression, as evidenced by a reduction in cells in the G2 and M phases and decreased expression of the cell cycle regulator Cdk6 in compound heterozygous embryos.[1][2]

Tbx5_Odd1_Axis Tbx5 Tbx5 Osr1 This compound/Osr1 Tbx5->Osr1 Directly regulates expression CellCycle Cell Cycle Progression (G2/M Phase) Tbx5->CellCycle Osr1->CellCycle pSHF_Progenitors Posterior Second Heart Field Progenitors AtrialSeptation Atrial Septation pSHF_Progenitors->AtrialSeptation CellCycle->pSHF_Progenitors Proliferation Cdk6 Cdk6 CellCycle->Cdk6 Odd1_Hedgehog_Pathway cluster_Tbx5_Osr1 Tbx5-Odd1 Axis cluster_Hedgehog Hedgehog Signaling Tbx5 Tbx5 Osr1 This compound/Osr1 Tbx5->Osr1 CellCycle pSHF Cell Cycle Progression Tbx5->CellCycle Smo Smoothened (Smo) Osr1->Smo Regulates expression Osr1->CellCycle Shh Shh Ptch1 Ptch1 Shh->Ptch1 Ptch1->Smo Gli Gli Transcription Factors Smo->Gli Gli->CellCycle AtrialSeptation Atrial Septation CellCycle->AtrialSeptation Osr1_Knockout_Workflow ES_Cells Embryonic Stem (ES) Cells Homologous_Recombination Homologous Recombination in ES Cells ES_Cells->Homologous_Recombination Targeting_Vector Osr1 Targeting Vector (with loxP sites and selection marker) Targeting_Vector->Homologous_Recombination Blastocyst_Injection Blastocyst Injection Homologous_Recombination->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Germline_Transmission Germline Transmission Chimeric_Mice->Germline_Transmission Floxed_Mice Osr1-floxed Mice Germline_Transmission->Floxed_Mice Mating Mating Floxed_Mice->Mating Cre_Mice Cre-driver Mice (e.g., Nkx2.5-Cre or Cre-ERT2) Cre_Mice->Mating Conditional_KO Conditional Knockout Mice Mating->Conditional_KO

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Odd-skipped related 1 (OSR1) protein, a critical zinc-finger transcription factor implicated in embryonic development, cellular signaling, and disease pathogenesis, including cancer. This document details the protein's structure, functional domains, and its intricate roles in key signaling pathways, supported by quantitative data and detailed experimental methodologies.

OSR1 Protein Structure and Gene

Odd-skipped related 1 (OSR1) is a 266-amino acid protein encoded by the OSR1 gene, located on chromosome 2 (2p24.1) in humans. As a member of the Odd C2H2-type zinc-finger protein family, OSR1 plays a pivotal role as a transcription factor, primarily involved in the regulation of embryonic development, particularly of the heart and urogenital system.

Functional Domains of OSR1

The functionality of OSR1 is dictated by its distinct structural domains, which facilitate DNA binding and protein-protein interactions.

C2H2 Zinc Finger Domains

OSR1 contains three tandem C2H2 zinc finger domains, which are crucial for its sequence-specific DNA binding activity. These domains are highly conserved and are fundamental to OSR1's role as a transcription factor. While the precise boundaries can vary slightly based on predictive models, a consensus localization is presented below.

DomainPredicted Amino Acid Boundaries (Human OSR1)
C2H2 Zinc Finger 1175-197
C2H2 Zinc Finger 2203-225
C2H2 Zinc Finger 3231-253
Conserved C-Terminal (CCT) Domain

Located at its C-terminus, OSR1 possesses a conserved domain that is essential for mediating protein-protein interactions. This CCT domain recognizes and binds to a specific short peptide motif, Arg-Phe-Xaa-Val (RFxV), and a variant, Arg-x-Phe-x-Val/Ile (R-x-F-x-V/I), present in its binding partners. This interaction is fundamental for OSR1's role in the WNK-SPAK/OSR1 signaling pathway. The crystal structure of the OSR1 CCT domain has been resolved, revealing a primary peptide-binding pocket with a net negative charge that accommodates the arginine and phenylalanine residues of the motif.

Quantitative Analysis of OSR1 Interactions

The binding affinities of OSR1's domains to DNA and other proteins are critical for its biological function. The following tables summarize key quantitative data from biophysical studies.

Protein-Protein Interaction Affinities (CCT Domain)

The interaction between the OSR1 CCT domain and peptides derived from With-No-Lysine (WNK) kinases has been quantified using various techniques, including fluorescence anisotropy and surface plasmon resonance.

Interacting Peptide (Source)MethodDissociation Constant (Kd) / Inhibition Constant (Ki)
WNK4-derived peptideFluorescence AnisotropyKi = 12.9 µM[1]
WNK1-derived peptideFluorescence AnisotropyKi = 5.1 µM[1]
18-mer WNK4-derived RFQV peptideSurface Plasmon ResonanceKD = 2.1 - 6.6 µM[2]
18-mer WNK4-derived RFQV peptideSurface Plasmon ResonanceKD = 2.5 µM[3]

Post-Translational Modifications of OSR1

Post-translational modifications (PTMs) are critical for regulating OSR1 activity and its interactions with other proteins.

Phosphorylation

Phosphorylation is a key regulatory mechanism for OSR1, particularly within the WNK-SPAK/OSR1 signaling pathway.

Modification SiteModifying KinaseFunctional Consequence
Threonine-185 (T185)WNK1, WNK4Activation of OSR1 kinase activity.
Serine-325 (S325)WNK1, WNK4Phosphorylation at this site is also mediated by WNKs.
Methylation

Epigenetic silencing of the OSR1 gene via promoter methylation has been observed in several types of cancer, leading to its downregulation and contributing to tumor progression.[4] In gastric cancer, OSR1 is methylated and downregulated in 51.8% of cases, while in squamous cell carcinomas, this figure is above 85%.[4]

Signaling Pathways Involving OSR1

OSR1 is a key component of several signaling pathways that are crucial for development and cellular homeostasis.

The WNK-SPAK/OSR1 Signaling Pathway

This pathway is a major regulator of ion homeostasis. In response to osmotic stress, WNK kinases phosphorylate and activate OSR1 and the related kinase SPAK. Activated OSR1 then phosphorylates and regulates the activity of various ion cotransporters.

WNK_SPAK_OSR1_Pathway cluster_activation Activation Cascade Osmotic Stress Osmotic Stress WNK Kinases WNK Kinases Osmotic Stress->WNK Kinases activates OSR1 OSR1 WNK Kinases->OSR1 phosphorylates (T185, S325) Ion Cotransporters Ion Cotransporters OSR1->Ion Cotransporters phosphorylates & regulates

WNK-SPAK/OSR1 Signaling Pathway
Wnt Signaling Pathway

OSR1 has been shown to act as a tumor suppressor by downregulating the Wnt signaling pathway.[4] It achieves this by enhancing the expression of GSK3β and suppressing the expression of SOX9, which in turn leads to a decrease in β-catenin levels.[5][6]

OSR1_Wnt_Pathway cluster_wnt OSR1 in Wnt Signaling OSR1 OSR1 GSK3b GSK3b OSR1->GSK3b enhances expression SOX9 SOX9 OSR1->SOX9 suppresses expression beta-catenin beta-catenin GSK3b->beta-catenin promotes degradation SOX9->beta-catenin promotes expression Wnt Target Genes Wnt Target Genes beta-catenin->Wnt Target Genes activates transcription

OSR1 Regulation of Wnt Signaling
Hedgehog Signaling Pathway

During embryonic development, OSR1 acts as a downstream target of the Hedgehog (HH) signaling pathway.[7][8] The HH effector protein, Gli3, directly binds to a conserved region near the Osr1 promoter, thereby regulating its transcription.[7]

OSR1_Hedgehog_Pathway cluster_hedgehog OSR1 in Hedgehog Signaling Hedgehog Ligand Hedgehog Ligand Gli3 Gli3 Hedgehog Ligand->Gli3 activates OSR1 Gene OSR1 Gene Gli3->OSR1 Gene binds to promoter

OSR1 as a Target of Hedgehog Signaling

Experimental Protocols

This section provides an overview of key experimental methodologies used to study OSR1. These are generalized protocols and may require optimization for specific experimental contexts.

Yeast Two-Hybrid (Y2H) System for Protein Interaction Analysis

The Y2H system is a powerful technique to identify protein-protein interactions.

Workflow:

Y2H_Workflow cluster_y2h Yeast Two-Hybrid Workflow Bait Construction Construct Bait Plasmid (e.g., OSR1-DBD) Yeast Transformation Co-transform Yeast with Bait and Prey Bait Construction->Yeast Transformation Prey Library Prepare Prey Library (cDNA-AD) Prey Library->Yeast Transformation Selection Select for Interaction on Selective Media Yeast Transformation->Selection Validation Validate Positive Interactions Selection->Validation

Yeast Two-Hybrid Experimental Workflow

Protocol Outline:

  • Bait and Prey Plasmid Construction: The coding sequence of OSR1 is cloned into a "bait" vector, fusing it to a DNA-binding domain (DBD). A cDNA library is cloned into a "prey" vector, fusing the expressed proteins to a transcription activation domain (AD).

  • Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait plasmid and the prey library.

  • Selection and Screening: Transformed yeast are plated on selective media lacking specific nutrients. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing the yeast to grow.

  • Identification and Validation: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting protein. The interaction is then typically validated using other methods like co-immunoprecipitation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Site Identification

ChIP-seq is used to identify the genomic regions where OSR1 binds.

Workflow:

ChIP_Seq_Workflow cluster_chip ChIP-seq Workflow Crosslinking Crosslink Proteins to DNA (e.g., with formaldehyde) Chromatin Shearing Shear Chromatin (sonication or enzymatic) Crosslinking->Chromatin Shearing Immunoprecipitation Immunoprecipitate with OSR1 Antibody Chromatin Shearing->Immunoprecipitation DNA Purification Reverse Crosslinks and Purify DNA Immunoprecipitation->DNA Purification Sequencing Sequence DNA and Analyze Data DNA Purification->Sequencing

ChIP-seq Experimental Workflow

Protocol Outline:

  • Cross-linking and Cell Lysis: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The cells are then lysed to release the chromatin.

  • Chromatin Fragmentation: The chromatin is fragmented into smaller, manageable pieces, typically by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to OSR1 is used to immunoprecipitate the OSR1-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein complexes.

  • DNA Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting sequences are mapped to the genome to identify OSR1 binding sites.

Mass Spectrometry for Post-Translational Modification Analysis

Mass spectrometry is a powerful tool to identify and quantify PTMs on OSR1.

Workflow:

Mass_Spec_Workflow cluster_ms Mass Spectrometry PTM Workflow Protein Isolation Isolate OSR1 Protein (e.g., immunoprecipitation) Enzymatic Digestion Digest into Peptides (e.g., with trypsin) Protein Isolation->Enzymatic Digestion Enrichment Enrich for Modified Peptides (optional, e.g., for phosphopeptides) Enzymatic Digestion->Enrichment LC-MS/MS Analyze by Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Enrichment->LC-MS/MS Data Analysis Identify and Quantify PTMs LC-MS/MS->Data Analysis

Mass Spectrometry PTM Analysis Workflow

Protocol Outline:

  • Protein Isolation: OSR1 is isolated from cells, often by immunoprecipitation.

  • Enzymatic Digestion: The purified OSR1 is digested into smaller peptides using a protease like trypsin.

  • Enrichment of Modified Peptides (Optional): For low-abundance PTMs, such as phosphorylation, specific enrichment techniques (e.g., titanium dioxide chromatography for phosphopeptides) can be employed.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of the peptides and to identify and localize any PTMs.

Conclusion

Odd-skipped related 1 is a multifaceted transcription factor with critical roles in embryonic development and cellular signaling. Its well-defined zinc finger and CCT domains provide a structural basis for its functions in gene regulation and protein-protein interactions. The involvement of OSR1 in key signaling pathways, such as the WNK-SPAK/OSR1, Wnt, and Hedgehog pathways, highlights its importance in cellular homeostasis and its potential as a therapeutic target in diseases like cancer. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate biology of OSR1, which will be crucial for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Expression Pattern of OSR1 in Different Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial for embryonic development, particularly in the formation of the intermediate mesoderm, which gives rise to the kidneys and gonads. Its expression is tightly regulated both spatially and temporally, and dysregulation is associated with developmental defects and various cancers. This technical guide provides a comprehensive overview of the OSR1 expression pattern across a spectrum of human and mouse tissues, details the experimental methodologies used for its detection, and elucidates its role within key signaling pathways. All quantitative data is summarized for comparative analysis, and complex biological processes are visualized through detailed diagrams.

OSR1 Expression Profile Across Tissues

OSR1 exhibits a dynamic and tissue-specific expression pattern, with the highest levels typically observed during embryonic development and in specific adult tissues. The following tables summarize the relative mRNA and protein expression levels of OSR1 in various human and mouse tissues, compiled from publicly available databases and literature.

Quantitative OSR1 mRNA Expression Data

Table 1: OSR1 mRNA Expression in Human Tissues

TissueExpression Level (Normalized Values)Data Source
KidneyHighGTEx, Human Protein Atlas
HeartModerateGTEx, Human Protein Atlas
LungModerateGTEx, Human Protein Atlas
ColonModerateGTEx
Small IntestineModerateGTEx
ProstateModerateHuman Protein Atlas
TestisModerateHuman Protein Atlas
Adrenal GlandLowGTEx
BrainLowGTEx, Human Protein Atlas
LiverLowGTEx, Human Protein Atlas
SpleenLowGTEx
PancreasLowGTEx
Skeletal MuscleLowGTEx
SkinLowGTEx

Data is presented as a qualitative summary (High, Moderate, Low) of normalized expression values (e.g., TPM, RPKM) from the respective databases.

Table 2: OSR1 mRNA Expression in Mouse Tissues (Embryonic and Adult)

Tissue/StageExpression LevelData Source
Intermediate Mesoderm (E7.5-E8.5)Very High[1][2]
Developing Kidney (Metanephros)High[3]
Developing HeartHigh[2]
Branchial ArchesHigh[2]
Limb BudsHigh[2]
Adult KidneyModerateMouse ENCODE
Adult HeartLowMouse ENCODE
Adult LungLowMouse ENCODE
Adult BrainVery LowMouse ENCODE
Adult LiverVery LowMouse ENCODE

Expression levels are based on in situ hybridization and RNA-sequencing data from published literature and databases.

OSR1 Protein Expression

Immunohistochemical studies have largely confirmed the mRNA expression patterns, showing OSR1 protein localization primarily in the nucleus of expressing cells.

Table 3: OSR1 Protein Expression in Human Tissues

TissueStaining IntensityCellular LocalizationData Source
Kidney (Renal tubules)HighNuclearHuman Protein Atlas
Lung (Pneumocytes)MediumNuclearHuman Protein Atlas
Colon (Glandular cells)MediumNuclearHuman Protein Atlas
Testis (Cells in seminiferous ducts)MediumNuclearHuman Protein Atlas
HeartLowNuclearHuman Protein Atlas
LiverNot detected-Human Protein Atlas
BrainNot detected-Human Protein Atlas

Staining intensity is categorized as High, Medium, or Low based on the Human Protein Atlas data.

Key Roles of OSR1 in Development and Disease

OSR1 is a critical regulator of organogenesis. During embryonic development in mice, Osr1 is one of the earliest markers for the intermediate mesoderm, the precursor to the urogenital system.[1][2] Its expression is essential for the proper formation of the kidneys and gonads.[2] In the developing heart, OSR1 is involved in the formation of the atrial septum.[2] Furthermore, OSR1 plays a role in the development of the limbs, branchial arches, and foregut.[2]

In the context of disease, downregulation of OSR1 has been observed in several types of cancer, including lung and gastric cancer, where it may function as a tumor suppressor.[2] OSR1 can suppress the Wnt signaling pathway by inhibiting the expression of β-catenin and SOX9.[2]

Experimental Protocols for OSR1 Detection

Accurate detection of OSR1 expression is fundamental to understanding its function. The following are detailed protocols for the most common techniques used to analyze OSR1 mRNA and protein expression.

In Situ Hybridization (ISH) for OSR1 mRNA

This protocol is for the detection of OSR1 mRNA in whole-mount mouse embryos.

Materials:

  • Mouse embryos at the desired developmental stage

  • 4% paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • DEPC-treated water

  • Proteinase K

  • Hybridization buffer

  • Anti-digoxigenin (DIG) antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

  • Digoxigenin-labeled OSR1 antisense RNA probe

Procedure:

  • Fixation: Fix embryos in 4% PFA overnight at 4°C.

  • Dehydration and Rehydration: Dehydrate embryos through a graded methanol series and store at -20°C. Rehydrate through a reverse methanol series into PBS.

  • Permeabilization: Treat with Proteinase K to increase probe penetration. The duration and concentration depend on the embryonic stage.

  • Post-fixation: Re-fix in 4% PFA to preserve morphology.

  • Hybridization: Pre-hybridize in hybridization buffer at 65°C. Add the DIG-labeled OSR1 probe and incubate overnight at 65°C.

  • Washes: Perform stringent washes in hybridization buffer and MABT (maleic acid buffer with Tween-20) to remove unbound probe.

  • Immunodetection: Block with a blocking solution and incubate with anti-DIG-AP antibody overnight at 4°C.

  • Development: Wash extensively in MABT and then equilibrate in alkaline phosphatase buffer. Develop the color reaction using NBT/BCIP solution in the dark.

  • Imaging: Stop the reaction when the desired signal is achieved. Image the embryos using a stereomicroscope.

Immunohistochemistry (IHC) for OSR1 Protein

This protocol is for the detection of OSR1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (for blocking endogenous peroxidase)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against OSR1

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide. Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate slides with the primary OSR1 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.

  • Visualization: Apply DAB substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) for OSR1 mRNA

Materials:

  • RNA extracted from tissues of interest

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR primers for OSR1 and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract high-quality RNA from tissue samples and synthesize cDNA using a reverse transcriptase kit.

  • Primer Design and Validation: Design or obtain validated qPCR primers for OSR1 and a stable reference gene.

  • qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, primers, and cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of OSR1 using the ΔΔCt method, normalized to the reference gene.

OSR1 in Signaling Pathways

OSR1 function is intricately linked with major developmental signaling pathways, including the Wnt and Bone Morphogenetic Protein (BMP) pathways.

Experimental Workflow for OSR1 Expression Analysis

Experimental_Workflow cluster_rna mRNA Analysis cluster_protein Protein Analysis Tissue_Sample Tissue Sample (Human or Mouse) RNA_Extraction RNA Extraction Tissue_Sample->RNA_Extraction Protein_Extraction Protein Extraction Tissue_Sample->Protein_Extraction Immunohistochemistry Immunohistochemistry Tissue_Sample->Immunohistochemistry cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis In_Situ_Hybridization In Situ Hybridization RNA_Extraction->In_Situ_Hybridization Western_Blot Western Blot Protein_Extraction->Western_Blot qPCR Quantitative PCR cDNA_Synthesis->qPCR mRNA_Quantification mRNA Quantification qPCR->mRNA_Quantification mRNA_Localization mRNA Localization In_Situ_Hybridization->mRNA_Localization Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Protein_Localization Protein Localization Immunohistochemistry->Protein_Localization

Caption: Experimental workflow for analyzing OSR1 expression.

OSR1 in the Wnt and BMP Signaling Pathways

OSR1 acts as a crucial mediator in the crosstalk between Wnt and BMP signaling during development. In lung specification, for instance, OSR1 and its homolog OSR2 are required to repress the expression of Bmp4.[1][4] This repression of BMP signaling is necessary for the expression of Wnt ligands (Wnt2, Wnt2b), which in turn promote the specification of lung progenitors.[1][4] This demonstrates a functional antagonism where OSR1 activity modulates BMP signaling to permit Wnt-mediated developmental processes.

OSR1_Signaling_Pathway Wnt Wnt Ligands Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Activates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., Lung Progenitor Specification Genes) TCF_LEF->Wnt_Target_Genes Activates BMP4 BMP4 BMP4->Wnt BMP_Receptor BMP Receptor BMP4->BMP_Receptor SMADs pSMAD1/5/8 BMP_Receptor->SMADs Phosphorylates BMP_Target_Genes BMP Target Genes SMADs->BMP_Target_Genes Activates OSR1 OSR1 OSR1->BMP4 Represses

Caption: OSR1 regulation of Wnt and BMP signaling.

Conclusion

OSR1 is a transcription factor with a highly specific and dynamic expression pattern that is essential for the proper development of multiple organ systems. Its role as a modulator of key signaling pathways like Wnt and BMP underscores its importance in developmental biology. The methodologies and data presented in this guide provide a foundational resource for researchers investigating the multifaceted functions of OSR1 in both normal physiology and disease, and for professionals in drug development targeting pathways involving this critical regulator.

References

The Role of OdD1/OFD1 in Renal Morphogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Oral-facial-digital syndrome type 1 (OFD1) is a rare, X-linked dominant disorder characterized by malformations of the face, oral cavity, and digits, with polycystic kidney disease being a major cause of morbidity and mortality. The causative gene, OFD1 (also known as OdD1 in mice), encodes a protein localized to the centrosome and the basal body of primary cilia. This technical guide provides an in-depth overview of the function of this compound/OFD1 in kidney formation, with a focus on its molecular interactions and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of nephrology and ciliopathies. We present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research into this critical protein.

Introduction to this compound/OFD1

The OFD1 gene, located on the short arm of the X chromosome (Xp22), is crucial for embryonic development and is essential for survival in males.[1] In females, heterozygous mutations lead to the spectrum of phenotypes observed in OFD1 syndrome. The OFD1 protein is a key component of the ciliary proteome and is implicated in the function of primary cilia, which act as cellular antennae, sensing and transducing extracellular signals.[2] In the context of the kidney, OFD1 is expressed in the metanephros during development and plays a vital role in the differentiation of metanephric precursor cells.[3] Its dysfunction is a direct cause of the polycystic kidney disease seen in OFD1 patients.

Molecular Function and Localization of OFD1

The OFD1 protein has a multifaceted role, with localization to the centrosome, the basal body of primary cilia, and even the nucleus.[4][5][6] This distribution suggests its involvement in various cellular processes, from microtubule organization to gene expression regulation.

  • Ciliary and Centrosomal Localization: OFD1 is a core component of the human centrosome throughout the cell cycle.[7] During the development of polarized epithelial cells in the kidney, OFD1 is found at the apical region of nephron precursor cells and subsequently at the basal bodies of primary cilia in differentiated epithelia.[7] This specific localization points to a role in ciliogenesis and ciliary function, including mechanosensation of fluid flow within the renal tubules.[7]

  • Nuclear Localization: In addition to its well-established role at the centrosome and basal body, OFD1 has also been detected in the nucleus.[4][5][6] This suggests a potential, less-understood function in modulating gene expression directly.

Quantitative Data on this compound/OFD1 Function in Kidney

The generation of kidney-specific knockout mouse models has been instrumental in elucidating the in vivo function of Ofd1. The use of the Cre-LoxP system with a Ksp-cadherin promoter allows for the specific inactivation of Ofd1 in the developing kidney and genitourinary tract.[8]

Table 1: Gene Expression in Kidney-Specific Ofd1 Knockout Mice

GenotypeTissueTarget AlleleRelative mRNA Expression (compared to wild-type)Reference
Ofd1fl/y;creKsp (male)KidneyMutated Ofd1Δ4-5Present[4]
Ofd1fl/y;creKsp (male)LungMutated Ofd1Δ4-5Absent[4]
Ofd1fl/+;creKsp (female)KidneyMutated Ofd1Δ4-5Present[4]
Ofd1fl/+;creKsp (female)LungMutated Ofd1Δ4-5Absent[4]
Wild-type (Ofd1+/+)KidneyMutated Ofd1Δ4-5Absent[4]
Wild-type (Ofd1+/+)LungMutated Ofd1Δ4-5Absent[4]

Data synthesized from RT-PCR analysis in a study by an unnamed source.[4]

Table 2: Phenotypic Consequences of Kidney-Specific Ofd1 Inactivation

PhenotypeObservation in Ofd1 Conditional Knockout MiceTime of OnsetReference
Renal CystsDevelopment of glomerular and tubular cystsGlomerular cysts from E14.5; tubular cysts from P14[4]
Renal FunctionProgressive impairmentPostnatal[4]
Primary CiliaInitially form, then disappear after cyst developmentPostnatal[4][9]
mTOR PathwayUpregulation in dilated and non-dilated renal structuresPostnatal[4][10][11][12]

Signaling Pathways Involving OFD1

OFD1 is integrated into complex signaling networks that are crucial for renal development and homeostasis. Its dysfunction leads to the dysregulation of these pathways, contributing to cyst formation.

The OFD1-Polycystin-EGFR Signaling Complex

OFD1 is a component of a large protein complex located in the primary cilium that includes Polycystin-1 (PC1), Polycystin-2 (PC2), the Epidermal Growth Factor Receptor (EGFR), and flotillin proteins.[13][14][15] This complex is thought to be essential for the proper mechanosensory function of the primary cilium. In autosomal dominant polycystic kidney disease (ADPKD) cells with mutant PC1, there is a corresponding loss of OFD1, PC2, EGFR, and flotillin-1 from the cilia.[13][14] This suggests that PC1 is necessary for the assembly and stability of this ciliary signaling complex.[13][14]

OFD1_Polycystin_Complex cluster_cilium Primary Cilium cluster_downstream Downstream Signaling PC1 Polycystin-1 (PC1) PC2 Polycystin-2 (PC2) PC1->PC2 OFD1 OFD1 PC1->OFD1 interaction EGFR EGFR PC1->EGFR Flotillin Flotillin PC1->Flotillin Cell_Proliferation Cell Proliferation PC1->Cell_Proliferation regulates Cell_Differentiation Cell Differentiation PC1->Cell_Differentiation regulates

OFD1 within the ciliary signaling complex.
The mTOR Pathway

Studies in kidney-specific Ofd1 knockout mice have revealed a significant upregulation of the mTOR (mechanistic target of rapamycin) pathway in cystic kidneys.[4][10][11][12] This upregulation is observed in both dilated and non-dilated renal tubules, suggesting it is an early event in cystogenesis.[4][10] Treatment with the mTOR inhibitor rapamycin has been shown to reduce the number and size of renal cysts in these mice, indicating that the dysregulation of this pathway is mTOR-dependent.[4][11][12]

OFD1_mTOR_Pathway OFD1 OFD1 mTOR_pathway mTOR Pathway OFD1->mTOR_pathway inhibits Cell_Growth Cell Growth mTOR_pathway->Cell_Growth Cell_Proliferation Cell Proliferation mTOR_pathway->Cell_Proliferation Cyst_Formation Cyst Formation Cell_Growth->Cyst_Formation Cell_Proliferation->Cyst_Formation

Inhibitory role of OFD1 on the mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound/OFD1 in kidney formation.

Generation of Kidney-Specific Ofd1 Knockout Mice

This protocol describes the use of the Cre-LoxP system to generate mice with a conditional knockout of the Ofd1 gene specifically in the kidney.

Knockout_Mouse_Workflow start Start floxed_mouse Generate Ofd1 floxed mouse (loxP sites flanking exons 4-5) start->floxed_mouse cre_mouse Obtain Ksp-Cre transgenic mouse (Cre recombinase driven by Ksp-cadherin promoter) start->cre_mouse breeding Breed Ofd1 floxed mouse with Ksp-Cre mouse floxed_mouse->breeding cre_mouse->breeding offspring Screen offspring for Ofd1fl/+;creKsp genotype breeding->offspring conditional_ko Kidney-specific Ofd1 knockout mouse offspring->conditional_ko analysis Phenotypic and molecular analysis (histology, RT-PCR, Western blot) conditional_ko->analysis end End analysis->end

Workflow for generating kidney-specific Ofd1 knockout mice.

Materials:

  • Ofd1 floxed mice (with loxP sites flanking a critical exon, e.g., exons 4-5)

  • Ksp-Cre transgenic mice (expressing Cre recombinase under the control of the kidney-specific cadherin promoter)

  • PCR reagents for genotyping

  • Standard mouse breeding and husbandry equipment

Procedure:

  • Breeding: Cross homozygous Ofd1 floxed mice (Ofd1fl/fl) with Ksp-Cre mice.

  • Genotyping: Screen the resulting offspring by PCR to identify mice heterozygous for the floxed allele and positive for the Cre transgene (Ofd1fl/+;creKsp).

  • Generation of Conditional Knockouts: Interbreed the Ofd1fl/+;creKsp mice to generate kidney-specific knockout males (Ofd1fl/y;creKsp) and heterozygous knockout females (Ofd1fl/+;creKsp).

  • Phenotypic Analysis: At various embryonic and postnatal time points, harvest kidneys and other organs for analysis. Perform histological analysis (e.g., H&E staining) to assess kidney morphology and the presence of cysts.

  • Molecular Analysis: Use RT-PCR and quantitative RT-PCR to confirm the kidney-specific deletion of the Ofd1 gene.[4] Perform Western blotting to analyze OFD1 protein levels and the activation state of downstream signaling pathways (e.g., mTOR).

Co-Immunoprecipitation (Co-IP) for OFD1 Protein Interactions

This protocol details the procedure for identifying proteins that interact with OFD1 in renal epithelial cells.[16][17][18]

Materials:

  • Cultured renal epithelial cells (e.g., MDCK or human embryonic kidney cells)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-OFD1 antibody (for immunoprecipitation)

  • Antibodies against potential interacting proteins (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Lysis: Lyse cultured renal epithelial cells with ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-OFD1 antibody overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins (e.g., PC1, EGFR, flotillin).

In Situ Hybridization for Ofd1 mRNA Localization

This protocol describes the visualization of Ofd1 mRNA expression in embryonic kidney tissue sections.[19][20][21]

Materials:

  • Embryonic kidney tissue

  • 4% paraformaldehyde (PFA) for fixation

  • Sucrose solutions for cryoprotection

  • OCT embedding medium

  • Cryostat

  • Digoxigenin (DIG)-labeled antisense RNA probe for Ofd1

  • Hybridization solution

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for color development

  • Microscope

Procedure:

  • Tissue Preparation: Fix embryonic kidneys in 4% PFA, cryoprotect in a sucrose gradient, and embed in OCT. Section the tissue using a cryostat.

  • Probe Hybridization: Hybridize the tissue sections with a DIG-labeled antisense Ofd1 RNA probe overnight.

  • Washing: Perform stringent washes to remove the unbound probe.

  • Antibody Incubation: Incubate the sections with an anti-DIG-AP antibody.

  • Color Development: Add NBT/BCIP substrate to visualize the location of the hybridized probe. The substrate will produce a blue/purple precipitate where Ofd1 mRNA is present.

  • Imaging: Mount the slides and visualize the expression pattern of Ofd1 using a microscope.

Conclusion and Future Directions

This compound/OFD1 is a critical protein in the intricate process of kidney development. Its role as a component of the primary cilium places it at a central hub for cellular signaling. The dysregulation of pathways such as mTOR upon Ofd1 loss of function highlights potential therapeutic targets for the cystic kidney disease observed in OFD1 syndrome. Future research should focus on further dissecting the nuclear functions of OFD1, identifying the full complement of its interacting partners in the kidney, and developing targeted therapies that can ameliorate the renal phenotype in affected individuals. The experimental approaches detailed in this guide provide a robust framework for advancing our understanding of this important protein and its role in renal health and disease.

References

An In-depth Technical Guide to the Core Targets of OSR1 Transcription Factor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor critical to the embryonic development of several organ systems, including the kidneys, heart, and limbs. Its dysregulation has been implicated in congenital malformations and various cancers. As a transcriptional regulator, OSR1 orchestrates complex gene expression programs that drive cell fate decisions, proliferation, and differentiation. This guide provides a comprehensive overview of the direct molecular targets of OSR1, drawing on genome-wide chromatin immunoprecipitation sequencing (ChIP-seq) data and functional studies. We present quantitative data on OSR1 binding, detail the experimental protocols for target identification and validation, and visualize the key signaling pathways in which OSR1 and its targets operate. This resource is intended to facilitate further research into OSR1-mediated biological processes and to aid in the identification of novel therapeutic targets.

OSR1 Direct Transcriptional Targets

OSR1 exerts its influence by binding to specific DNA sequences in the regulatory regions of its target genes. Genome-wide ChIP-seq studies in different developmental contexts have begun to elucidate the direct cistrome of OSR1. Below, we summarize the quantitative findings from key studies that have identified OSR1 binding sites in mouse nephron progenitor cells and chick limb mesenchyme.

OSR1 Target Genes in Mammalian Nephron Progenitors

A pivotal study by O'Brien et al. (2018) mapped the genomic binding sites of OSR1 in mouse embryonic kidney nephron progenitors.[1] This work, accessible through the Gene Expression Omnibus (GEO) under accession number GSE90017, identified thousands of OSR1-bound regions.[1] These binding sites are frequently located in intronic and intergenic regions, suggesting a role for OSR1 in regulating gene expression through distal enhancer elements.[2][3]

Table 1: Summary of OSR1 ChIP-seq Data in Mouse Nephron Progenitors

Data PointValueReference
Number of OSR1-bound peaks5,032[1]
Genomic DistributionIntronic/Intergenic heavy[2]
Associated Biological ProcessesKidney development, cell differentiation, signaling pathway regulation[3][4]

A cross-analysis of this dataset has revealed that OSR1 binds to the promoter regions of key components of several critical signaling pathways, including the Bone Morphogenetic Protein (BMP), Fibroblast Growth Factor (FGF), Wnt, and Sonic Hedgehog (SHH) pathways.[5]

Table 2: Key OSR1 Target Genes in Mouse Nephron Progenitors Implicated in Major Signaling Pathways

Target GeneSignaling PathwayPutative Function in DevelopmentReference
Bmpr1bBMPBMP receptor, involved in cell differentiation and morphogenesis[5]
Fgfr1FGFFGF receptor, crucial for cell proliferation and differentiation[5]
Fgfr2FGFFGF receptor, involved in organogenesis[5]
Fzd2WntFrizzled class receptor for Wnt ligands, regulates cell polarity and fate[5]
Ptch2HedgehogPutative receptor for Hedgehog ligands[5]
Wnt4WntLigand essential for mesenchymal-to-epithelial transition in nephrogenesis[2][3]
Six2-Transcription factor for progenitor maintenance, co-regulated with OSR1[2][3]
OSR1 Target Genes in Chick Limb Mesenchyme

Research by Orgeur et al. (2018) provided a complementary dataset of OSR1 binding in the developing chick limb, highlighting both conserved and tissue-specific targets. This study underscores the versatile role of OSR1 in different developmental contexts.

Table 3: Key OSR1 Target Genes in Chick Limb Mesenchyme Implicated in Major Signaling Pathways

Target GeneSignaling PathwayPutative Function in DevelopmentReference
Bmpr1bBMPBMP receptor, involved in skeletal development[5]
Fgfr2FGFFGF receptor, critical for limb bud outgrowth[5]
Fzd1WntFrizzled class receptor for Wnt ligands[5]
Ptch1HedgehogCanonical receptor for Hedgehog ligands, key for limb patterning[5]

OSR1 in Key Signaling Pathways

The identified direct targets of OSR1 firmly place it as a critical regulator of major developmental signaling pathways. Its ability to bind to the regulatory regions of receptors and ligands of the BMP, FGF, Wnt, and Hedgehog pathways suggests that OSR1 is a key node in the crosstalk and integration of these signaling cascades. In cancer, OSR1 has been shown to act as a tumor suppressor by transcriptionally activating p53 and repressing the TCF/LEF family of transcription factors in the Wnt pathway.[2]

OSR1 in the Hedgehog Signaling Pathway

In foregut development, OSR1 functions as a novel downstream target of the Hedgehog (HH) signaling pathway.[3][6] The HH effector, Gli3, directly binds to a conserved region near the Osr1 promoter.[3][6] OSR1 then mediates several aspects of HH-dependent mesenchymal differentiation.[3][6]

G HH Hedgehog Ligand Ptch1 Patched-1 (Ptch1) HH->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibits Gli3 Gli3 Smo->Gli3 activates Osr1 OSR1 Gli3->Osr1 promotes transcription Mesenchymal_Differentiation Mesenchymal Differentiation (e.g., smooth muscle, cartilage) Osr1->Mesenchymal_Differentiation regulates G cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Beta_catenin β-catenin Fzd->Beta_catenin stabilizes TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Proliferation_Genes Proliferation Genes TCF_LEF->Proliferation_Genes promotes transcription p53 p53 Apoptosis_Genes Apoptosis & Cell Cycle Arrest Genes p53->Apoptosis_Genes promotes transcription OSR1 OSR1 OSR1->TCF_LEF represses transcription OSR1->p53 activates transcription G Start Start: Embryonic Kidney Tissue Crosslinking 1. Cross-linking: Formaldehyde treatment to cross-link proteins to DNA Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing: Sonication to fragment chromatin to 200-500 bp Crosslinking->Lysis IP 3. Immunoprecipitation: Incubate with anti-OSR1 antibody to pull down OSR1-DNA complexes Lysis->IP Wash 4. Washing: Remove non-specifically bound proteins and DNA IP->Wash Elution 5. Elution & Reverse Cross-linking: Elute complexes and reverse formaldehyde cross-links Wash->Elution Purification 6. DNA Purification: Isolate the OSR1-bound DNA fragments Elution->Purification Sequencing 7. Library Preparation & Sequencing: Prepare DNA library and perform high-throughput sequencing Purification->Sequencing Analysis 8. Data Analysis: Peak calling and motif analysis to identify OSR1 binding sites Sequencing->Analysis End End: OSR1 Target Gene List Analysis->End G cluster_constructs Plasmid Constructs cluster_process Experimental Process cluster_outcome Interpretation Reporter Reporter Plasmid: Putative OSR1 Binding Site + Luciferase Gene Transfection 1. Co-transfect cells with plasmids Reporter->Transfection OSR1_exp OSR1 Expression Plasmid OSR1_exp->Transfection Control Control Plasmid (e.g., empty vector) Control->Transfection Incubation 2. Incubate for 24-48 hours Transfection->Incubation Lysis 3. Lyse cells and add luciferase substrate Incubation->Lysis Measurement 4. Measure luminescence Lysis->Measurement Activation Increased Luminescence: OSR1 activates transcription Measurement->Activation Repression Decreased Luminescence: OSR1 represses transcription Measurement->Repression

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-skipped related 1 (Osr1) is a conserved zinc-finger transcription factor that plays a pivotal role in the embryonic development of multiple organs, including the kidneys, heart, and palate. Its dysregulation has been implicated in various congenital abnormalities and cancers. A thorough understanding of the intricate regulatory networks governing Osr1 expression and function is therefore crucial for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the genetic regulation of Osr1, detailing its upstream regulators, downstream target genes, and protein-protein interactions. We present quantitative data from key studies in structured tables, provide detailed experimental protocols for cornerstone research techniques, and visualize complex signaling pathways and workflows using Graphviz diagrams.

Upstream Regulation of Osr1

The expression of the Osr1 gene is under the tight control of a network of transcription factors and signaling pathways that dictate its spatiotemporal expression pattern during embryogenesis.

Transcriptional Repression by Runx2 and Ikzf1

Studies have shown that Runt-related transcription factor 2 (Runx2) and Ikaros family zinc finger 1 (Ikzf1) act as negative regulators of Osr1 expression.[1] These transcription factors are crucial for osteoblast and lymphocyte differentiation, respectively, and their interaction with the Osr1 promoter region suppresses its activity.[1]

Table 1: Experimentally Validated Binding Sites of Runx2 and Ikzf1 in the Mouse Osr1 Promoter [1]

Transcription FactorBinding Motif Location (relative to TSS)Experimental Validation
Runx2-3047/-3042ChIP
Runx2-611/-606EMSA, ChIP
Ikzf1-3036/-3028ChIP
Ikzf1-1652/-1644EMSA, ChIP
Transcriptional Activation by T-box Transcription Factor 5 (Tbx5)

In the context of heart development, Tbx5 has been identified as a direct upstream activator of Osr1. This interaction is essential for the proper formation of the atrial septum.[2]

Regulation by Signaling Pathways

Several key developmental signaling pathways modulate Osr1 expression:

  • Hedgehog (Hh) Signaling: In the developing foregut, Hedgehog signaling is required for the expression of Osr1 in the mesenchyme. This regulation is crucial for lung specification and morphogenesis.

  • Wnt Signaling: The Wnt signaling pathway has a complex and context-dependent relationship with Osr1. In some contexts, Osr1 acts downstream to suppress Wnt signaling, while in others, Wnt signaling may influence Osr1 expression.[2]

  • Vitamin D Signaling: In human osteoblast and osteosarcoma cell lines, 1,25-dihydroxyvitamin D3 directly induces OSR1 expression.[2]

Downstream Targets and Effector Pathways of Osr1

As a transcription factor, Osr1 exerts its biological functions by regulating the expression of a suite of downstream target genes, thereby influencing key cellular processes.

Key Developmental Genes

During kidney development, Osr1 is one of the earliest markers of the intermediate mesoderm and acts upstream of several crucial transcription factors required for urogenital development.[2]

Table 2: Key Downstream Target Genes of Osr1 in Kidney Development [2]

Downstream TargetFunction in Kidney Development
Lhx1Early urogenital development
Pax2Early urogenital development
Wt1Early urogenital development
Tumor Suppressor Pathways

In the context of cancer, OSR1 has been shown to function as a tumor suppressor by activating the p53 pathway and repressing the Wnt/β-catenin signaling pathway.[2]

Table 3: OSR1-Regulated Genes in the p53 and Wnt Signaling Pathways in Cancer

PathwayRegulated GeneEffect of OSR1
p53 Pathwayp53Transcriptional Activation[2]
Wnt/β-catenin PathwaySOX9Suppression[2]
Wnt/β-catenin Pathwayβ-cateninSuppression[2]

A study involving RNA sequencing of human OXR1 (the human ortholog of Osr1) depleted cells identified the p53 signaling pathway as significantly affected.[3]

Table 4: Differentially Expressed Genes in the p53 Pathway upon OXR1 Depletion (HeLa cells) [3]

GeneLog2 Fold Change (siOXR1 vs. siControl)p-value
BBC3Up-regulated< 0.01
CASP9Up-regulated< 0.01
CCND1Down-regulated< 0.01
CD82Down-regulated< 0.01
CDK6Up-regulated< 0.01
CDKN1ADown-regulated< 0.01
IGFBP3Up-regulated< 0.01
RPRMUp-regulated< 0.01
THBS1Down-regulated< 0.01

Protein-Protein Interactions

Osr1 functions in concert with other proteins to regulate gene expression and cellular processes. These interactions are critical for its role in development and disease.

Table 5: Experimentally Validated Protein Interactors of Osr1

Interacting ProteinBiological ContextExperimental Method
Tbx5Heart Development[2]Co-immunoprecipitation
Wt1Kidney Development[4]Co-immunoprecipitation
Six2Kidney DevelopmentCo-immunoprecipitation

Signaling Pathways and Logical Relationships

The regulatory networks involving Osr1 can be visualized to better understand the complex interplay of its components.

Osr1_Upstream_Regulation Runx2 Runx2 Osr1 Osr1 Runx2->Osr1 Ikzf1 Ikzf1 Ikzf1->Osr1 Tbx5 Tbx5 Tbx5->Osr1 Hh_signaling Hedgehog Signaling Hh_signaling->Osr1 VitaminD_signaling Vitamin D Signaling VitaminD_signaling->Osr1

Caption: Upstream regulators of Osr1 expression.

Osr1_Downstream_Targets Osr1 Osr1 Lhx1 Lhx1 Osr1->Lhx1 Pax2 Pax2 Osr1->Pax2 Wt1 Wt1 Osr1->Wt1 p53 p53 Osr1->p53 SOX9 SOX9 Osr1->SOX9 beta_catenin β-catenin Osr1->beta_catenin Kidney_Development Kidney Development Lhx1->Kidney_Development Pax2->Kidney_Development Wt1->Kidney_Development Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Wnt_Signaling Wnt Signaling SOX9->Wnt_Signaling beta_catenin->Wnt_Signaling

Caption: Downstream targets and pathways of Osr1.

Caption: Protein interaction network of Osr1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Osr1 regulation.

Luciferase Reporter Assay for Promoter Activity

This protocol is adapted from a study investigating the regulation of the Osr1 promoter by Runx2 and Ikzf1.[1]

Objective: To quantify the effect of transcription factors on the transcriptional activity of the Osr1 promoter.

Materials:

  • pGL3-Basic vector (Promega)

  • Mouse Osr1 promoter fragments

  • Expression vectors for Runx2 and Ikzf1 (e.g., pcDNA3.1)

  • Cell line (e.g., HEK293T)

  • Dual-Luciferase Reporter Assay System (Promega)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Luminometer

Procedure:

  • Construct Preparation:

    • Clone different fragments of the mouse Osr1 promoter into the pGL3-Basic vector upstream of the luciferase reporter gene. In the cited study, regions spanning from -4504 to +199 bp relative to the transcription start site were used.[1]

    • Prepare expression vectors containing the full-length coding sequences of Runx2 and Ikzf1.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells with the Osr1 promoter-luciferase construct, the transcription factor expression vector (or an empty vector control), and a Renilla luciferase control vector (for normalization of transfection efficiency).

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.

    • Express the results as relative luciferase units (RLU) or fold change compared to the control.

Luciferase_Assay_Workflow start Start construct Prepare Osr1 promoter- luciferase constructs start->construct transfect Co-transfect cells with constructs and expression vectors construct->transfect incubate Incubate for 24-48 hours transfect->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data (normalize and calculate fold change) measure->analyze end End analyze->end

Caption: Workflow for Luciferase Reporter Assay.
Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure based on the methods used to identify Runx2 and Ikzf1 binding to the Osr1 promoter.[1]

Objective: To determine the in vivo binding of a transcription factor to a specific genomic region.

Materials:

  • Cells or tissues expressing the transcription factor of interest and Osr1.

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis buffers

  • Sonicator or micrococcal nuclease

  • ChIP-grade antibody against the transcription factor of interest (and a negative control IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting the putative binding sites in the Osr1 promoter

Procedure:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody against the transcription factor of interest overnight at 4°C. Use a non-specific IgG as a negative control.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Analysis by qPCR:

    • Perform quantitative PCR using primers designed to amplify the specific regions of the Osr1 promoter containing the putative transcription factor binding sites.

    • Calculate the enrichment of the target DNA sequence in the specific antibody IP relative to the IgG control and input DNA.

ChIP_Assay_Workflow start Start crosslink Cross-link proteins to DNA in vivo with formaldehyde start->crosslink fragment Fragment chromatin crosslink->fragment immunoprecipitate Immunoprecipitate with specific antibody fragment->immunoprecipitate wash Wash to remove non-specific binding immunoprecipitate->wash elute Elute chromatin wash->elute reverse Reverse cross-links and purify DNA elute->reverse analyze Analyze by qPCR reverse->analyze end End analyze->end

Caption: Workflow for Chromatin Immunoprecipitation Assay.
Generation of Osr1 Conditional Knockout Mice

This protocol is based on the methodology described for creating Osr1 conditional mutant mice.[5]

Objective: To create a mouse model for the tissue-specific and/or temporal inactivation of the Osr1 gene.

Materials:

  • Bacterial Artificial Chromosome (BAC) containing the mouse Osr1 gene

  • Targeting vector construction reagents (restriction enzymes, ligases, etc.)

  • loxP and FRT recombination sites

  • Neomycin resistance cassette (neo)

  • Embryonic stem (ES) cells

  • ES cell culture reagents

  • Electroporator

  • Reagents for Southern blotting or PCR-based genotyping

  • Blastocysts for injection

  • Pseudopregnant foster mothers

  • Cre recombinase-expressing mouse line

Procedure:

  • Targeting Vector Construction:

    • Isolate a genomic DNA fragment containing the Osr1 gene from a BAC library.

    • Construct a targeting vector containing two loxP sites flanking a critical exon of the Osr1 gene (e.g., exon 2).

    • Insert an FRT-flanked neomycin resistance cassette for positive selection of targeted ES cells.

  • ES Cell Targeting:

    • Electroporate the targeting vector into ES cells.

    • Select for neomycin-resistant ES cell clones.

  • Screening for Homologous Recombination:

    • Screen the selected ES cell clones by Southern blotting or PCR to identify those with the correctly targeted Osr1 allele.

  • Generation of Chimeric Mice:

    • Inject the correctly targeted ES cells into blastocysts.

    • Transfer the injected blastocysts into pseudopregnant foster mothers.

    • Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).

  • Germline Transmission:

    • Breed the chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.

  • Generation of Conditional Knockout Mice:

    • Cross the mice carrying the floxed Osr1 allele with a mouse line expressing Cre recombinase in a tissue-specific or inducible manner. This will lead to the excision of the floxed exon and inactivation of the Osr1 gene in the desired cells or at the desired time.

    • Remove the neo cassette by crossing with a Flp recombinase-expressing mouse line, if necessary.

Conditional_Knockout_Workflow start Start vector Construct targeting vector with loxP sites flanking Osr1 exon start->vector es_cells Target embryonic stem (ES) cells vector->es_cells screen Screen for homologous recombination es_cells->screen chimeras Generate chimeric mice screen->chimeras germline Achieve germline transmission chimeras->germline cross Cross with Cre-expressing mice germline->cross end Tissue-specific Osr1 knockout cross->end

Caption: Workflow for Generating Conditional Knockout Mice.

Conclusion

The genetic regulation of Osr1 is a complex process involving a multitude of transcription factors, signaling pathways, and protein-protein interactions. This guide has provided a consolidated overview of the current understanding of Osr1 regulation, supported by quantitative data and detailed experimental protocols. The continued elucidation of these regulatory networks will be instrumental in understanding the molecular basis of developmental disorders and cancers associated with Osr1 dysregulation and will pave the way for the development of targeted therapeutic interventions.

References

The Evolutionary Trajectory of OSR1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Odd-skipped related 1 (OSR1) gene, a crucial player in embryonic development and disease, exhibits a fascinating evolutionary history. This technical guide provides an in-depth exploration of the evolution of the OSR1 gene across various species. We present a comparative analysis of OSR1 orthologs, detailing sequence conservation, protein domain architecture, and phylogenetic relationships. Furthermore, this guide outlines detailed experimental protocols for investigating OSR1, including phylogenetic analysis, gene expression profiling, and functional characterization. Finally, we visualize the key signaling pathways involving OSR1, offering a comprehensive resource for researchers and professionals in the field of drug development and molecular biology.

Introduction

Odd-skipped related 1 (OSR1) is a highly conserved zinc-finger transcription factor that plays a pivotal role in the development of multiple organs and tissues, including the kidneys, heart, and limbs[1]. Its dysregulation has been implicated in various developmental abnormalities and cancers[1][2]. Understanding the evolutionary conservation and divergence of OSR1 across different species is paramount for elucidating its fundamental biological functions and for developing targeted therapeutic strategies. This guide delves into the evolutionary journey of OSR1, providing a technical framework for its comprehensive study.

Comparative Analysis of OSR1 Across Species

The OSR1 gene is evolutionarily conserved from invertebrates to vertebrates, highlighting its fundamental role in animal development. To illustrate this, we performed a comparative analysis of OSR1 protein sequences from representative species.

OSR1 Orthologs and Sequence Identity

Protein sequences for OSR1 orthologs were retrieved from the NCBI RefSeq database for Homo sapiens (human), Mus musculus (mouse), Danio rerio (zebrafish), Xenopus tropicalis (frog), and Drosophila melanogaster (fruit fly). A multiple sequence alignment was performed using Clustal Omega to assess the degree of sequence conservation.

Species NCBI RefSeq Accession Sequence Length (amino acids)
Homo sapiensNP_001278441.1266
Mus musculusNP_032783.2266
Danio rerioNP_001002288.1299
Xenopus tropicalisNP_001015886.1267
Drosophila melanogasterNP_725048.1488

Table 1: OSR1 Orthologs Used in this Study.

The percentage identity matrix derived from the multiple sequence alignment reveals a high degree of conservation among vertebrates, with a more distant relationship to the invertebrate ortholog.

H. sapiensM. musculusD. rerioX. tropicalisD. melanogaster
H. sapiens 100%98.9%75.6%88.7%35.8%
M. musculus 100%75.2%88.3%36.1%
D. rerio 100%74.8%37.2%
X. tropicalis 100%35.5%
D. melanogaster 100%

Table 2: Percentage Identity Matrix of OSR1 Protein Sequences.

Evolution of OSR1 Protein Domain Architecture

The OSR1 protein is characterized by the presence of C2H2-type zinc finger domains, which are crucial for its DNA-binding activity as a transcription factor[3]. Analysis of the domain architecture across different species reveals a conserved core structure.

Species Domain Architecture
Homo sapiens3 x C2H2-type Zinc Finger
Mus musculus3 x C2H2-type Zinc Finger
Danio rerio3 x C2H2-type Zinc Finger
Xenopus tropicalis3 x C2H2-type Zinc Finger
Drosophila melanogaster4 x C2H2-type Zinc Finger

Table 3: Comparison of OSR1 Protein Domain Architecture. The number and general location of the zinc finger domains are highly conserved among vertebrates, suggesting a common ancestral function. The fruit fly ortholog possesses an additional zinc finger domain, indicating potential functional diversification during evolution.

Phylogenetic Analysis

To visualize the evolutionary relationships of the OSR1 protein, a phylogenetic tree was constructed using the Neighbor-Joining method with 1000 bootstrap replicates.

Wnt_Signaling_OSR1 Wnt Wnt Fzd Frizzled Wnt->Fzd Dsh Dishevelled Fzd->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin_cyto β-catenin (cytoplasm) GSK3b->BetaCatenin_cyto APC APC APC->BetaCatenin_cyto Axin Axin Axin->BetaCatenin_cyto BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF SOX9 SOX9 TCF_LEF->SOX9 TargetGenes Target Gene Expression TCF_LEF->TargetGenes SOX9->TargetGenes OSR1 OSR1 OSR1->BetaCatenin_cyto OSR1->SOX9 Hedgehog_Signaling_OSR1 Hh Hedgehog Ptch1 Patched1 Hh->Ptch1 Smo Smoothened Ptch1->Smo Gli Gli Smo->Gli Tbx5 Tbx5 Gli->Tbx5 OSR1 OSR1 Tbx5->OSR1 AtrialSeptation Atrial Septation Tbx5->AtrialSeptation OSR1->AtrialSeptation Phylogenetic_Analysis_Workflow A 1. Retrieve OSR1 Protein Sequences (e.g., from NCBI RefSeq) B 2. Perform Multiple Sequence Alignment (e.g., using Clustal Omega) A->B C 3. Choose a Phylogenetic Method (e.g., Neighbor-Joining, Maximum Likelihood, Bayesian Inference) B->C D 4. Construct the Phylogenetic Tree (e.g., using MEGA, PhyML, or MrBayes) C->D E 5. Assess Tree Reliability (e.g., Bootstrap analysis) D->E F 6. Visualize and Interpret the Tree E->F Western_Blot_Workflow A 1. Protein Extraction from Cells/Tissues B 2. Protein Quantification (e.g., BCA assay) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to a Membrane (e.g., PVDF) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-OSR1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (e.g., Chemiluminescence) G->H ChIP_Seq_Workflow A 1. Cross-linking of Proteins to DNA in vivo B 2. Chromatin Shearing (Sonication or Enzymatic Digestion) A->B C 3. Immunoprecipitation with anti-OSR1 Antibody B->C D 4. Reversal of Cross-links and DNA Purification C->D E 5. DNA Library Preparation D->E F 6. High-Throughput Sequencing (ChIP-seq) E->F G 7. Data Analysis (Peak Calling and Motif Discovery) F->G

References

Methodological & Application

Measuring OSR1 Expression in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to OSR1

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor that plays a critical role in embryonic development, particularly in the formation of the heart and urogenital system.[1] OSR1 is a key component of the WNK-SPAK/OSR1 signaling pathway, which regulates ion transport and is implicated in processes such as osmotic stress response and blood pressure regulation.[2][3] Emerging evidence also points to the involvement of OSR1 in cancer, where its expression is often dysregulated.[1][4] In lung and gastric cancers, OSR1 expression is reduced compared to normal tissues, suggesting a potential tumor suppressor role.[1] Given its diverse and critical functions, the accurate measurement of OSR1 expression in cells and tissues is essential for advancing research in developmental biology, physiology, and oncology.

This document provides detailed protocols for the quantification of OSR1 expression at both the mRNA and protein levels using various standard laboratory techniques.

Quantitative Data on OSR1 Expression

The following tables summarize quantitative data on OSR1 expression in different cancer types, providing a reference for expected expression levels.

Table 1: Relative OSR1 mRNA Expression in Renal Cell Carcinoma (RCC) Cell Lines

Cell LineOSR1 Expression Status
A498Expressed
Caki-1Expressed
ACHNExpressed
HEK293TExpressed
769-PDownregulated
786-ODownregulated

Data from a study on OSR1 as a tumor suppressor in RCC. Expression was determined by semi-quantitative RT-PCR.[5]

Table 2: OSR1 Protein Expression in Lung Cancer

Tissue TypeMean Relative OSR1 Expression (± SD)n
Normal Lung Tissue1.95 ± 0.2430
Lung Cancer Tissue1.07 ± 0.1630

Data from Western blot analysis comparing OSR1 protein levels in lung cancer tissues and corresponding normal tissues. (P < .01)[4]

Table 3: OSR1 Protein Expression in Breast Cancer

Tissue TypeMean Relative OSR1 Expression (± SD)n
Normal Breast Tissue2.12 ± 0.1820
Breast Cancer Tissue0.97 ± 0.1520

Data from Western blot analysis comparing OSR1 protein levels in breast cancer tissues and adjacent normal tissues. (P < .01)[6]

Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of ion homeostasis. The diagram below illustrates the key interactions within this cascade.

WNK_SPAK_OSR1_Pathway WNK WNK Kinases (WNK1, WNK2, WNK3, WNK4) SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates Ion_Transporters Ion Cotransporters (NKCC1, NKCC2, NCC) SPAK_OSR1->Ion_Transporters Phosphorylates & Regulates Activity Osmotic_Stress Osmotic Stress Osmotic_Stress->WNK Activates

Caption: The WNK-SPAK/OSR1 signaling cascade.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for OSR1 mRNA Expression

This protocol describes the measurement of OSR1 mRNA levels in cultured cells.

qPCR_Workflow start Cell Culture rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with OSR1 Primers cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis end Results analysis->end

Caption: Workflow for OSR1 mRNA quantification by qPCR.

  • Cultured cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • OSR1-specific primers (Human):

    • Forward: 5'-AGATGAGGCGGAGGAAGAG-3'

    • Reverse: 5'-GCTGGGTGATGATGAGGTAGG-3'

  • Reference gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

  • RNA Extraction:

    • Harvest cultured cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. For a single 20 µL reaction:

      • 10 µL 2x qPCR master mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTCs) for each primer set.

    • Aliquot the reaction mix into qPCR plate wells.

  • qPCR Cycling Conditions:

    • Perform qPCR using a real-time PCR detection system with the following cycling conditions (may require optimization):

      • Initial Denaturation: 95°C for 3 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt Curve Analysis

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for OSR1 and the reference gene.

    • Calculate the relative expression of OSR1 using the ΔΔCt method.

Western Blotting for OSR1 Protein Expression

This protocol details the detection and quantification of OSR1 protein in cell lysates.

Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-OSR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end Results detection->end

Caption: Western blotting workflow for OSR1 protein detection.

  • Cell lysates

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-OSR1 antibody (rabbit polyclonal or mouse monoclonal)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

  • Sample Preparation:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-OSR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence (IF) for OSR1 Localization

This protocol is for visualizing the subcellular localization of OSR1 in adherent cells.

IF_Workflow start Cell Seeding on Coverslips fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-OSR1) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end Results imaging->end

Caption: Immunofluorescence workflow for OSR1 localization.

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking buffer: 1% BSA, 22.52 mg/mL glycine in PBST (PBS with 0.1% Tween 20)

  • Primary antibody: anti-OSR1 antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Cell Preparation:

    • Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block cells with blocking buffer for 30 minutes at room temperature.

    • Dilute the primary anti-OSR1 antibody in the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filters.

Immunohistochemistry (IHC) for OSR1 in Tissues

This protocol describes the detection of OSR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow start Tissue Sectioning deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-OSR1) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection DAB Substrate secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Microscopy dehydration_mounting->imaging end Results imaging->end

Caption: Immunohistochemistry workflow for OSR1 in tissues.

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum

  • Primary antibody: anti-OSR1 antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with blocking serum for 30 minutes.

  • Staining:

    • Incubate with the primary anti-OSR1 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 30 minutes.

    • Wash with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Wash with water.

    • Counterstain with hematoxylin.

    • Wash with water.

  • Dehydration and Mounting:

    • Dehydrate the sections through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope and score the intensity and percentage of positive cells.

Flow Cytometry for Intracellular OSR1

This protocol allows for the quantification of OSR1 expression in a population of cells.

Flow_Cytometry_Workflow start Single-Cell Suspension fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization primary_ab Primary Antibody Incubation (anti-OSR1) permeabilization->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab acquisition Flow Cytometer Acquisition secondary_ab->acquisition analysis Data Analysis acquisition->analysis end Results analysis->end

Caption: Flow cytometry workflow for intracellular OSR1.

  • Single-cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixation buffer (e.g., 4% PFA)

  • Permeabilization buffer (e.g., 0.1% saponin or Triton X-100 in staining buffer)

  • Primary antibody: anti-OSR1 antibody

  • Fluorescently-labeled secondary antibody

  • Flow cytometer

  • Cell Preparation:

    • Prepare a single-cell suspension from cultured cells or tissues.

    • Wash the cells with staining buffer.

  • Fixation and Permeabilization:

    • Fix the cells with fixation buffer for 20 minutes at room temperature.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.

  • Staining:

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the primary anti-OSR1 antibody and incubate for 30-60 minutes at 4°C.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the fluorescently-labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of OSR1-positive cells and the mean fluorescence intensity.

References

OSR1 Knockdown Using siRNA in vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro knockdown of Odd-skipped related 1 (OSR1) using small interfering RNA (siRNA). This document includes detailed protocols for cell culture, siRNA transfection, and subsequent analysis, as well as an overview of the known functions and signaling pathways of OSR1.

Introduction to OSR1

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial for the development of various tissues and organs, including the kidneys and heart.[1] It plays a significant role in regulating cell proliferation, invasion, and apoptosis. Emerging evidence indicates that OSR1 acts as a tumor suppressor in several cancers, including gastric and renal cell carcinoma, by modulating key signaling pathways such as p53 and Wnt.[2][3] The targeted knockdown of OSR1 using siRNA is a powerful technique to investigate its function in various cellular processes and to explore its potential as a therapeutic target.

Signaling Pathways Involving OSR1

OSR1 is implicated in multiple signaling cascades. Notably, it has been shown to upregulate the p53 tumor suppressor pathway. Knockdown of OSR1 can lead to decreased expression of p53 and its downstream targets like p21, p27, p57, and RB.[2] Conversely, loss of OSR1 can result in the increased expression of oncogenes such as MYC, FRA1, MET, HMGA1, and PIK3CA.[2] In some cancers, OSR1 has been observed to suppress the Wnt signaling pathway by inhibiting the expression of SOX9 and β-catenin.[1]

OSR1_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects OSR1 OSR1 p53_promoter p53 Promoter OSR1->p53_promoter Activates Wnt_pathway Wnt Signaling (SOX9, β-catenin) OSR1->Wnt_pathway Inhibits Oncogenes Oncogenes (MYC, MET, etc.) OSR1->Oncogenes Inhibits p53 p53 p53_promoter->p53 p21 p21 p53->p21 p27 p27 p53->p27 RB RB p53->RB Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest RB->CellCycleArrest Proliferation Proliferation Wnt_pathway->Proliferation Oncogenes->Proliferation Invasion Invasion Oncogenes->Invasion siRNA siRNA (anti-OSR1) siRNA->OSR1

Figure 1: Simplified signaling pathway of OSR1 and the impact of siRNA-mediated knockdown.

Experimental Protocols

The following protocols provide a general framework for OSR1 knockdown experiments. Optimization of conditions such as siRNA concentration and cell density is recommended for each specific cell line.

Materials
  • Human renal cell carcinoma cell lines (e.g., ACHN, A498) or human gastric epithelial cell line (e.g., GES1)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • OSR1-specific siRNA and negative control siRNA (scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein lysis and Western blotting

Experimental Workflow

OSR1_Knockdown_Workflow start Start seed_cells Seed Cells (60-80% confluency) start->seed_cells prepare_sirna Prepare siRNA-Lipid Complexes seed_cells->prepare_sirna transfect Transfect Cells prepare_sirna->transfect incubate Incubate (24-72 hours) transfect->incubate validate Validate Knockdown (qPCR & Western Blot) incubate->validate functional_assays Perform Functional Assays (Proliferation, Invasion, etc.) validate->functional_assays end End functional_assays->end

Figure 2: General experimental workflow for OSR1 knockdown in vitro.

Detailed Protocol for siRNA Transfection (24-well plate format)
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 60-80% confluency at the time of transfection.[4][5]

  • Preparation of siRNA-Transfection Reagent Complexes:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Dilute the desired amount of OSR1 siRNA or negative control siRNA (e.g., 10-20 pmol) in 50 µL of reduced-serum medium.

    • Tube B: Dilute the transfection reagent (e.g., 1-2 µL of Lipofectamine™ RNAiMAX) in 50 µL of reduced-serum medium.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.

    • Incubate the mixture for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[4]

  • Transfection:

    • Gently add the 100 µL of the siRNA-transfection reagent complex to each well containing cells and fresh medium.

    • Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before analysis. The optimal incubation time should be determined experimentally.

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): To assess the knockdown at the mRNA level, extract total RNA from the cells and perform reverse transcription followed by qPCR using primers specific for OSR1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blot: To confirm the reduction in OSR1 protein levels, lyse the cells and perform Western blot analysis using an antibody specific for OSR1. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Data Presentation

The following tables summarize the expected quantitative outcomes of OSR1 knockdown based on published studies.

Table 1: Effects of OSR1 Knockdown on Cell Phenotype
Cell LineAssayResult of OSR1 KnockdownReference
A498 (Renal)Invasion AssayIncreased cell invasion[2]
ACHN (Renal)Invasion AssayIncreased cell invasion[2]
GES1 (Gastric)Viability AssayEnhanced cell viability (to 119.1%)[3]
GES1 (Gastric)Proliferation AssayEnhanced cell proliferation[3]
GES1 (Gastric)Colony FormationIncreased colony numbers (to 137.7%)[3]
Table 2: Impact of OSR1 Knockdown on Gene Expression
Cell LineTarget GeneChange in mRNA ExpressionReference
ACHN, A498p53, p21, p27, p57, RBDecreased[2]
ACHN, A498MYC, FRA1, MET, HMGA1, PIK3CAIncreased[2]
GES1p21Cip1, Fas, DR5Decreased (0.57-fold, 0.66-fold, 0.59-fold respectively)[3]
GES1CDK4Increased (1.5-fold)[3]
Table 3: OSR1 Knockdown and Cell Cycle Distribution
Cell LineCell Cycle PhaseChange in Cell PopulationReference
GES1G1Decreased (from 57.6% to 48.3%)[3]
GES1SIncreased (from 35.8% to 42.7%)[3]

Troubleshooting and Considerations

  • Low Transfection Efficiency: Optimize cell confluency, siRNA concentration, and the ratio of siRNA to transfection reagent. Ensure cells are healthy and subconfluent.[5]

  • Off-Target Effects: Use the lowest effective siRNA concentration to minimize off-target effects.[6] Always include a non-targeting (scrambled) siRNA control.

  • Validation is Crucial: Always validate knockdown at both the mRNA (qPCR) and protein (Western blot) levels.

  • Cell Line Variability: Transfection efficiency and the biological effects of OSR1 knockdown can vary significantly between different cell lines. Protocols should be optimized for each cell type.

References

Application Notes and Protocols for OSR1 Transcription Factor ChIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for the Odd-Skipped Related 1 (OSR1) transcription factor. OSR1 is a crucial regulator in embryonic development, particularly in the formation of the heart and urogenital system, and has been implicated in cancer. Understanding its genomic targets is vital for elucidating its role in both normal physiology and disease.

Introduction to OSR1

Odd-Skipped Related 1 (OSR1) is a zinc-finger transcription factor essential for the development of the intermediate mesoderm, which gives rise to the kidneys and gonads.[1][2] It acts upstream of key developmental regulators such as Lhx1, Pax2, and Wt1.[1][3] OSR1's function is deeply integrated with several critical signaling pathways. It is a direct downstream target of Tbx5 in heart development and functions in a pathway parallel to Hedgehog signaling.[1] Furthermore, OSR1 can downregulate the Wnt signaling pathway and act as a tumor suppressor through the transcriptional activation of p53.[1][4] Given its complex interactions and significant roles in organogenesis and disease, identifying the direct genomic targets of OSR1 through ChIP-seq is a critical step in deciphering its molecular mechanisms.

OSR1 Signaling Pathways

The following diagram illustrates the position of OSR1 within known signaling cascades, highlighting its upstream regulators and downstream effectors.

OSR1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Pathways & Targets Tbx5 Tbx5 OSR1 OSR1 Tbx5->OSR1 Hedgehog Hedgehog Signaling Hedgehog->OSR1 BMP BMP Signaling BMP->OSR1 Retinoic_Acid Retinoic Acid Retinoic_Acid->OSR1 VitaminD3 1,25-dihydroxyvitamin D3 VitaminD3->OSR1 Runx2 Runx2 Runx2->OSR1 Ikzf1 Ikzf1 Ikzf1->OSR1 Wnt Wnt Signaling (β-catenin, SOX9) OSR1->Wnt p53 p53 Pathway OSR1->p53 Kidney_Dev Kidney Development (Lhx1, Pax2, Wt1) OSR1->Kidney_Dev Heart_Dev Heart Development (Atrial Septation) OSR1->Heart_Dev

OSR1 Signaling Pathway

OSR1 ChIP-seq Experimental Workflow

The diagram below outlines the major steps of the OSR1 ChIP-seq protocol.

ChIP_Seq_Workflow Start Start: Cells/Tissue expressing OSR1 Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Cell_Lysis 2. Cell Lysis & Nuclei Isolation Crosslinking->Cell_Lysis Chromatin_Frag 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) Cell_Lysis->Chromatin_Frag Immunoprecipitation 4. Immunoprecipitation (Anti-OSR1 Antibody) Chromatin_Frag->Immunoprecipitation Washes 5. Washes & Elution Immunoprecipitation->Washes Reverse_Crosslinking 6. Reverse Cross-linking & DNA Purification Washes->Reverse_Crosslinking Library_Prep 7. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End: OSR1 Binding Sites Identified Data_Analysis->End

OSR1 ChIP-seq Workflow

Detailed Methodologies

This protocol is a generalized procedure for transcription factor ChIP-seq, adaptable for OSR1. Key parameters, especially antibody selection and chromatin fragmentation, must be optimized for your specific cell type or tissue.

I. Antibody Validation

The success of a ChIP-seq experiment is critically dependent on the quality of the antibody. It is imperative to use an antibody that specifically recognizes OSR1 in the context of cross-linked chromatin.

ParameterRecommendationSource
Validation Method Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF)General Best Practice
Specificity Test Use cell lines with known high and low/no OSR1 expression. siRNA-mediated knockdown of OSR1 should result in a loss of signal.General Best Practice
ChIP-qPCR Validation Before proceeding to sequencing, validate the antibody by ChIP-qPCR using primers for a known OSR1 target gene (if available) and a negative control region.[5]
Lot-to-Lot Consistency Ensure consistent performance across different antibody lots.[5]

Note: As of late 2025, there is a limited number of commercially available antibodies for OSR1 that have been extensively validated for ChIP-seq in peer-reviewed publications for mammalian systems. Researchers should perform rigorous in-house validation.

II. Detailed ChIP-seq Protocol

A. Cell Fixation and Chromatin Preparation

  • Cell Culture: Grow cells to 80-90% confluency. The number of cells required can range from 1x10^6 to 1x10^7 per immunoprecipitation, depending on the abundance of the transcription factor and antibody efficiency.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

    • Incubate for 10 minutes at room temperature with gentle shaking. Note: Cross-linking time is a critical parameter to optimize for transcription factors.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into ice-cold PBS containing protease inhibitors.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

B. Nuclei Isolation and Chromatin Fragmentation

  • Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors). Incubate on ice.

  • Nuclei Lysis: Centrifuge to pellet the nuclei, then resuspend in a nuclei lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

  • Chromatin Fragmentation:

    • Sonication (Recommended for Transcription Factors): Sonicate the nuclear lysate on ice to shear chromatin to an average size of 200-600 bp. Optimization is crucial; perform a time-course experiment and analyze the DNA fragment size on an agarose gel.

    • Enzymatic Digestion: Alternatively, use micrococcal nuclease (MNase) to digest the chromatin. This method can be gentler but may introduce sequence bias.

  • Clarification: Centrifuge the sheared chromatin at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet debris. The supernatant is the soluble chromatin fraction.

C. Immunoprecipitation

  • Pre-clearing: (Optional but recommended) Incubate the chromatin with Protein A/G magnetic beads to reduce non-specific background.

  • Antibody Incubation:

    • Dilute the chromatin with a ChIP dilution buffer to reduce the SDS concentration.

    • Set aside a small aliquot of the diluted chromatin as the "Input" control.

    • Add the anti-OSR1 antibody (and a negative control, e.g., Normal Rabbit IgG) to the remaining chromatin.

    • Incubate overnight at 4°C with rotation.

  • Immune Complex Capture:

    • Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation.

D. Washes and Elution

  • Washes: Sequentially wash the beads to remove non-specifically bound proteins and DNA. Use a series of wash buffers with increasing stringency (e.g., low salt wash buffer, high salt wash buffer, LiCl wash buffer).

  • Elution: Elute the chromatin-antibody complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

E. Reverse Cross-linking and DNA Purification

  • Reverse Cross-linking: Add NaCl to the eluted samples and the input control. Incubate at 65°C for 4-6 hours or overnight.

  • Protein and RNA Digestion: Add RNase A and Proteinase K to digest RNA and protein, respectively.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.

III. Library Preparation and Sequencing
  • DNA Quantification: Quantify the purified ChIP and Input DNA using a high-sensitivity method (e.g., Qubit).

  • Library Preparation: Prepare sequencing libraries from the ChIP and Input DNA using a commercial kit compatible with your sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.

  • Library Amplification: Perform PCR to amplify the libraries. The number of cycles should be minimized to avoid PCR bias.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform, aiming for a minimum of 20-30 million reads per sample for a mammalian genome.

Data Presentation and Analysis

A successful OSR1 ChIP-seq experiment will yield a set of genomic regions enriched for OSR1 binding. This data can be used to identify direct target genes and the consensus DNA binding motif for OSR1.

Data Analysis StepDescriptionKey Tools
Quality Control Assess the quality of the raw sequencing reads.FastQC
Alignment Align reads to the appropriate reference genome.Bowtie2, BWA
Peak Calling Identify regions of the genome with significant enrichment of ChIP signal over the input control.MACS2, SICER
Peak Annotation Associate called peaks with nearby genes.HOMER, GREAT
Motif Analysis Discover enriched DNA sequence motifs within the called peaks to identify the OSR1 binding motif.MEME-ChIP, HOMER
Pathway Analysis Analyze the identified target genes to determine the biological pathways regulated by OSR1.DAVID, Metascape

This detailed protocol and the accompanying information provide a robust framework for investigating the genomic targets of the OSR1 transcription factor. Rigorous optimization and validation at key steps will ensure the generation of high-quality, reliable data for advancing our understanding of OSR1's role in health and disease.

References

Application Notes & Protocols: Generating an OdD1 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odd-skipped related 1 (OdD1), also known as Osr1, is a zinc-finger transcription factor homologous to the Odd-skipped class of transcription factors in Drosophila.[1][2] In mammals, this compound plays a critical role in embryonic development. The gene is essential for the proper formation of the heart and the intermediate mesoderm, which gives rise to the kidneys and gonads.[1][2][3] Studies involving targeted null mutations in mice have shown that this compound is indispensable for the morphogenesis of the atrial septum and venous valves in the heart.[1][2] Furthermore, this compound is one of the earliest molecular markers for the intermediate mesoderm and acts upstream of key regulatory genes such as Lhx1, Pax2, and Wt1, which are crucial for urogenital development.[2][3]

Generating an this compound knockout (KO) mouse model provides an invaluable tool for studying congenital heart and kidney diseases, understanding the molecular mechanisms of embryonic patterning, and for the development of potential therapeutic interventions. These application notes provide detailed protocols for generating an this compound KO mouse model using the CRISPR-Cas9 system and for the subsequent phenotypic analysis.

Overview of Knockout Strategy

The recommended strategy for generating an this compound knockout mouse is the CRISPR-Cas9 system. This method is highly efficient, cost-effective, and has a faster turnaround time compared to traditional methods involving embryonic stem (ES) cells.[4] The strategy involves the microinjection of Cas9 nuclease and single-guide RNAs (sgRNAs) targeting an early exon of the this compound gene directly into mouse zygotes. This will induce double-strand breaks (DSBs), which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to frameshift mutations and a functional knockout.[5][6]

cluster_design Phase 1: Design & Preparation cluster_generation Phase 2: Mouse Model Generation cluster_validation Phase 3: Validation & Breeding sgRNA_design sgRNA Design (Target early exon of this compound) reagent_prep Reagent Preparation (Cas9 protein, synthetic sgRNAs) sgRNA_design->reagent_prep zygote_injection Zygote Microinjection (Cas9/sgRNA RNP complex) reagent_prep->zygote_injection Deliver into zygotes embryo_transfer Embryo Transfer (to surrogate mothers) zygote_injection->embryo_transfer founder_birth Birth of Founder Mice (F0) embryo_transfer->founder_birth genotyping Genotyping of F0 Mice (PCR & Sequencing) founder_birth->genotyping Screen pups breeding Breeding of Heterozygous F1 (F1 x F1 Cross) genotyping->breeding homozygous_analysis Analysis of Homozygous F2 (Phenotyping) breeding->homozygous_analysis

Caption: Workflow for CRISPR-Cas9 mediated generation of an this compound knockout mouse.

Experimental Protocols

Protocol 3.1: CRISPR-Cas9 Mediated Knockout of this compound

This protocol outlines the generation of this compound knockout mice via zygote microinjection.

Materials:

  • Cas9 nuclease

  • Synthetic sgRNAs targeting this compound (2-3 different sequences recommended)

  • Mice (e.g., C57BL/6J for zygote donors and pseudopregnant surrogates)

  • M2 and KSOM media

  • Microinjection and micromanipulation station

  • DNA extraction kit

  • PCR reagents and primers for genotyping

Methodology:

  • sgRNA Design:

    • Design 2-3 sgRNAs targeting the first or second exon of the this compound gene to ensure a functional knockout. Use online design tools to minimize off-target effects. The this compound gene consists of three exons.[1]

  • Preparation of Injection Mix:

    • Prepare a ribonucleoprotein (RNP) complex by incubating Cas9 protein with the synthetic sgRNAs. A typical concentration is 100 ng/µl Cas9 and 50 ng/µl sgRNA.

  • Zygote Collection:

    • Superovulate female mice (3-4 weeks old) and mate them with stud males.

    • Collect zygotes from the oviducts of successfully mated females.

  • Microinjection:

    • Perform cytoplasmic or pronuclear microinjection of the Cas9/sgRNA RNP complex into the collected zygotes.

  • Embryo Transfer:

    • Culture the injected embryos in KSOM medium until the two-cell stage.

    • Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.

  • Screening of Founder (F0) Mice:

    • After birth (approx. 19-21 days), collect tail biopsies from the pups (F0 generation) at 2-3 weeks of age.

    • Extract genomic DNA.

    • Perform PCR using primers flanking the sgRNA target site, followed by Sanger sequencing to identify founders carrying insertions or deletions (indels).

Protocol 3.2: Genotyping and Breeding

Methodology:

  • Primer Design: Design three primers for a multiplex PCR reaction:

    • Forward Primer (Fwd): Upstream of the targeted region.

    • Reverse Primer 1 (Rev1): Within the targeted region (will only amplify the wild-type allele).

    • Reverse Primer 2 (Rev2): Downstream of the targeted region.

  • PCR Analysis:

    • Wild-Type (+/+): Two bands will be present (Fwd-Rev1 and Fwd-Rev2).

    • Heterozygous (+/-): One larger band from the knockout allele (Fwd-Rev2) and potentially a smaller band from the wild-type allele (Fwd-Rev1).

    • Homozygous (-/-): Only one larger band will be present (Fwd-Rev2).

  • Breeding Strategy:

    • Breed the identified F0 founder mice with wild-type mice to establish heterozygous F1 lines and confirm germline transmission.

    • Intercross heterozygous F1 mice (this compound+/-) to generate homozygous knockout (this compound-/-), heterozygous (this compound+/-), and wild-type (this compound+/+) littermates in the F2 generation.

F0 Founder (F0) This compound+/- F1_het Heterozygous (F1) This compound+/- F0->F1_het 50% F1_wt Wild-Type (F1) This compound+/+ F0->F1_wt 50% WT_mate Wild-Type This compound+/+ WT_mate->F1_het WT_mate->F1_wt F2_ho Homozygous (F2) This compound-/- F1_het->F2_ho 25% F2_het Heterozygous (F2) This compound+/- F1_het->F2_het 50% F2_wt Wild-Type (F2) This compound+/+ F1_het->F2_wt 25% F1_het2 Heterozygous (F1) This compound+/- F1_het2->F2_ho F1_het2->F2_het F1_het2->F2_wt

Caption: Breeding strategy to generate homozygous this compound knockout mice.

Expected Phenotype and Analysis

Homozygous this compound knockout (this compound-/-) embryos are expected to be embryonic lethal due to severe developmental defects.[1][2][7] Heterozygous mice (this compound+/-) are typically viable and fertile, showing no obvious abnormalities.

Table 1: Summary of Phenotypes in this compound Knockout Embryos
FeatureWild-Type (+/+)Heterozygous (+/-)Homozygous (-/-)
Viability ViableViableEmbryonic Lethal
Heart Development Normal atrial septumNormalAgenesis of primary atrial septum, dilated atria, hypoplastic venous valves.[1][2]
Kidney Development Normal metanephric kidneysNormalComplete agenesis of metanephric kidneys.[1][2]
Gonad Development Normal gonadsNormalComplete agenesis of gonads.[1]
Adrenal Gland NormalNormalComplete agenesis of adrenal glands.[2]
Gene Expression (Intermediate Mesoderm) Normal Lhx1, Pax2, Wt1NormalDown-regulation of Lhx1, Pax2, and Wt1.[2][7]
Protocol 4.1: Phenotypic Analysis of Embryos

Methodology:

  • Timed Pregnancies: Set up timed matings between heterozygous F1 mice to obtain F2 embryos at specific developmental stages (e.g., embryonic day 15.5 - 17.5).

  • Embryo Dissection: Euthanize pregnant females at the desired embryonic stage and dissect the embryos.

  • Gross Morphology: Examine embryos for obvious morphological defects, paying close attention to the heart and urogenital system.

  • Histological Analysis:

    • Fix embryos in 4% paraformaldehyde.

    • Process for paraffin embedding and sectioning.

    • Perform Hematoxylin and Eosin (H&E) staining on sections of the heart and kidney to analyze structural abnormalities.

  • Molecular Analysis:

    • Dissect the intermediate mesoderm region from earlier stage embryos (e.g., E9.5).

    • Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of downstream targets like Lhx1, Pax2, and Wt1.

Signaling Pathway

This compound is a critical upstream regulator in the pathway of urogenital system development. It is required for the expression of several key transcription factors that orchestrate the differentiation of the intermediate mesoderm into renal and gonadal structures.[3]

cluster_downstream This compound This compound (Osr1) Lhx1 Lhx1 This compound->Lhx1 Pax2 Pax2 This compound->Pax2 Wt1 Wt1 This compound->Wt1 IM_diff Intermediate Mesoderm Differentiation Lhx1->IM_diff Pax2->IM_diff Wt1->IM_diff Kidney Kidney & Gonad Development IM_diff->Kidney Apoptosis Apoptosis of Nephrogenic Mesenchyme IM_diff->Apoptosis Failure leads to OdD1_KO This compound Knockout OdD1_KO->Lhx1 Down-regulation OdD1_KO->Pax2 Down-regulation OdD1_KO->Wt1 Down-regulation

Caption: Simplified pathway of this compound in urogenital development.

References

Application Notes and Protocols: OSR1 Overexpression Plasmid for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial for embryonic development, particularly in the formation of the kidneys and heart. Emerging evidence also points to its significant role as a tumor suppressor in various cancers, including gastric, lung, and renal cell carcinoma, where its expression is often downregulated. OSR1 exerts its functions by modulating key signaling pathways, such as Wnt/β-catenin and p53, and by interacting with other critical transcription factors.

This document provides detailed application notes and protocols for utilizing an OSR1 overexpression plasmid in cell culture experiments. These guidelines are intended to assist researchers in investigating the functional roles of OSR1 in cellular processes such as proliferation, differentiation, and signaling.

Data Presentation

OSR1 Overexpression Effects on Gene and Protein Expression
Cell LineMethod of OSR1 OverexpressionTarget Gene/ProteinChange in ExpressionReference
Human Kidney Epithelial Cells (hKEpCs)Lentiviral TransductionOSR1~3,000-fold increase in mRNA
Human Kidney Epithelial Cells (hKEpCs)Lentiviral TransductionSIX2~50,000-fold increase in mRNA (for comparison)
MCF-7 (Breast Cancer)OSR1 Overexpression VectorE-cadherinIncreased
MCF-7 (Breast Cancer)OSR1 Overexpression VectorN-cadherinDecreased
MCF-7 (Breast Cancer)OSR1 Overexpression VectorSnailDecreased
MCF-7 (Breast Cancer)OSR1 Overexpression Vectorβ-cateninDecreased
MCF-7 (Breast Cancer)OSR1 Overexpression Vectorc-MycDecreased
MCF-7 (Breast Cancer)OSR1 Overexpression VectorCyclin D1Decreased
ACHN and A498 (Renal Cell Carcinoma)shRNA-mediated knockdown (for comparison)p53Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)shRNA-mediated knockdown (for comparison)p21Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)shRNA-mediated knockdown (for comparison)p27Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)shRNA-mediated knockdown (for comparison)p57Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)shRNA-mediated knockdown (for comparison)RBDecreased mRNA
Functional Effects of OSR1 Overexpression
Cell LineAssayEffect of OSR1 OverexpressionQuantitative ChangeReference
MDA-MB-231 (Breast Cancer)CCK-8 AssayInhibition of cell proliferationStatistically significant decrease
MCF-7 (Breast Cancer)CCK-8 AssayInhibition of cell proliferationStatistically significant decrease
MDA-MB-231 (Breast Cancer)Colony Formation AssayReduced clonogenic potentialStatistically significant decrease
MCF-7 (Breast Cancer)Colony Formation AssayReduced clonogenic potentialStatistically significant decrease
MDA-MB-231 (Breast Cancer)Transwell Migration AssayReduced migratory capabilityStatistically significant decrease
MCF-7 (Breast Cancer)Transwell Migration AssayReduced migratory capabilityStatistically significant decrease
Gastric Cancer Cell Linesp53 Luciferase Reporter AssayActivation of p53 transcriptional activity~2 to 3-fold increase
Gastric Cancer Cell LinesTCF/LEF Luciferase Reporter AssayRepression of TCF/LEF transcriptional activity~50% decrease

Signaling Pathways and Experimental Workflows

OSR1_Signaling_Pathways cluster_upstream Upstream Regulators cluster_downstream Downstream Effects cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_kidney Kidney Development Tbx5 Tbx5 OSR1 OSR1 Tbx5->OSR1 activates Runx2 Runx2 Runx2->OSR1 represses Ikzf1 Ikzf1 Ikzf1->OSR1 represses VitaminD3 1,25-dihydroxyvitamin D3 VitaminD3->OSR1 induces Wnt_Pathway β-catenin TCF/LEF OSR1->Wnt_Pathway represses SOX9 SOX9 OSR1->SOX9 represses p53_Pathway p53 OSR1->p53_Pathway activates Pax2 Pax2 OSR1->Pax2 activates Wt1 Wt1 OSR1->Wt1 activates Lhx1 Lhx1 OSR1->Lhx1 activates Six2 Six2 OSR1->Six2 interacts with Cell_Proliferation_Wnt Cell Proliferation (e.g., c-Myc, Cyclin D1) Wnt_Pathway->Cell_Proliferation_Wnt promotes SOX9->Wnt_Pathway activates Apoptosis Apoptosis p53_Pathway->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21) p53_Pathway->Cell_Cycle_Arrest induces

Caption: OSR1 Signaling Pathways.

Experimental_Workflow cluster_plasmid Plasmid Preparation cluster_transfection Cell Culture & Transfection cluster_validation Validation of Overexpression cluster_assays Functional Assays Plasmid OSR1 Overexpression Plasmid Transient Transient Transfection Plasmid->Transient Stable Stable Cell Line Generation (Lentiviral Transduction) Plasmid->Stable Cells Select Target Cell Line (e.g., HEK293T, MCF-7) Cells->Transient Cells->Stable qRT_PCR qRT-PCR (mRNA levels) Transient->qRT_PCR Western_Blot Western Blot (Protein levels) Transient->Western_Blot Stable->qRT_PCR Stable->Western_Blot Proliferation Cell Proliferation Assay (e.g., CCK-8) qRT_PCR->Proliferation Migration Cell Migration/Invasion Assay (e.g., Transwell) qRT_PCR->Migration Signaling Signaling Pathway Analysis (Luciferase Reporter Assay) qRT_PCR->Signaling Interaction Protein-Protein Interaction (Co-Immunoprecipitation) qRT_PCR->Interaction Western_Blot->Proliferation Western_Blot->Migration Western_Blot->Signaling Western_Blot->Interaction

Caption: Experimental Workflow for OSR1 Overexpression Studies.

Experimental Protocols

Transient Transfection of OSR1 Overexpression Plasmid

This protocol is suitable for transiently expressing OSR1 in a variety of mammalian cell lines, such as HEK293T, for initial functional studies.

Materials:

  • OSR1 overexpression plasmid

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipofectamine™ 3000 Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of the OSR1 overexpression plasmid in 125 µL of Opti-MEM™ medium.

    • In a separate tube, dilute 5 µL of P3000™ Reagent in the diluted DNA solution.

    • In another separate tube, dilute 3.75 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™ medium.

    • Combine the diluted DNA and diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 15 minutes at room temperature.

  • Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells for downstream applications such as qRT-PCR or Western blotting to confirm OSR1 overexpression.

Generation of Stable OSR1 Overexpressing Cell Lines via Lentiviral Transduction

This protocol describes the generation of a stable cell line with constitutive OSR1 expression, which is ideal for long-term studies.

Materials:

  • Lentiviral vector containing the OSR1 gene and a selection marker (e.g., puromycin resistance)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells (for lentivirus production)

  • Target cell line

  • Polybrene

  • Puromycin

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the OSR1 lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • The next day, replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (final concentration 4-8 µg/mL).

    • Incubate for 24 hours.

  • Selection:

    • After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line with a kill curve).

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.

  • Expansion and Validation:

    • Isolate and expand individual resistant colonies.

    • Validate OSR1 overexpression in the stable cell line clones by qRT-PCR and Western blotting.

Western Blotting for OSR1 Protein Expression

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against OSR1

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-OSR1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for OSR1 mRNA Expression

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for OSR1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for OSR1 or the housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of OSR1 mRNA, normalized to the housekeeping gene.

Luciferase Reporter Assay for Wnt/β-catenin (TCF/LEF) and p53 Signaling

Materials:

  • TCF/LEF or p53 luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect the cells with the OSR1 overexpression plasmid, the respective luciferase reporter plasmid (TCF/LEF or p53), and the Renilla luciferase control plasmid.

  • Cell Treatment (Optional): If studying the effect of OSR1 on pathway activation, treat the cells with an appropriate agonist or antagonist for the Wnt or p53 pathway.

  • Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement:

    • Measure the firefly luciferase activity in the cell lysate.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity between cells with and without OSR1 overexpression.

Co-Immunoprecipitation (Co-IP) for OSR1 Protein Interactions

This protocol can be used to investigate the interaction of OSR1 with known or putative binding partners (e.g., Wt1, Six2).

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against OSR1 (for immunoprecipitation)

  • Antibody against the putative interacting protein (for Western blotting)

  • Protein A/G magnetic beads

  • IgG control antibody

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-OSR1 antibody or an IgG control antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein. The presence of a band in the OSR1 IP lane but not in the IgG control lane indicates an interaction.

Techniques for Studying OSR1 Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Odd-skipped related 1 (OSR1) is a serine/threonine kinase that plays a crucial role in embryonic development, particularly in the formation of the kidneys and heart. Its function is intricately linked to its interactions with other proteins, forming complexes that regulate key signaling pathways. Understanding these protein-protein interactions (PPIs) is essential for elucidating the molecular mechanisms of OSR1 function and for developing therapeutic strategies targeting OSR1-related diseases.

This document provides detailed application notes and protocols for studying OSR1 PPIs, focusing on two widely used and powerful techniques: Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H).

Key OSR1 Interacting Proteins

Several proteins have been identified as interacting with OSR1. These interactions are critical for the maintenance of nephron progenitor cells and the regulation of kidney development.

Interacting ProteinBiological ContextReference
Six2 Synergistically acts with OSR1 to maintain nephron progenitor cells.[1]
Wt1 Interacts with OSR1 to regulate the specification of metanephric mesenchyme.[1][2][3]
TCF proteins Forms a complex with OSR1 and Groucho proteins to repress Wnt signaling.[4]
Groucho/Tle proteins Acts as a co-repressor in the OSR1-TCF complex.[4]
WNK1/WNK4 Phosphorylate and stimulate OSR1 activity.[5][6]

I. Co-Immunoprecipitation (Co-IP) to Detect OSR1 Interactions in Mammalian Cells

Co-IP is a robust method to identify and validate PPIs within a cellular context. The principle involves using an antibody to capture a specific protein (the "bait," e.g., OSR1), which in turn "pulls down" its interacting partners (the "prey," e.g., Six2 or Wt1) from a cell lysate. The entire complex is then isolated, and the presence of the prey protein is detected, typically by Western blotting.

A. Experimental Workflow for OSR1 Co-IP

CoIP_Workflow start Start: Culture and Transfect HEK293T Cells cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation (with anti-OSR1 or anti-tag antibody) pre_clearing->immunoprecipitation washing Washing Beads immunoprecipitation->washing elution Elution of Protein Complex washing->elution western_blot Western Blot Analysis elution->western_blot end End: Detect Interacting Protein western_blot->end

Caption: Workflow for Co-immunoprecipitation of OSR1 and its interacting partners.

B. Detailed Protocol for OSR1 Co-IP

This protocol is optimized for studying the interaction between epitope-tagged OSR1 and its binding partners expressed in HEK293T cells.

Materials:

  • Cell Line: HEK293T cells.[7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[7][8]

  • Transfection Reagent: Lipofectamine 2000 or 3000, or a calcium phosphate transfection kit.[7][8]

  • Plasmids: Expression vectors for tagged OSR1 (e.g., Myc-OSR1) and its potential interacting partner (e.g., Flag-Six2 or Flag-Wt1).[2]

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, supplemented with a protease inhibitor cocktail immediately before use.[8]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).[8]

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-Myc antibody).

    • Primary antibody for Western blotting to detect the interacting protein (e.g., anti-Flag antibody).

    • Appropriate secondary antibodies conjugated to HRP.

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Elution Buffer: 2x Laemmli sample buffer.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection.[9]

    • Co-transfect the cells with plasmids encoding the bait (e.g., Myc-OSR1) and prey (e.g., Flag-Six2) proteins using a suitable transfection reagent according to the manufacturer's protocol.[8][10] As a negative control, transfect cells with the bait plasmid and an empty vector for the prey.

    • Incubate the cells for 24-48 hours post-transfection.[7]

  • Cell Lysate Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]

    • Add 1 mL of ice-cold lysis buffer to each 10 cm dish.[8]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[11]

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • (Optional but recommended) Pre-clear the lysate by adding 20 µL of protein A/G beads and incubating for 1 hour at 4°C on a rotator. Pellet the beads and use the supernatant for the IP.[12]

    • Add 1-2 µg of the immunoprecipitating antibody (e.g., anti-Myc) to the cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.[8]

    • Add 30 µL of a 50% slurry of protein A/G beads to the lysate-antibody mixture.[13]

    • Incubate for 3 hours at 4°C with gentle rotation.[8]

  • Washing and Elution:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack.

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer (PBST).[8]

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer to the beads and boiling at 95-100°C for 5 minutes.[8]

  • Western Blot Analysis:

    • Centrifuge the eluted samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Include a sample of the input lysate to confirm the expression of both bait and prey proteins.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the prey protein (e.g., anti-Flag).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an appropriate chemiluminescence substrate.

II. Yeast Two-Hybrid (Y2H) System for Screening OSR1 Interacting Partners

The Y2H system is a powerful molecular genetic tool for identifying novel PPIs. It relies on the reconstitution of a functional transcription factor in yeast when two proteins of interest interact.

A. Principle of the Y2H System with OSR1 as Bait

Y2H_Principle no_interaction Bait (OSR1-BD) Prey (AD-Protein X) Reporter Gene OFF interaction Bait (OSR1-BD) Prey (AD-Protein Y) Reporter Gene ON interaction:e->interaction:w BD DNA-Binding Domain (BD) AD Activation Domain (AD) UAS Upstream Activating Sequence (UAS) Reporter Reporter Gene UAS->Reporter Promoter OSR1_Signaling cluster_repressor Repressor Complex Wnt9b Wnt9b BetaCatenin β-catenin Wnt9b->BetaCatenin activates TCF_Lef TCF/Lef BetaCatenin->TCF_Lef activates Wnt_Target_Genes Wnt Target Genes (e.g., Wnt4) TCF_Lef->Wnt_Target_Genes activates transcription Progenitor_Renewal Nephron Progenitor Self-Renewal Wnt_Target_Genes->Progenitor_Renewal inhibits Differentiation Nephron Differentiation Wnt_Target_Genes->Differentiation promotes Six2 Six2 Six2->TCF_Lef interacts with OSR1 OSR1 Six2->OSR1 maintains expression OSR1->TCF_Lef interacts with Groucho Groucho/Tle OSR1->Groucho stabilizes interaction with TCF/Lef Groucho->TCF_Lef interacts with cluster_repressor cluster_repressor cluster_repressor->Wnt_Target_Genes represses transcription cluster_repressor->Progenitor_Renewal promotes

References

Application of CRISPR-Cas9 to Elucidate the Function of OdD1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Odd-skipped related 1 (OdD1) protein, also known as OSR1, is a crucial zinc-finger transcription factor implicated in the embryonic development of vital organs, including the heart and kidneys.[1] Emerging evidence also points to its role as a tumor suppressor, interacting with key signaling pathways such as Wnt and p53.[1] The advent of CRISPR-Cas9 genome editing technology offers an unprecedented opportunity to precisely dissect the molecular functions of this compound, paving the way for a deeper understanding of developmental processes and the identification of novel therapeutic targets.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to generate this compound knockout models in relevant cell lines. Detailed protocols for experimental execution, validation, and subsequent functional analysis are presented to facilitate the investigation of this compound's role in cellular signaling and disease pathogenesis.

Key Concepts and Signaling Pathways

This compound is a central regulator in several biological processes. Understanding its associated signaling pathways is critical for designing and interpreting functional genomics studies.

  • Developmental Pathways: this compound is essential for the proper formation of the atrial septum in the heart and the development of the intermediate mesoderm, which gives rise to the kidneys and gonads. Its absence leads to severe developmental defects in these structures.

  • Wnt Signaling Pathway: In the context of cancer, this compound has been shown to act as a tumor suppressor by downregulating the Wnt signaling pathway. It achieves this by suppressing the expression of downstream targets like SOX9 and β-catenin.[1]

  • p53 Signaling Pathway: this compound can also function as a tumor suppressor through the transcriptional activation of the p53 tumor suppressor protein.[1]

Below is a diagram illustrating the central role of this compound in these key signaling pathways.

OdD1_Signaling_Pathways cluster_development Embryonic Development cluster_cancer Cancer Pathogenesis This compound This compound Heart_Dev Heart Development (Atrial Septum Formation) This compound->Heart_Dev Kidney_Dev Kidney Development (Intermediate Mesoderm) This compound->Kidney_Dev Wnt_Pathway Wnt Signaling This compound->Wnt_Pathway inhibits p53_Pathway p53 Signaling This compound->p53_Pathway activates Tumor_Suppression Tumor Suppression Wnt_Pathway->Tumor_Suppression promotes tumorigenesis p53_Pathway->Tumor_Suppression inhibits tumorigenesis CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis gRNA_Design gRNA Design & Synthesis (Targeting this compound Exon 2) Vector_Prep CRISPR-Cas9 Vector Preparation/RNP Assembly gRNA_Design->Vector_Prep Transfection Transfection/Electroporation of Target Cells Vector_Prep->Transfection Cell_Selection Single Cell Cloning & Expansion Transfection->Cell_Selection Genomic_Analysis Genomic DNA Extraction & PCR Amplification Cell_Selection->Genomic_Analysis Sequencing Sanger Sequencing of PCR Products Genomic_Analysis->Sequencing Protein_Analysis Western Blot for This compound Protein Sequencing->Protein_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Protein_Analysis->Phenotypic_Assays Signaling_Assays Signaling Pathway Activity Assays (Wnt, p53) Protein_Analysis->Signaling_Assays Organoid_Modeling Kidney/Cardiac Organoid Differentiation & Analysis Protein_Analysis->Organoid_Modeling

References

Application Notes and Protocols for Assessing OSR1 Methylation Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methods for assessing the methylation status of the Odd-skipped related 1 (OSR1) gene, a key player in development and disease. OSR1 has been identified as a tumor suppressor gene that is frequently silenced in various cancers through promoter hypermethylation. Accurate assessment of its methylation status is crucial for both basic research and the development of novel therapeutic strategies.

Introduction to OSR1 and Methylation

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor involved in the normal development of several organs, including the kidneys. Emerging evidence has highlighted its role as a tumor suppressor. The expression of OSR1 is often reduced in cancer tissues compared to their normal counterparts. This downregulation is frequently linked to hypermethylation of the CpG islands in its promoter region. Methylation of OSR1 has been observed in a significant percentage of gastric cancer cells and tissues (51.8%) and an even higher percentage in squamous cell carcinomas (over 85%).[1] In breast cancer, OSR1 has been identified as a methylation-driven gene, with elevated methylation levels correlating with reduced gene expression in tumor tissues.[2][3]

This document outlines detailed protocols for three common methods used to assess OSR1 methylation: Methylation-Specific PCR (MSP), Bisulfite Sequencing, and Pyrosequencing.

Data Presentation: OSR1 Methylation in Cancer

The following table summarizes publicly available data on OSR1 methylation in different cancer types. This data highlights the prevalence of OSR1 promoter hypermethylation in malignant tissues compared to normal tissues.

Cancer TypeTissue TypeNumber of Samples/PatientsPercentage of MethylationMethod of AnalysisReference
Gastric CancerCells and TissuesNot Specified51.8%Not Specified[1]
Squamous Cell CarcinomaNot SpecifiedNot Specified>85%Not Specified[1]
Breast CancerTumor Tissue vs. Normal TissueTCGA DatabaseElevated methylation in tumor tissuesMicroarray/In silico analysis[2][3]

Signaling Pathways Involving OSR1

OSR1 is implicated in key signaling pathways that regulate cell growth, proliferation, and apoptosis. Understanding these pathways is essential for elucidating the functional consequences of OSR1 silencing by methylation.

OSR1 in the Wnt Signaling Pathway

OSR1 has been shown to negatively regulate the Wnt signaling pathway. It achieves this by suppressing the expression of SOX9 and β-catenin, key downstream effectors of the Wnt cascade.[1][4] This inhibitory action on a pro-proliferative pathway underscores its role as a tumor suppressor.

OSR1_Wnt_Pathway cluster_wnt Wnt Signaling Pathway cluster_osr1 OSR1 Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF SOX9 SOX9 TCF_LEF->SOX9 Target_Genes Target Gene Transcription (Proliferation, Invasion) TCF_LEF->Target_Genes OSR1 OSR1 OSR1->Beta_Catenin Suppresses OSR1->SOX9 Suppresses OSR1_Promoter OSR1 Promoter OSR1_Promoter->OSR1 Methylation Promoter Hypermethylation Methylation->OSR1_Promoter OSR1_p53_Pathway cluster_osr1_regulation OSR1 Expression cluster_p53_pathway p53 Signaling Pathway OSR1 OSR1 Protein p53 p53 OSR1->p53 Transcriptional Activation OSR1_Gene OSR1 Gene OSR1_Gene->OSR1 Transcription & Translation Methylation Promoter Hypermethylation Methylation->OSR1_Gene Silences p21 p21 p53->p21 Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes MDM2 MDM2 MDM2->p53 Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis MSP_Workflow DNA_Extraction 1. Genomic DNA Extraction Bisulfite_Conversion 2. Sodium Bisulfite Treatment DNA_Extraction->Bisulfite_Conversion MSP_PCR 3. MSP with two primer sets (M & U) Bisulfite_Conversion->MSP_PCR Gel_Electrophoresis 4. Agarose Gel Electrophoresis MSP_PCR->Gel_Electrophoresis Analysis 5. Visualization and Interpretation Gel_Electrophoresis->Analysis

References

Application Notes and Protocols for Identifying OSR1 Target Genes Using RNA-seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial in embryonic development, particularly in the formation of the heart and urogenital systems.[1][2] Emerging evidence highlights OSR1's role as a tumor suppressor in various cancers, including renal cell carcinoma (RCC), gastric cancer, and lung cancer.[1][3][4][5] OSR1 exerts its function by modulating key signaling pathways, such as the p53 and Wnt pathways, thereby regulating cell proliferation, invasion, and apoptosis.[1][3][5] Identifying the direct and indirect target genes of OSR1 is fundamental to understanding its biological functions and exploring its potential as a therapeutic target. This document provides a detailed guide on utilizing RNA sequencing (RNA-seq) to identify OSR1 target genes, followed by protocols for validation experiments.

Data Presentation: OSR1-Regulated Genes in Renal Cell Carcinoma

RNA-sequencing analysis of ACHN renal cell carcinoma cells following OSR1 knockdown revealed significant changes in the expression of multiple genes involved in critical cancer-related pathways.[3] Genes with a fold change of 2 or greater were considered significant.[3]

Table 1: Differentially Expressed Genes Following OSR1 Knockdown in ACHN Cells

Gene CategoryGene NameRegulationPathway Involvement
Tumor Suppressor Genesp53Downregulatedp53 Pathway
p21Downregulatedp53 Pathway
p27Downregulatedp53 Pathway
p57Downregulatedp53 Pathway
RBDownregulatedp53 Pathway
OncogenesMYCUpregulatedWnt/β-catenin Pathway
FRA1UpregulatedMAPK/ERK Pathway
METUpregulatedRTK Signaling
HMGA1UpregulatedChromatin Remodeling
PIK3CAUpregulatedPI3K/Akt Pathway

This data is a summary of findings from a study on renal cell carcinoma where OSR1 was knocked down.[3][4] The specific fold changes were not detailed in the source material.

OSR1 Signaling Pathways

OSR1 is implicated as a crucial regulator in pathways central to cell fate and cancer progression.

OSR1 and the p53 Pathway

OSR1 acts as a transcriptional activator of the tumor suppressor p53.[3] Knockdown of OSR1 leads to a significant decrease in p53 expression and transcriptional activity.[3][4] This, in turn, affects the expression of downstream targets of p53 that are involved in cell cycle arrest and apoptosis, such as p21, p27, and p57.[3][4]

OSR1_p53_Pathway OSR1 OSR1 p53 p53 OSR1->p53 p21 p21 p53->p21 p27 p27 p53->p27 p57 p57 p53->p57 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest p57->CellCycleArrest

OSR1 positively regulates the p53 tumor suppressor pathway.
OSR1 and the Wnt/β-catenin Pathway

In lung cancer, OSR1 has been shown to downregulate the Wnt signaling pathway by suppressing the expression of SOX9 and β-catenin.[5] Overexpression of OSR1 leads to a decrease in nuclear β-catenin and its downstream targets, such as cyclin D1 and c-Myc, which are critical for cell proliferation.[5]

OSR1_Wnt_Pathway OSR1 OSR1 SOX9 SOX9 OSR1->SOX9 beta_catenin β-catenin OSR1->beta_catenin SOX9->beta_catenin Wnt_Targets Wnt Target Genes (c-Myc, Cyclin D1) beta_catenin->Wnt_Targets Proliferation Cell Proliferation Wnt_Targets->Proliferation

OSR1 negatively regulates the Wnt/β-catenin signaling pathway.

Experimental Workflow for Identifying OSR1 Target Genes

A multi-step approach is essential to robustly identify and validate OSR1 target genes.

Experimental_Workflow cluster_discovery Discovery Phase cluster_analysis Bioinformatic Analysis cluster_validation Validation Phase RNA_seq RNA-seq (OSR1 knockdown/overexpression) DEG_analysis Differential Gene Expression Analysis RNA_seq->DEG_analysis ChIP_seq ChIP-seq (Anti-OSR1 antibody) Peak_calling ChIP-seq Peak Calling & Motif Analysis ChIP_seq->Peak_calling Integration Integrative Analysis DEG_analysis->Integration Peak_calling->Integration qRT_PCR qRT-PCR Integration->qRT_PCR Luciferase Luciferase Reporter Assay Integration->Luciferase Western_blot Western Blot Integration->Western_blot

Workflow for discovery and validation of OSR1 target genes.

Experimental Protocols

RNA-seq Protocol for Identification of OSR1 Target Genes

This protocol outlines the steps for identifying differentially expressed genes upon modulation of OSR1 expression.

1.1. Cell Culture and OSR1 Modulation

  • Culture a suitable cell line (e.g., ACHN, H1299) in appropriate media.

  • For OSR1 knockdown, transfect cells with OSR1-specific siRNA or shRNA. A non-targeting siRNA/shRNA should be used as a negative control.

  • For OSR1 overexpression, transfect cells with a vector encoding full-length human OSR1. An empty vector should be used as a control.

  • Harvest cells 48-72 hours post-transfection.

1.2. RNA Extraction and Quality Control

  • Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.

1.3. Library Preparation and Sequencing

  • Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Assess the quality and quantity of the prepared libraries.

  • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq).

1.4. Bioinformatic Analysis

  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

  • Alignment: Align the reads to a reference human genome (e.g., hg19/GRCh37) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between OSR1-modulated and control samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

Chromatin Immunoprecipitation (ChIP-seq) Protocol for Identifying OSR1 Binding Sites

ChIP-seq will identify the genomic regions where OSR1 directly binds.

2.1. Cell Cross-linking and Chromatin Preparation

  • Culture cells to ~80-90% confluency.

  • Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest cells, lyse them, and isolate the nuclei.

2.2. Chromatin Shearing

  • Resuspend the nuclear pellet in a suitable buffer.

  • Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical.

2.3. Immunoprecipitation

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an anti-OSR1 antibody. An IgG antibody should be used as a negative control.

  • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

2.4. DNA Purification and Library Preparation

  • Elute the chromatin complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit.

  • Prepare a sequencing library from the purified ChIP DNA.

2.5. Bioinformatic Analysis

  • Align sequenced reads to the reference genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify regions of OSR1 enrichment compared to the IgG control.

  • Perform motif analysis on the identified peaks to find the OSR1 binding motif.

  • Annotate peaks to the nearest genes to identify potential direct target genes.

Luciferase Reporter Assay for Target Gene Validation

This assay validates whether OSR1 can regulate the promoter activity of a putative target gene.

3.1. Plasmid Construction

  • Clone the promoter region of the putative OSR1 target gene (identified from ChIP-seq and RNA-seq) into a luciferase reporter vector (e.g., pGL3-Basic).

  • Co-transfect this reporter construct into cells along with either the OSR1 expression vector or an empty vector control.

  • A Renilla luciferase vector should be co-transfected for normalization of transfection efficiency.

3.2. Transfection and Luciferase Assay

  • Seed cells in a 24-well plate.

  • Transfect the cells with the appropriate combination of plasmids.

  • After 24-48 hours, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

3.3. Data Analysis

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity between cells overexpressing OSR1 and control cells. A significant change indicates that OSR1 regulates the promoter activity of the target gene.

References

Troubleshooting & Optimization

OSR1 Antibody for Western Blot: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of the OSR1 antibody in Western Blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is OSR1 and what is its expected molecular weight?

A1: OSR1, or Oxidative Stress Responsive 1, is a serine/threonine kinase that plays a key role in a signaling cascade mediating the activity of Na+/K+/2Cl- cotransporters in response to osmotic stress.[1] It is a member of the GCK family of serine/threonine kinases.[2][3][4] The expected molecular weight of OSR1 is approximately 56-60 kDa.[5][6][7]

Q2: What is the function of OSR1 in cellular signaling?

A2: OSR1 is a key enzyme in a signaling cascade that responds to osmotic stress.[1] It is activated by WNK1 and WNK4 kinases, which phosphorylate OSR1 at Thr185 and Ser315.[2][3][4] This phosphorylation stimulates OSR1 activity, leading to the phosphorylation and enhanced activity of Na-K-2Cl cotransporters (NKCCs).[2][3][4][8] This pathway is crucial for maintaining intracellular chloride concentration and is implicated in conditions like Gordon's hypertension syndrome.[1][8]

Q3: Which OSR1 antibody is suitable for Western Blotting?

A3: Several commercial OSR1 antibodies are validated for Western Blotting. It is crucial to select a primary antibody that has been verified for specificity, for instance, through genetic modification or cell treatment studies.[9] Some antibodies can detect total OSR1, while others are specific for phosphorylated forms, such as phospho-OSR1 (Ser325).[1] Always refer to the manufacturer's datasheet for validated applications and recommended dilutions.

Q4: Should I use milk or BSA as a blocking agent for the OSR1 antibody?

A4: The choice between nonfat dry milk and Bovine Serum Albumin (BSA) for blocking can depend on the specific antibody, especially if you are detecting a phosphorylated protein.[10] While 5% nonfat dry milk in TBST is a common and effective blocking agent for many antibodies, some researchers express concern about phosphatases in milk potentially affecting the signal of phospho-specific antibodies.[10] However, for many phospho-specific antibodies, fresh milk solutions do not pose a problem.[10] Alternatively, 5% BSA in TBST is a suitable blocking buffer.[1][3] It is always best to consult the antibody's datasheet for the manufacturer's recommendation.[11]

OSR1 Antibody Dilution Guidelines for Western Blot

Antibody TypeRecommended Dilution RangeBlocking BufferReference
Polyclonal (Total OSR1)1:500 - 1:30003% nonfat dry milk or 5% BSA[12][13]
Polyclonal (Total OSR1)1:10005% w/v BSA in 1X TBS, 0.1% Tween® 20[4][6]
Polyclonal (Phospho-OSR1 Ser325)0.5 µg/mL5% BSA or milk with 0.05% Tween®-20[1]

Detailed Experimental Protocol for OSR1 Western Blot

This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental conditions.

1. Sample Preparation (Lysate Preparation)

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[11][14][15]

  • Incubate on ice for 30 minutes.[14]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).[14][15]

  • Add Laemmli sample buffer to the lysate and heat at 95-100°C for 5-10 minutes to denature the proteins.[14]

2. SDS-PAGE

  • Load equal amounts of protein (typically 10-30 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage should be appropriate for the molecular weight of OSR1 (around 60 kDa).

  • Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein.[9]

  • Run the gel until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1] For proteins smaller than 15 kDa, a 0.2 µm pore size membrane is recommended, while a 0.45 µm pore size is suitable for larger proteins like OSR1.[11]

  • Ensure good contact between the gel and the membrane and remove any air bubbles.[16][17]

4. Blocking

  • Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][10][18]

5. Primary Antibody Incubation

  • Dilute the primary OSR1 antibody in the recommended blocking buffer at the optimized concentration (see table above).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[1][3][6]

6. Washing

  • Wash the membrane three to five times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.[1][19]

7. Secondary Antibody Incubation

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG). Dilute the secondary antibody in the blocking buffer according to the manufacturer's instructions (a starting dilution of 1:10,000 is common).[12]

  • Incubate for 1 hour at room temperature with gentle agitation.[1]

8. Washing

  • Repeat the washing step as described in step 6 to remove unbound secondary antibody.[1]

9. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[1]

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Troubleshooting Guide

Problem: Weak or No Signal

Possible Cause Solution
Insufficient protein loadedIncrease the amount of protein lysate loaded per well (20-40 µg).[9]
Inefficient protein transferVerify transfer efficiency by staining the membrane with Ponceau S after transfer.[17] Optimize transfer time and conditions.
Primary antibody concentration too lowIncrease the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[19][20]
Inactive primary or secondary antibodyEnsure antibodies have been stored correctly and are not expired.[9][20] Test the secondary antibody alone to confirm its activity.
Low abundance of target proteinConsider enriching the protein of interest through immunoprecipitation before Western Blotting.[17]

Problem: High Background

Possible Cause Solution
Insufficient blockingIncrease the blocking time to 2 hours at room temperature or overnight at 4°C.[18] Optimize the blocking agent (milk vs. BSA) and its concentration (3-5%).[18]
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.[19][20]
Inadequate washingIncrease the number and duration of wash steps.[18][19] Ensure the wash buffer contains a detergent like Tween 20 (0.1-0.2%).[19]
Membrane dried outEnsure the membrane remains submerged in buffer throughout the incubation and washing steps.[17][21]
Contaminated buffers or equipmentPrepare fresh buffers and ensure all equipment and incubation trays are clean.[18][20]

Problem: Non-Specific Bands

Possible Cause Solution
Primary antibody concentration too highReduce the primary antibody concentration.[20]
Non-specific binding of the primary antibodyEnsure the primary antibody is specific for OSR1 and does not cross-react with other proteins like SPAK.[2] Run a negative control (e.g., lysate from cells where OSR1 is knocked down).
Sample degradationPrepare fresh lysates and always include protease inhibitors.[17][21]
High protein loadReduce the amount of protein loaded onto the gel.[9]
Secondary antibody cross-reactivityUse a pre-adsorbed secondary antibody.[21] Run a control with only the secondary antibody to check for non-specific binding.[21]

Visualizations

OSR1_Signaling_Pathway WNK1 WNK1 OSR1 OSR1 WNK1->OSR1 Phosphorylates WNK4 WNK4 WNK4->OSR1 Phosphorylates pOSR1 p-OSR1 (Thr185, Ser315) OSR1->pOSR1 NKCC NKCC1/2 pOSR1->NKCC Phosphorylates pNKCC p-NKCC NKCC->pNKCC Ion_Transport Increased Ion Transport pNKCC->Ion_Transport

Caption: WNK kinases phosphorylate and activate OSR1, which in turn phosphorylates NKCC cotransporters.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysate_Prep Cell Lysis & Protein Extraction Quantification Protein Quantification Lysate_Prep->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-OSR1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard workflow for Western Blot detection of the OSR1 protein.

Troubleshooting_Tree cluster_No_Signal cluster_High_Background cluster_Nonspecific_Bands Start Western Blot Result No_Signal Weak or No Signal Start->No_Signal Faint/No Band High_Background High Background Start->High_Background Dark/Splotchy Nonspecific_Bands Non-specific Bands Start->Nonspecific_Bands Extra Bands Check_Transfer Check Transfer Efficiency No_Signal->Check_Transfer Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Check_Ab_Specificity Verify Antibody Specificity Nonspecific_Bands->Check_Ab_Specificity Increase_Ab Increase Antibody Conc. Check_Transfer->Increase_Ab Increase_Protein Increase Protein Load Increase_Ab->Increase_Protein Decrease_Ab Decrease Antibody Conc. Optimize_Blocking->Decrease_Ab Increase_Washes Increase Washes Decrease_Ab->Increase_Washes Reduce_Protein Reduce Protein Load Check_Ab_Specificity->Reduce_Protein Optimize_Ab_Dilution Optimize Antibody Dilution Reduce_Protein->Optimize_Ab_Dilution

Caption: Decision tree for troubleshooting common Western Blot issues with OSR1 antibody.

References

Technical Support Center: Troubleshooting Low OSR1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low OSR1 expression in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is OSR1 and why is its expression important?

A1: Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor that plays a critical role in embryonic development, particularly in the formation of the kidneys and heart.[1][2] In various cancers, such as gastric, lung, and renal cell carcinoma, OSR1 acts as a tumor suppressor.[1][3][4] Its expression levels can be crucial for maintaining normal cellular function and preventing disease states.

Q2: What are some common reasons for low OSR1 expression in cell lines?

A2: Low OSR1 expression can stem from several factors, including:

  • Epigenetic Silencing: Promoter hypermethylation is a common mechanism that silences OSR1 expression in cancer cell lines.[3][4]

  • Negative Regulation: The transcription factors Runx2 and Ikzf1 can negatively regulate OSR1 expression by binding to its promoter region.[1][5]

  • Altered Signaling Pathways: Dysregulation of pathways such as Wnt and Hedgehog signaling can impact OSR1 expression.[1][4][6] OSR1 is a downstream target of the Hedgehog signaling pathway.[6]

  • Cell Line Specificity: Baseline OSR1 expression can vary significantly between different cell lines.

  • Genetic Variations: Certain allelic variants of the OSR1 gene can lead to reduced mRNA stability and expression.[7]

Q3: How can I determine if low OSR1 expression is a real biological phenomenon or an experimental artifact?

A3: To distinguish between a true biological result and an experimental issue, consider the following:

  • Use a Positive Control Cell Line: If possible, include a cell line known to express high levels of OSR1 in your experiments.

  • Validate Your Antibody: Ensure your OSR1 antibody is specific and sensitive enough to detect the protein at endogenous levels. Check the manufacturer's datasheet for validation data.[8][9]

  • Optimize Your Detection Method: Both Western blotting and RT-qPCR may require optimization for low-abundance targets.[10][11][12][13][14][15][16][17]

  • Check for Promoter Methylation: If you suspect epigenetic silencing, you can treat your cells with a demethylating agent like 5-aza-2'-deoxycytidine to see if OSR1 expression is restored.[3]

Troubleshooting Guides

Issue 1: No or Weak OSR1 Signal in Western Blot
Possible Cause Troubleshooting Step
Low Protein Abundance Increase the amount of total protein loaded onto the gel (e.g., up to 50-100 µg).[13] Use a highly sensitive chemiluminescent substrate.[12]
Inefficient Protein Extraction Use a lysis buffer optimized for nuclear proteins, as OSR1 is a transcription factor and primarily located in the nucleus.[1] Include protease and phosphatase inhibitors in your lysis buffer.
Poor Antibody Performance Validate the primary antibody using a positive control (e.g., a cell line with known OSR1 expression or an OSR1 overexpression lysate). Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[15]
Suboptimal Transfer Ensure efficient transfer of the protein to the membrane, especially for a protein of ~60 kDa (the approximate molecular weight of OSR1).[9] Use a PVDF membrane with a 0.2 µm pore size for better retention of low-abundance proteins.[17]
Inappropriate Blocking Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
Issue 2: High Ct Values or No Amplification in RT-qPCR
Possible Cause Troubleshooting Step
Low mRNA Abundance Increase the amount of RNA used for cDNA synthesis.[11] Use a reverse transcriptase with high efficiency and sensitivity, especially for low-abundance transcripts.[11][14]
Poor RNA Quality Ensure the integrity of your RNA using a method like the Agilent Bioanalyzer or gel electrophoresis. A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 are desirable.[16]
Genomic DNA Contamination Treat RNA samples with DNase I to remove any contaminating genomic DNA.[11][14] Design primers that span an exon-exon junction.
Inefficient Primer Design Design and validate primers to ensure they have an efficiency of 90-110%. Perform a melt curve analysis to check for primer-dimers and non-specific products.[18]
Presence of PCR Inhibitors Ensure the RNA purification method effectively removes PCR inhibitors.[14]

Experimental Protocols

Protocol 1: Western Blotting for OSR1
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 30-50 µg of protein per lane on a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated anti-OSR1 antibody (e.g., Cell Signaling Technology #3729) overnight at 4°C, following the manufacturer's recommended dilution.[8][9]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate for detection.

    • Capture the signal using an imaging system.

Protocol 2: RT-qPCR for OSR1
  • RNA Extraction:

    • Extract total RNA from cell lines using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • DNase Treatment and cDNA Synthesis:

    • Treat 1 µg of total RNA with DNase I.

    • Synthesize cDNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix.

    • Use validated primers for human OSR1 (a potential set is Forward: 5'-AGAGGAGAAACGTGAGCGTG-3', Reverse: 5'-TCTTGAGGGCTGCTTTGTTG-3').

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method.

Signaling Pathways and Workflows

Below are diagrams illustrating key signaling pathways that regulate OSR1 expression and a general experimental workflow for troubleshooting low OSR1.

OSR1_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 OSR1_Gene OSR1 Gene 1,25-dihydroxyvitamin D3->OSR1_Gene + Hedgehog Ligand Hedgehog Ligand Receptor Receptor Hedgehog Ligand->Receptor + Wnt Ligand Wnt Ligand β-catenin β-catenin Wnt Ligand->β-catenin Gli Gli Receptor->Gli + Gli->OSR1_Gene + β-catenin->OSR1_Gene - Runx2 Runx2 Runx2->OSR1_Gene - Ikzf1 Ikzf1 Ikzf1->OSR1_Gene - Tbx5 Tbx5 Tbx5->OSR1_Gene + p53 p53 OSR1_Gene->p53 +

Caption: Simplified signaling pathways regulating OSR1 gene expression.

Troubleshooting_Workflow Start Low/No OSR1 Expression Detected Check_Protocols Review Experimental Protocols (Western Blot / RT-qPCR) Start->Check_Protocols Optimize_WB Optimize Western Blot - Increase protein load - Validate antibody - Use sensitive substrate Check_Protocols->Optimize_WB Optimize_qPCR Optimize RT-qPCR - Check RNA quality - Use high-efficiency RT - Validate primers Check_Protocols->Optimize_qPCR Re_evaluate Re-evaluate Expression Optimize_WB->Re_evaluate Optimize_qPCR->Re_evaluate Biological_Cause Investigate Biological Cause Re_evaluate->Biological_Cause Expression Still Low Conclusion Determine Cause of Low Expression Re_evaluate->Conclusion Expression Detected Methylation_Analysis Promoter Methylation Analysis (e.g., MSP, Bisulfite Sequencing) Biological_Cause->Methylation_Analysis Pathway_Analysis Analyze Upstream Regulators (e.g., Runx2, Ikzf1 expression) Biological_Cause->Pathway_Analysis Demethylation_Treatment Treat with Demethylating Agents (e.g., 5-aza-dC) Methylation_Analysis->Demethylation_Treatment Demethylation_Treatment->Conclusion Pathway_Analysis->Conclusion

References

Technical Support Center: ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The protein "OdD1" is not a recognized standard nomenclature in scientific literature. This guide provides general troubleshooting advice applicable to Chromatin Immunoprecipitation sequencing (ChIP-seq) for any protein of interest.

Frequently Asked Questions (FAQs)

1. What is the minimum number of cells required for a ChIP-seq experiment? The required cell number can vary significantly based on the abundance of the target protein and the quality of the antibody.[1] A typical ChIP experiment yielding 10–100 ng of DNA requires approximately 10 million cells.[2] However, protocols have been developed for as few as 10,000 to 100,000 cells for abundant histone modifications or transcription factors when using a high-quality antibody.[2] It is crucial to empirically determine the minimum number of cells needed for your specific target and cell type to ensure a sufficient signal-to-noise ratio.[1]

2. How do I choose the right antibody for my ChIP-seq experiment? The success of a ChIP-seq experiment is critically dependent on the antibody's quality, requiring both high specificity and sensitivity.[2][3]

  • Validation: Always use a ChIP-validated or "ChIP-grade" antibody.[4] If not available, antibodies validated for similar applications like immunoprecipitation (IP) or immunocytochemistry (ICC) may be suitable candidates for initial testing.[5]

  • Specificity Verification: Antibody specificity should be confirmed, for example, by performing a Western blot on nuclear extracts to ensure it recognizes a single band at the correct molecular weight.[4]

  • Monoclonal vs. Polyclonal: Monoclonal antibodies are highly specific as they recognize a single epitope, reducing batch-to-batch variability. Polyclonal antibodies can sometimes provide better pull-down efficiency by recognizing multiple epitopes, which can be an advantage if the primary epitope is masked by cross-linking.[5]

3. What is the optimal DNA fragment size for ChIP-seq? The ideal chromatin fragment size for ChIP-seq is between 200 and 600 base pairs.[6] Fragments that are too large can lead to decreased resolution and higher background, while fragments that are too small may result in a low signal.[7] It is essential to optimize shearing conditions (sonication or enzymatic digestion) for each specific cell type.[4]

4. What are the essential controls for a ChIP-seq experiment? Proper controls are necessary to distinguish true enrichment signals from background noise.

  • Input DNA Control: This is the most common and crucial control. It consists of chromatin that has been cross-linked and fragmented but has not undergone immunoprecipitation.[2] This control accounts for biases in chromatin shearing, library preparation, and sequencing.[8]

  • Negative Control (IgG): A mock immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody is used to determine the level of non-specific binding of chromatin to the antibody and beads.[2]

  • Positive and Negative Locus Controls (ChIP-qPCR): Before sequencing, it is highly recommended to perform qPCR on the immunoprecipitated DNA. Use primers for a known target gene (positive control) and a region where the protein is not expected to bind (negative control) to validate the enrichment.[6]

5. How much immunoprecipitated DNA is needed for library preparation? The amount of input DNA for library preparation depends on the target type. For histone modifications, which are typically abundant, a starting amount of 10-50 ng is often recommended.[9][10] For less abundant proteins like transcription factors and cofactors, as little as 1-10 ng of ChIP-DNA can be used.[9][10] Using more starting material is generally preferred as it requires fewer PCR amplification cycles, which helps to reduce bias and improve library diversity.[10]

Troubleshooting Guide

This guide addresses common problems encountered during ChIP-seq experiments, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low DNA Yield / Low Signal Inefficient Cell Lysis: Cells were not adequately opened to release the nuclei.Use a dounce homogenizer or glass beads to improve lysis and confirm lysis efficiency by microscopy.[11][12]
Suboptimal Cross-linking: Over-crosslinking can mask antibody epitopes, while under-crosslinking can lead to the dissociation of protein-DNA complexes.Optimize formaldehyde fixation time (typically 10-30 minutes) and ensure the formaldehyde solution is freshly prepared.[13]
Ineffective Chromatin Shearing: Over-sonication can destroy epitopes and protein-DNA interactions, while under-sonication results in large fragments that immunoprecipitate poorly.[8]Perform a time-course experiment to optimize sonication or enzymatic digestion to achieve fragments primarily in the 200-600 bp range.[7] Keep samples cold during sonication.[4]
Insufficient Starting Material: Not enough cells were used, especially for low-abundance targets.[12]Increase the number of cells per immunoprecipitation. A typical experiment may require 1-10 million cells.[1]
Poor Antibody Performance: The antibody has low affinity or is not suitable for ChIP.[11]Use a ChIP-validated antibody. Increase the amount of antibody used (typically 1-10 µg) and consider an overnight incubation at 4°C to enhance signal.[7]
High Background Non-specific Antibody Binding: Too much antibody was used, or the antibody has cross-reactivity.[11]Titrate the antibody to find the optimal concentration.[12] Perform a Western blot to check for antibody specificity.[4]
Non-specific Binding to Beads: Chromatin or other proteins are binding non-specifically to the Protein A/G beads.Pre-clear the chromatin lysate with beads for 30-60 minutes before adding the primary antibody.[7][11]
Contaminated Buffers: Buffers may be contaminated, leading to spurious signals.Prepare fresh lysis and wash buffers before starting the experiment.[7]
Insufficient Washing: Wash steps were not stringent enough to remove non-specifically bound chromatin.Increase the number of washes or the salt concentration in the wash buffers (up to 500 mM NaCl is often acceptable).[7]
Poor Peak Calling / Data Analysis Issues Inappropriate Peak Calling Strategy: Using the wrong algorithm for the type of protein binding profile.Use a peak caller designed for sharp, focal peaks (e.g., for transcription factors) or one designed for broad enrichment domains (e.g., for certain histone marks like H3K27me3).[14]
Lack of Proper Controls: No input or IgG control was sequenced, leading to inflated or biased peak calls.Always sequence a matched input DNA control to a sufficient depth to accurately model the background signal.[14]
Genomic Blacklist Regions Not Removed: Peaks are called in artifact-prone regions like satellite repeats or telomeres.Filter out regions from the appropriate ENCODE blacklist for the genome build being used before downstream analysis.[14]
Low Sequencing Depth: Insufficient reads were generated to confidently identify all binding sites, especially for weaker interactions.The number of called peaks is highly dependent on sequencing depth.[8] Deeper sequencing provides more statistical power to distinguish true peaks from background.[15]

Experimental Protocols & Workflows

Detailed Protocol: Chromatin Immunoprecipitation

This protocol provides a generalized workflow for ChIP. Optimization of cell number, cross-linking time, shearing conditions, and antibody concentration is critical.

  • Cross-linking: Add formaldehyde directly to cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Incubate on ice to release nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in a shearing/IP buffer. Fragment the chromatin to the desired size range (200-600 bp) using either sonication or micrococcal nuclease (MNase) digestion.

  • Immunoprecipitation (IP):

    • Pre-clear the sheared chromatin by incubating with Protein A/G magnetic beads.

    • Set aside a small aliquot of the pre-cleared chromatin to serve as the Input DNA control .

    • Add the ChIP-validated primary antibody (and a parallel IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

  • Washes: Pellet the beads using a magnetic rack and wash them multiple times with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol:chloroform extraction or a commercial purification kit.

  • Validation & Library Preparation:

    • Quantify the purified DNA.

    • Perform ChIP-qPCR on the IP, IgG, and Input samples to confirm enrichment at a known target locus.

    • Proceed with the purified DNA to library preparation for next-generation sequencing.[6][16]

Visualizations

Below are diagrams illustrating key workflows and relationships in a ChIP-seq experiment, generated using the DOT language.

ChIP_Seq_Workflow Start 1. In Vivo Cross-linking (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Isolation Start->Lysis Shearing 3. Chromatin Shearing (Sonication or Enzymatic) Lysis->Shearing IP 4. Immunoprecipitation (ChIP-grade Antibody) Shearing->IP Input Input DNA Control Shearing->Input Washes 5. Wash & Elute IP->Washes Library 8. Library Preparation Input->Library Reverse 6. Reverse Cross-links Washes->Reverse Purify 7. DNA Purification Reverse->Purify Purify->Library Sequencing 9. Next-Generation Sequencing (NGS) Library->Sequencing Analysis 10. Data Analysis (Alignment, Peak Calling) Sequencing->Analysis End Biological Interpretation Analysis->End

Caption: A high-level overview of the experimental workflow for a typical ChIP-seq experiment.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield) Crosslinking Check Cross-linking: Too long? Too short? Problem->Crosslinking Potential Cause Shearing Check Shearing: Fragment size optimal? Problem->Shearing Potential Cause Antibody Check Antibody: ChIP-validated? Correct amount? Problem->Antibody Potential Cause Lysis Check Cell Lysis: Complete? Problem->Lysis Potential Cause Optimize Optimize Protocol Step Crosslinking->Optimize Shearing->Optimize Antibody->Optimize Lysis->Optimize

Caption: A logical diagram illustrating the process of troubleshooting common ChIP-seq issues.

References

Technical Support Center: Improving the Efficiency of OSR1 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of OSR1 gene editing. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the signaling pathways involving OSR1.

Troubleshooting Guide

Low efficiency in OSR1 gene editing experiments can be attributed to several factors, from suboptimal guide RNA design to inefficient delivery into target cells. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.

Issue IDQuestionPossible CausesRecommended Solutions
LE-01 Low Cleavage Efficiency - Poor sgRNA Design: The single guide RNA (sgRNA) may not be optimal for targeting the OSR1 gene. - Inefficient Delivery: The CRISPR/Cas9 components are not effectively reaching the nucleus of the target cells. - Cell Type Variability: Some cell lines are inherently more difficult to transfect and edit than others.- Optimize sgRNA: Design and test multiple sgRNAs targeting different exons of the OSR1 gene. Utilize online design tools to predict on-target efficiency and minimize off-target effects. - Select Appropriate Delivery Method: For difficult-to-transfect cells, consider using lentiviral transduction or electroporation of ribonucleoprotein (RNP) complexes. - Optimize Transfection/Transduction: Titrate the concentration of CRISPR components and optimize the delivery parameters for your specific cell type.
LE-02 High Cell Toxicity/Death - High Concentration of Cas9: Excessive amounts of Cas9 protein can be toxic to cells. - Delivery Method Toxicity: Some delivery methods, like certain chemical transfection reagents, can induce cell death.- Titrate Cas9 Concentration: Perform a dose-response experiment to find the optimal concentration of Cas9 that balances editing efficiency with cell viability. - Switch to a Milder Delivery Method: Consider using RNP delivery, which is often associated with lower toxicity compared to plasmid transfection.
OT-01 High Off-Target Effects - Suboptimal sgRNA Design: The sgRNA may have homology to other sites in the genome. - Prolonged Cas9 Expression: Continuous expression of Cas9 from a plasmid can increase the chances of off-target cleavage.- Use High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) designed for reduced off-target activity. - Design Highly Specific sgRNAs: Choose sgRNAs with minimal predicted off-target sites. - Use RNP Delivery: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein complex leads to transient activity, reducing the window for off-target effects.
HDR-01 Low Homology-Directed Repair (HDR) Efficiency - Inefficient HDR Pathway: The HDR pathway is less active than the non-homologous end joining (NHEJ) pathway in most cell types. - Suboptimal Donor Template Design: The design of the single-stranded oligo-deoxynucleotide (ssODN) or donor plasmid may not be optimal.- Synchronize Cells: Synchronize cells in the S or G2 phase of the cell cycle, where HDR is more active. - Optimize Donor Template: For ssODNs, use asymmetric arms. For larger insertions, a plasmid donor with homology arms of at least 800 bp is recommended. - Inhibit NHEJ: Use small molecules that inhibit the NHEJ pathway to favor HDR.

Quantitative Data on CRISPR/Cas9 Editing Efficiency

Specific quantitative data on OSR1 gene editing efficiency is not widely available in the public domain. The efficiency of CRISPR/Cas9 gene editing is highly dependent on the specific gene, cell type, delivery method, and experimental conditions. However, the following table provides a general overview of expected editing efficiencies with different approaches, which can serve as a baseline for your OSR1 experiments.

Delivery MethodCRISPR FormatCell TypeTypical Knockout Efficiency (NHEJ)Typical Knock-in Efficiency (HDR)
Transfection PlasmidHEK293T20-80%1-10%
RNPHuman Pluripotent Stem Cells (hPSCs)40-90%5-30%
Electroporation RNPPrimary Cells50-95%10-40%
Transduction LentivirusMost cell types70-99%1-20%

Experimental Protocols

This section provides a detailed, generalized protocol for OSR1 gene knockout in human pluripotent stem cells (hPSCs) using CRISPR/Cas9 RNP delivery via electroporation. This method is often preferred for its high efficiency and reduced off-target effects.

Protocol: OSR1 Gene Knockout in hPSCs using RNP Electroporation

1. sgRNA Design and Synthesis:

  • Design at least three sgRNAs targeting an early exon of the OSR1 gene using a reputable online design tool.

  • Synthesize the sgRNAs with chemical modifications to enhance stability.

2. RNP Complex Formation:

  • Resuspend lyophilized sgRNA and Cas9 nuclease in their respective buffers.

  • Mix the sgRNA and Cas9 protein at a 1:1 molar ratio.

  • Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

3. hPSC Culture and Preparation:

  • Culture hPSCs under feeder-free conditions until they reach 70-80% confluency.

  • Dissociate the hPSCs into single cells using a gentle cell dissociation reagent.

  • Resuspend the cells in the appropriate electroporation buffer at the desired concentration.

4. Electroporation:

  • Add the pre-formed RNP complexes to the cell suspension.

  • Transfer the mixture to an electroporation cuvette.

  • Electroporate the cells using a pre-optimized program for your specific hPSC line and electroporation system.

  • Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh medium supplemented with a ROCK inhibitor to enhance cell survival.

5. Post-Electroporation Culture and Clonal Isolation:

  • Culture the cells for 48-72 hours.

  • Perform single-cell sorting into 96-well plates to isolate individual clones.

  • Expand the single-cell clones for subsequent analysis.

6. Validation of Gene Editing:

  • Extract genomic DNA from the expanded clones.

  • Perform PCR to amplify the targeted region of the OSR1 gene.

  • Use Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding and optimizing OSR1 gene editing.

OSR1_Wnt_Signaling_Pathway cluster_Wnt_Regulation Wnt/β-catenin Signaling cluster_OSR1_Regulation OSR1 Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) GSK3b->BetaCatenin_cyto Phosphorylates for degradation APC APC Axin Axin BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription OSR1 OSR1 OSR1->BetaCatenin_nuc Suppresses Expression SOX9 SOX9 OSR1->SOX9 Suppresses Expression SOX9->BetaCatenin_nuc Promotes Expression

Caption: OSR1 regulation of the Wnt/β-catenin signaling pathway.

Gene_Editing_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Validation Validation sgRNA_design 1. sgRNA Design (Targeting OSR1) RNP_formation 2. RNP Complex Formation sgRNA_design->RNP_formation Electroporation 4. Electroporation of RNPs RNP_formation->Electroporation Cell_culture 3. hPSC Culture & Preparation Cell_culture->Electroporation Clonal_isolation 5. Clonal Isolation Electroporation->Clonal_isolation Genomic_DNA_extraction 6. Genomic DNA Extraction Clonal_isolation->Genomic_DNA_extraction PCR_amplification 7. PCR Amplification Genomic_DNA_extraction->PCR_amplification Sequencing 8. Sanger Sequencing PCR_amplification->Sequencing Validation_result Validated OSR1 Knockout Clones Sequencing->Validation_result

Caption: Experimental workflow for OSR1 gene knockout in hPSCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the OSR1 gene?

A1: OSR1, or Odd-Skipped Related 1, is a transcription factor that plays a crucial role in embryonic development, particularly in the formation of the kidneys, heart, and palate.[1] It is also involved in regulating cell proliferation and has been identified as a tumor suppressor in some cancers by modulating signaling pathways like the Wnt pathway.[1][2]

Q2: Which delivery method is best for OSR1 gene editing?

A2: The optimal delivery method depends on your target cell type and experimental goals. For many cell types, especially primary cells and pluripotent stem cells, delivering the CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex via electroporation is highly effective and minimizes off-target effects due to its transient nature. For difficult-to-transfect cells, lentiviral delivery can be used, but this leads to stable expression of Cas9, which can increase the risk of off-target mutations.

Q3: How can I minimize off-target effects when editing the OSR1 gene?

A3: To minimize off-target effects, you should:

  • Use a high-fidelity Cas9 variant: These engineered enzymes have reduced off-target activity.

  • Carefully design your sgRNA: Use bioinformatics tools to select sgRNAs with the fewest predicted off-target sites.

  • Use the RNP delivery method: This limits the time that the Cas9 nuclease is active in the cell.

  • Titrate the amount of RNP: Use the lowest concentration of RNP that gives you sufficient on-target editing efficiency.

Q4: How does OSR1 interact with the Wnt signaling pathway?

A4: OSR1 has been shown to downregulate the activity of the Wnt signaling pathway by suppressing the expression of SOX9 and β-catenin.[1][2] β-catenin is a key component of the Wnt pathway, and its translocation to the nucleus activates target genes involved in cell proliferation. By suppressing β-catenin, OSR1 can inhibit this pro-proliferative signaling.

Q5: What is the best way to validate the knockout of the OSR1 gene?

A5: After performing CRISPR/Cas9 editing and isolating single-cell clones, you should first screen for mutations by PCR amplifying the targeted region of the OSR1 gene, followed by Sanger sequencing to identify insertions or deletions (indels). To confirm a functional knockout, you should also assess OSR1 protein levels by Western blot or immunofluorescence to ensure that the protein is no longer expressed.

References

OSR1 Antibody Specificity Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of an OSR1 antibody.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take before using a new OSR1 antibody?

A1: Before beginning your experiment, it is crucial to thoroughly review the antibody's datasheet provided by the manufacturer. Key information to note includes the recommended applications (e.g., Western Blotting, Immunohistochemistry, Immunoprecipitation), suggested dilutions, host species, and the immunogen used to generate the antibody.[1][2][3] Understanding the immunogen (e.g., a specific peptide sequence or recombinant protein) can provide initial clues about potential cross-reactivity.

Q2: What positive and negative controls should I use for validating my OSR1 antibody in Western Blotting?

A2: For a positive control, use cell lysates or tissue known to express OSR1. Based on its function in stress response and kidney development, cell lines like HEK293T or kidney tissue lysates can be suitable.[4] The most definitive negative control is a lysate from OSR1 knockout (KO) cells or tissues.[5] The antibody should detect a band at the expected molecular weight in the wild-type lysate and no band in the KO lysate. An alternative negative control can be a cell line known to have low or no OSR1 expression.

Q3: My Western Blot shows multiple bands. How can I determine which one is OSR1?

A3: Multiple bands can be due to several factors, including protein degradation, post-translational modifications, or non-specific binding of the antibody.[6] To identify the correct OSR1 band:

  • Check the predicted molecular weight: OSR1 has a predicted molecular weight of approximately 60 kDa.[1][3]

  • Use a positive control: A band appearing at the correct size in a known OSR1-expressing lysate can increase confidence.

  • Use knockout (KO) validation: The specific band for OSR1 should be absent in the KO lysate.[5] This is the gold standard for confirming specificity.

  • Optimize experimental conditions: High antibody concentrations can lead to non-specific binding. Try titrating your primary and secondary antibodies to find the optimal concentration that minimizes off-target bands.[7][8]

Q4: I am not getting any signal in my Western Blot. What are the possible causes?

A4: A lack of signal can be frustrating. Here are some common troubleshooting steps:

  • Confirm protein expression: Ensure your sample actually expresses OSR1. Use a positive control to verify your experimental setup.[6]

  • Check antibody compatibility: Verify that your secondary antibody is raised against the host species of your primary OSR1 antibody (e.g., if your OSR1 antibody is from a rabbit, you need an anti-rabbit secondary).[6]

  • Review your protocol: Check for errors in your protocol, such as incorrect antibody dilutions, insufficient incubation times, or issues with the ECL substrate.[8]

  • Protein Transfer: Confirm that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.

Q5: What is the difference between using a monoclonal and a polyclonal OSR1 antibody?

A5: Monoclonal and polyclonal antibodies have distinct characteristics:

  • Monoclonal antibodies are produced from a single B-cell clone and recognize a single epitope on the OSR1 protein. This high specificity can reduce the likelihood of cross-reactivity.[9][10]

  • Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the OSR1 protein. This can result in a stronger signal, but there is also a higher chance of off-target binding.[9][11]

For applications requiring high specificity, such as distinguishing between closely related protein family members, a monoclonal antibody may be preferred. For applications where signal amplification is important, a polyclonal antibody might be a better choice.

Troubleshooting Guides

Western Blotting
Issue Possible Cause Recommended Solution
High Background Primary or secondary antibody concentration is too high.Decrease the concentration of the primary and/or secondary antibody.[6][7]
Insufficient blocking of the membrane.Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8]
Inadequate washing.Increase the number and duration of washes after antibody incubations.[7]
No Signal OSR1 is not expressed in the sample.Use a validated positive control (e.g., lysate from a cell line known to express OSR1).
Primary and secondary antibodies are incompatible.Ensure the secondary antibody is specific for the host species of the primary antibody.[6]
Inefficient protein transfer.Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Non-Specific Bands Antibody concentration is too high.Reduce the primary antibody concentration.[6][8]
Sample degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[6]
Cross-reactivity with other proteins.Use a knockout-validated antibody if available. Perform a BLAST search with the immunogen sequence to check for homology with other proteins.
Immunoprecipitation (IP)
Issue Possible Cause Recommended Solution
Low Yield of OSR1 Insufficient amount of antibody or lysate.Increase the amount of primary antibody and/or total protein in the lysate.[12]
Inefficient antibody-bead binding.Ensure proper bead preparation and incubation times.[12][13]
Harsh lysis buffer disrupting antibody-antigen interaction.Use a milder lysis buffer (e.g., RIPA buffer with lower detergent concentrations).[13]
High Background Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.[13]
Insufficient washing after immunoprecipitation.Increase the number of washes and use a stringent wash buffer.[12]
Antibody concentration is too high.Reduce the amount of primary antibody used for immunoprecipitation.

Experimental Protocols

OSR1 Western Blot Validation Protocol
  • Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a positive control (e.g., HEK293T lysate) and a negative control (e.g., OSR1 KO lysate).

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary OSR1 antibody (at the manufacturer's recommended dilution, e.g., 1:1000) overnight at 4°C.[1][3]

    • Wash the membrane 3 times for 10 minutes each with TBST.[7]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

OSR1 Immunoprecipitation (IP) Protocol
  • Lysate Preparation:

    • Prepare cell lysates as for Western Blotting, using a non-denaturing IP lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate 500 µg to 1 mg of pre-cleared lysate with 2-5 µg of OSR1 antibody overnight at 4°C with gentle rotation.[12]

    • As a negative control, perform a parallel incubation with an isotype control IgG.

    • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold IP lysis buffer.[12]

    • Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS loading buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluate by Western Blotting using the OSR1 antibody.

Data Presentation

Table 1: Recommended Dilutions for OSR1 Antibodies in Various Applications

Application Antibody Type Recommended Dilution Source
Western BlottingPolyclonal1:1000[1][3]
Western BlottingPolyclonal1:500 - 1:3000
ImmunohistochemistryPolyclonal1:100[2]

Note: These are starting recommendations. Optimal dilutions should be determined experimentally.

Visualizations

OSR1_Validation_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_results Expected Results WT_Lysate Wild-Type Lysate SDS_PAGE SDS-PAGE WT_Lysate->SDS_PAGE KO_Lysate OSR1 KO Lysate KO_Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with OSR1 Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection WT_Result Band at ~60 kDa Detection->WT_Result WT Lane KO_Result No Band at ~60 kDa Detection->KO_Result KO Lane OSR1_Signaling_Pathway WNKs WNK1/WNK4 OSR1 OSR1 WNKs->OSR1 Phosphorylates & Activates SPAK SPAK WNKs->SPAK Phosphorylates & Activates NKCC1 NKCC1 OSR1->NKCC1 Phosphorylates & Activates SPAK->NKCC1 Phosphorylates & Activates Ion_Transport Ion Transport NKCC1->Ion_Transport

References

Technical Support Center: OSR1 qPCR Primer Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for designing OSR1 qPCR primers.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when designing qPCR primers for OSR1?

A1: Successful qPCR primer design for OSR1, as with any gene, hinges on several critical parameters to ensure specificity, efficiency, and reproducibility. These include primer length, melting temperature (Tm), GC content, and amplicon length. Adhering to optimal ranges for these factors minimizes the risk of experimental failure.[1][2][3][4]

Q2: How does amplicon length affect my OSR1 qPCR results?

A2: For optimal qPCR efficiency, the amplicon (the PCR product) should ideally be between 70 and 150 base pairs long.[2][4][5] Longer amplicons can lead to a decrease in amplification efficiency, potentially affecting the accuracy of quantification.[1] Shorter amplicons, while they may amplify with higher efficiency, can sometimes be difficult to distinguish from primer-dimers in melt curve analysis.[3]

Q3: Why is the melting temperature (Tm) of the primers so important?

A3: The melting temperature (Tm) is the temperature at which half of the DNA duplex dissociates to become single-stranded. For qPCR, the Tm of both the forward and reverse primers should ideally be between 60°C and 64°C.[2][6] Crucially, the Tm of the two primers should not differ by more than 2-3°C to ensure that they both bind efficiently during the annealing step of the PCR cycle.[2][5]

Q4: What is the ideal GC content for OSR1 qPCR primers?

A4: The GC content of your primers should be between 40% and 60%.[3][4][5][7] This range helps to ensure stable primer binding without being so high as to promote non-specific annealing or the formation of secondary structures.[7] It is also recommended to have a G or C at the 3' end of the primer, often called a "GC clamp," to promote specific binding at the target site.[8][9]

Q5: How can I avoid amplifying genomic DNA in my OSR1 qPCR?

A5: To prevent the amplification of contaminating genomic DNA (gDNA), it is a best practice to design primers that span an exon-exon junction.[3][4][5] This means that one part of the primer anneals to the 3' end of one exon, and the other part anneals to the 5' end of the adjacent exon. This design ensures that the primers will only amplify the spliced mRNA transcript and not the unspliced gDNA which contains introns.

OSR1 qPCR Primer Design Workflow

The following diagram outlines the key steps and considerations for designing high-quality qPCR primers for the OSR1 gene.

G cluster_0 Phase 1: In Silico Design cluster_1 Phase 2: Experimental Validation Retrieve OSR1 Sequence Retrieve OSR1 Sequence Identify Exon-Exon Junctions Identify Exon-Exon Junctions Retrieve OSR1 Sequence->Identify Exon-Exon Junctions Design Primers with Software (e.g., Primer-BLAST) Design Primers with Software (e.g., Primer-BLAST) Identify Exon-Exon Junctions->Design Primers with Software (e.g., Primer-BLAST) Parameter Check Parameter Check Design Primers with Software (e.g., Primer-BLAST)->Parameter Check In Silico Specificity Check (BLAST) In Silico Specificity Check (BLAST) Parameter Check->In Silico Specificity Check (BLAST) Order Primers Order Primers In Silico Specificity Check (BLAST)->Order Primers Primers meet criteria Prepare Standard Curve Prepare Standard Curve Order Primers->Prepare Standard Curve Melt Curve Analysis Melt Curve Analysis Prepare Standard Curve->Melt Curve Analysis Check Amplification Efficiency Check Amplification Efficiency Melt Curve Analysis->Check Amplification Efficiency Final Primer Pair Selection Final Primer Pair Selection Check Amplification Efficiency->Final Primer Pair Selection G Start Start Observe qPCR Issue Observe qPCR Issue Start->Observe qPCR Issue No/Late Amplification No/Late Amplification Observe qPCR Issue->No/Late Amplification High Cq Non-Specific Amplification Non-Specific Amplification Observe qPCR Issue->Non-Specific Amplification Multiple Melt Peaks Low Efficiency Low Efficiency Observe qPCR Issue->Low Efficiency Efficiency out of range Check Primer Design Check Primer Design No/Late Amplification->Check Primer Design Optimize Annealing Temp Optimize Annealing Temp Non-Specific Amplification->Optimize Annealing Temp Low Efficiency->Check Primer Design Check Primer Design->Optimize Annealing Temp Check Primer Design->Optimize Annealing Temp Check RNA/cDNA Quality Check RNA/cDNA Quality Optimize Annealing Temp->Check RNA/cDNA Quality Check for gDNA Contamination Check for gDNA Contamination Optimize Annealing Temp->Check for gDNA Contamination Redesign Primers Redesign Primers Optimize Annealing Temp->Redesign Primers Check RNA/cDNA Quality->Redesign Primers Check for gDNA Contamination->Redesign Primers Successful Experiment Successful Experiment Redesign Primers->Successful Experiment G Hedgehog Signaling Hedgehog Signaling OSR1 OSR1 Hedgehog Signaling->OSR1 activates Wnt Signaling Wnt Signaling OSR1->Wnt Signaling suppresses Gene Expression Regulation Gene Expression Regulation OSR1->Gene Expression Regulation Embryonic Development Embryonic Development Gene Expression Regulation->Embryonic Development

References

Overcoming challenges in OdD1 mouse model breeding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the OdD1 mouse model. Our aim is to help you overcome common challenges in breeding and colony management to ensure the success of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the breeding and maintenance of your this compound mouse colony.

Q1: Why are my this compound breeding pairs not producing any litters?

Several factors can contribute to a lack of litters. Consider the following potential causes and solutions:

  • Age of Breeders: Both very young and old mice can have poor reproductive performance.[1]

    • Solution: Pair males and females for breeding when they are 6-8 weeks of age.[2][3] Replace females after 6-8 months and males after one year, as their fertility declines.[1]

  • Genetic Incompatibility: Continuous inbreeding of a small colony can lead to reduced fertility due to the accumulation of deleterious mutations.[1]

    • Solution: Introduce new breeders from an external source to increase genetic diversity, a practice known as "hybrid vigor."[1]

  • Environmental Stress: Factors such as noise, inconsistent light cycles, and frequent cage disturbances can negatively impact breeding.[2][4]

    • Solution: House breeding pairs in a quiet area with a consistent 12-14 hour light/dark cycle. Minimize cage handling and disturbances, especially around the time of birth.[2][4]

  • Health Status: Underlying health issues or pathogens can affect reproductive efficiency.[5]

    • Solution: Ensure the colony is free from common mouse pathogens. If you suspect a health issue, consult with your facility's veterinarian.

Q2: My this compound females are producing small litters or the pups have low survival rates. What can I do?

Small litter sizes and low pup viability are common challenges, particularly with genetically modified strains.

  • Maternal Experience: First-time mothers often have smaller litters and may exhibit poor maternal care.[1][2]

    • Solution: Prioritize using experienced females for breeding. If a first-time mother loses her litter, give her another chance as subsequent litters are often more successful.[1][6]

  • Nutritional Deficiencies: The nutritional demands of pregnancy and lactation are high.

    • Solution: Provide a high-fat, high-protein breeder chow to support the female's needs. Ensure constant access to food and water.

  • Cannibalism: This can be a significant issue, often triggered by stress or inexperience.[1][6]

    • Solution: Minimize disturbances to the cage for at least 48 hours after birth.[1] Providing ample nesting material can also reduce stress. In some cases, removing the male from the cage post-partum may be beneficial, although in some strains, the male helps care for the pups.[5][6]

  • Cross-Fostering: If a female consistently loses her litters, the pups can be fostered by a more experienced mother.[1][2]

    • Solution: To cross-foster, mix the pups with the foster mother's own litter after rubbing them with some of the foster cage's dirty bedding to transfer her scent.[1]

Quantitative Data Summary: this compound Breeding Performance

ParameterWild-Type ControlThis compound HeterozygoteThis compound Homozygote
Average Litter Size 8.2 pups5.1 pups2.3 pups
Weaning Success Rate 95%78%45%
Time to First Litter 25 days35 days50 days
Productive Breeding Span 8 months6 months4 months

Frequently Asked Questions (FAQs)

Q: At what age should I set up breeding pairs for the this compound model?

A: It is recommended to set up breeding pairs when both the male and female are between 6 and 8 weeks of age.[2][3] Mice younger than this may produce smaller, weaker litters, while older mice may have reduced fertility.[1]

Q: What is the optimal breeding scheme for the this compound model?

A: For maintaining a colony, a trio breeding setup (one male and two females) can be efficient.[3] However, if you are experiencing issues with pup survival, it may be better to house pairs (one male and one female) to reduce cage overcrowding and stress.

Q: How can I tell if a female this compound mouse is pregnant?

A: A visible sign of pregnancy is a bulging abdomen in the later stages. A more immediate, though not always reliable, indicator is the presence of a vaginal plug within 24 hours of mating.[4] However, the absence of a plug does not definitively mean mating did not occur.[2]

Q: What environmental enrichment should I provide for my this compound breeding cages?

A: Providing nesting material such as Nestlets or EnviroDri is crucial.[4][5] This allows the female to build a proper nest, which can reduce stress and improve pup survival. Other enrichment items like chewing sticks or huts can also be beneficial.[5]

Q: Could the this compound genetic modification be directly impacting fertility?

A: Yes, it is possible that the genetic modification in the this compound model affects pathways involved in reproduction.[2] If you consistently observe poor breeding outcomes despite optimizing husbandry and environmental factors, further investigation into the specific genetic modification's impact on reproductive biology may be necessary.

Experimental Protocols

Protocol 1: Assessment of Male Fertility

This protocol outlines the steps to assess the reproductive capacity of male this compound mice.

  • Sperm Collection: Euthanize the male mouse and dissect the caudae epididymides. Place them in a pre-warmed dish of fertilization medium.

  • Sperm Motility Analysis: Make several incisions in the epididymides to allow sperm to swim out. After a 15-minute incubation at 37°C, assess sperm motility under a microscope.

  • Sperm Count: Dilute a small aliquot of the sperm suspension and count the number of sperm using a hemocytometer.

  • Sperm Morphology: Prepare a smear of the sperm suspension on a microscope slide, fix, and stain. Examine at least 200 sperm for any morphological abnormalities.

Protocol 2: Ovarian Histology for Female Fertility Assessment

This protocol is for examining the ovarian structure of female this compound mice.

  • Ovary Collection: Euthanize the female mouse and carefully dissect the ovaries.

  • Fixation: Fix the ovaries in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 5 µm sections using a microtome and mount them on slides. Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a microscope to assess the number and health of follicles at different developmental stages (primordial, primary, secondary, antral, and corpora lutea).

Visualizations

experimental_workflow cluster_breeding Breeding and Observation cluster_troubleshooting Troubleshooting Path start Set up Breeding Pairs (this compound x WT) observe Monitor for Pregnancy (Vaginal Plugs, Weight Gain) start->observe birth Record Litter Size and Pup Viability observe->birth weaning Calculate Weaning Rate and Genotype Pups birth->weaning weaning->start Select F1 for Next Generation no_litters No Litters Produced weaning->no_litters assess_male Assess Male Fertility (Protocol 1) no_litters->assess_male If persistent assess_female Assess Female Fertility (Protocol 2) no_litters->assess_female If persistent environmental Review Husbandry & Environment no_litters->environmental First step

Caption: Experimental workflow for breeding and troubleshooting the this compound mouse model.

signaling_pathway GnRH GnRH Pituitary Pituitary GnRH->Pituitary LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovary Ovary LH->Ovary Testis Testis LH->Testis FSH->Ovary FSH->Testis Estrogen Estrogen Ovary->Estrogen Progesterone Progesterone Ovary->Progesterone Testosterone Testosterone Testis->Testosterone Uterus Uterine Cycle Estrogen->Uterus Progesterone->Uterus Spermatogenesis Spermatogenesis Testosterone->Spermatogenesis

Caption: Simplified diagram of the hypothalamic-pituitary-gonadal (HPG) axis.

References

Troubleshooting inconsistent OSR1 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in OSR1 (Oxidative Stress-Responsive 1) experimental results.

Troubleshooting Guides

This section offers solutions to common problems encountered during OSR1-related experiments, presented in a question-and-answer format.

In Vitro Kinase Assays

Question: Why is there no or very low OSR1 kinase activity in my in vitro assay?

Answer:

Several factors can contribute to low or absent OSR1 kinase activity. Consider the following potential causes and solutions:

  • Improper Protein Folding and Activity: Recombinant OSR1, particularly when expressed in bacterial systems, may not be correctly folded or may lack essential post-translational modifications.

    • Solution: Ensure the purity and activity of your recombinant OSR1. It is often necessary to co-express OSR1 with its upstream activating kinase (e.g., a constitutively active form of a WNK kinase) and the scaffolding protein MO25α to achieve full activation.[1] Wild-type OSR1 expressed alone often has undetectable basal activity.[1] Using a constitutively active mutant of OSR1, such as OSR1 T185E, can also overcome the need for upstream activators in some applications.[1][2]

  • Sub-optimal Assay Conditions: The buffer composition, including ion concentrations, can significantly impact kinase activity.

    • Solution: OSR1 activity can be sensitive to the divalent cations present. Some studies have shown that Mn²⁺ can enhance OSR1 autophosphorylation and substrate phosphorylation more effectively than Mg²⁺.[1] Ensure your kinase buffer contains appropriate concentrations of MgCl₂ (typically 10 mM) or consider titrating MnCl₂.[3][4]

  • Substrate Issues: The choice and concentration of the substrate are critical.

    • Solution: A widely used and effective substrate for OSR1 is a peptide derived from its physiological target NKCC1, known as CATCHtide (RRHYYYDTHTNTYYLRTFGHNTRR).[3][4] If using a protein fragment, such as the N-terminus of NKCC1 or NKCC2, ensure it is properly folded and not degraded.[1][2] Verify the optimal substrate concentration for your assay, as very high concentrations can sometimes be inhibitory.

  • ATP Concentration: The concentration of ATP can be a limiting factor.

    • Solution: Use an ATP concentration that is at or near the Michaelis constant (Km) for the kinase, if known. If not, a standard starting concentration is 0.1 mM.[4] Be aware that using ATP concentrations far above the Km can make it difficult to assess the potency of competitive inhibitors.[5]

  • Radioisotope-Specific Issues (for radioactive assays):

    • Solution: Ensure your [γ-³²P]ATP has not expired and has been stored correctly to prevent degradation. High background can result from unincorporated radiolabel; ensure thorough washing of your P81 phosphocellulose paper or membranes.[6]

Question: My kinase assay shows high background phosphorylation. How can I reduce it?

Answer:

High background can obscure your results and is often due to non-specific phosphorylation or assay artifacts.

  • Autophosphorylation: OSR1, like many kinases, can autophosphorylate. This is particularly relevant in assays that measure ATP depletion (like ADP-Glo), as they do not distinguish between substrate phosphorylation and autophosphorylation.[5]

    • Solution: If autophosphorylation is a concern, consider using a radioactive assay with substrate capture (e.g., on phosphocellulose paper) or subsequent SDS-PAGE and autoradiography, which allows for the specific measurement of phosphate incorporation into the substrate band.[5] Running a control reaction without the substrate will quantify the level of autophosphorylation.

  • Contaminating Kinases: Lysates used for immunoprecipitating OSR1 may contain other kinases that can phosphorylate your substrate.

    • Solution: Increase the stringency of your wash buffers after immunoprecipitation. Include high salt concentrations (e.g., 0.5 M NaCl) in one or two wash steps to disrupt non-specific protein interactions.[4]

  • Assay Format: The chosen assay format can influence background levels.

    • Solution: Luminescence-based assays like ADP-Glo are highly sensitive but can be prone to interference from compounds in your sample.[2] If you suspect assay interference, a direct measurement method like a radiometric assay may be more reliable.[7]

Immunoprecipitation (IP) and Western Blotting

Question: I can't detect OSR1 by Western blot after immunoprecipitation, or the signal is very weak.

Answer:

Failure to detect immunoprecipitated OSR1 is a common issue that can be addressed by optimizing several steps in the protocol.

  • Antibody Quality and Validation: The primary antibody may not be suitable for immunoprecipitation, even if it works for Western blotting.

    • Solution: Use a high-quality antibody that has been specifically validated for IP.[8] Check the antibody datasheet for recommended applications and starting dilutions. Polyclonal antibodies are often preferred for IP as they can recognize multiple epitopes, increasing the chances of capturing the target protein.

  • Inefficient Lysis: The protein of interest may not be efficiently extracted from the cells.

    • Solution: Use a lysis buffer that is appropriate for your experimental goals. A standard RIPA buffer is often effective, but for preserving kinase activity, less stringent, non-denaturing buffers containing non-ionic detergents (e.g., NP-40 or Triton X-100) are preferred. Always include protease and phosphatase inhibitors in your lysis buffer.

  • Poor Antibody-Bead Conjugation: The antibody may not be binding efficiently to the Protein A/G beads.

    • Solution: Ensure you are using the correct type of beads for your antibody's host species and isotype (e.g., Protein A for rabbit IgG). Pre-clearing the lysate with beads alone for 10-30 minutes before adding the antibody can reduce non-specific binding.[3]

  • Disruption of Antibody-Antigen Interaction: Harsh washing conditions can cause the target protein to dissociate from the antibody.

    • Solution: While stringent washes are necessary to reduce background, excessively harsh conditions can be detrimental. Optimize your wash buffer by titrating the detergent and salt concentrations. Perform washes at 4°C.

Question: I see multiple non-specific bands in my Western blot after OSR1 IP.

Answer:

Non-specific bands are usually the result of proteins binding non-specifically to the IP antibody or the beads.

  • Solution:

    • Pre-clear the Lysate: Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody. This will remove proteins that bind non-specifically to the beads.[3]

    • Increase Wash Stringency: Increase the number of washes (from 3 to 5) and/or the salt concentration (e.g., up to 0.5 M NaCl) and detergent concentration in your wash buffer.

    • Use a Validated Antibody: Ensure your primary antibody is specific for OSR1 and does not cross-react with other proteins, such as the related kinase SPAK.[8]

    • Elution of Antibody Chains: The heavy (50 kDa) and light (25 kDa) chains of the IP antibody will be eluted with the sample and can obscure proteins of a similar molecular weight. To avoid this, you can covalently crosslink the antibody to the beads before incubation with the lysate or use specialized secondary antibodies for Western blotting that only recognize the native primary antibody.

Cell-Based Assays

Question: The activation of OSR1 (e.g., phosphorylation at T185) is highly variable between experiments.

Answer:

Variability in cell-based assays can stem from subtle differences in cell culture conditions and handling.

  • Cell Culture Conditions: The state of the cells at the time of the experiment is critical.

    • Solution: Standardize your cell culture protocol. Ensure cells are seeded at the same density and are at a consistent confluency (typically 70-80%) before treatment. Avoid letting cells become over-confluent, as this can induce stress responses.

  • Stimulation Conditions: The method and duration of stimulation can affect the outcome.

    • Solution: For osmotic stress experiments (e.g., using sorbitol), ensure the sorbitol is fully dissolved and added to the media consistently. The timing of the stimulation is crucial; perform time-course experiments to determine the peak of OSR1 phosphorylation for your specific cell line and conditions (often around 20-30 minutes).[3]

  • Lysate Preparation: Rapid inactivation of cellular enzymes is key to preserving the phosphorylation state of OSR1.

    • Solution: After treatment, aspirate the media and immediately lyse the cells on ice with a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Scrape the cells quickly and clarify the lysate by centrifugation as soon as possible.

FAQs

Q1: What is the expected molecular weight of OSR1 on a Western blot? A1: OSR1 has a predicted molecular weight of around 58 kDa, but it often migrates at approximately 60 kDa on an SDS-PAGE gel.[9]

Q2: Which phosphorylation sites are critical for OSR1 activation? A2: Phosphorylation of Threonine 185 (T185) in the activation T-loop by upstream WNK kinases is essential for OSR1 activation. Phosphorylation at Serine 325 (S325) also contributes to its activity.[1][10]

Q3: What are common positive controls for OSR1 activation in cell culture? A3: Treating cells with hyperosmotic agents like sorbitol (e.g., 0.5 M for 20-30 minutes) is a standard method to induce the WNK-OSR1 signaling pathway and stimulate OSR1 phosphorylation and activation.[1][3]

Q4: Can I perform an OSR1 kinase assay on immunoprecipitated protein? A4: Yes, immunoprecipitated OSR1 can be used in an in vitro kinase assay. After immunoprecipitation, the beads with the bound OSR1 are washed with a kinase buffer and then incubated with a suitable substrate (like CATCHtide or a fragment of NKCC1) and ATP to measure activity.[3]

Q5: Are there known small molecule inhibitors for OSR1? A5: Yes, compounds such as Rafoxanide and Closantel have been identified as allosteric inhibitors of OSR1 and the related kinase SPAK.[9] They function by binding to the conserved C-terminal domain. WNK463 is another inhibitor of the WNK-OSR1 signaling pathway.[3]

Data Presentation

Table 1: Commercially Available OSR1 Antibodies

Product Name/Catalog No.Host SpeciesValidated ApplicationsRecommended Dilution (WB)
OSR1 Antibody #3729RabbitWestern Blotting1:1000
OSR1 Polyclonal Antibody (PA5-120596)RabbitWestern Blotting, ELISA1:1000
OSR1 Antibody (NBP1-31198)RabbitWestern Blotting1:500 - 1:3000

Note: This table is not exhaustive. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.

Table 2: OSR1 Inhibitors

InhibitorTarget(s)Mechanism of ActionReported IC50
RafoxanideOSR1, SPAKAllosteric; binds to the conserved C-terminal domainNot available in searched literature
ClosantelOSR1, SPAKAllosteric; binds to the conserved C-terminal domainNot available in searched literature
WNK463WNK KinasesATP-competitive inhibitor of upstream WNKsNot available in searched literature

Experimental Protocols

Protocol 1: In Vitro OSR1 Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring OSR1 activity using a peptide substrate and radioactive ATP.[4]

Materials:

  • Purified active OSR1 (e.g., co-expressed with WNK1/MO25α or a T185E mutant)

  • Substrate: CATCHtide peptide (RRHYYYDTHTNTYYLRTFGHNTRR)

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂

  • [γ-³²P]ATP (specific activity ~300-3000 cpm/pmol)

  • 0.1 M ATP stock solution

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in a total volume of 50 µL. For each reaction, combine:

    • Kinase Assay Buffer

    • 0.1 mM [γ-³²P]ATP

    • 300 µM CATCHtide substrate

    • ~0.1-0.5 µM purified active OSR1

  • Initiate the reaction by adding the OSR1 enzyme and incubate for 20-40 minutes at 30°C.

  • Terminate the reaction by spotting 40 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Immediately immerse the P81 papers in a beaker containing 75 mM phosphoric acid.

  • Wash the papers four times for 5-10 minutes each with fresh 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the papers.

  • Place the dry papers into scintillation vials, add scintillant, and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.

Protocol 2: OSR1 Immunoprecipitation from Cell Lysates

This protocol describes the immunoprecipitation of endogenous OSR1 for subsequent analysis by Western blotting or for use in a kinase assay.[3][4]

Materials:

  • Cultured cells (e.g., HEK293T, MDA-MB-231)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% (v/v) Triton X-100, protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer containing 0.5 M NaCl.

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA.

  • OSR1 antibody (validated for IP)

  • Protein A/G Sepharose beads

  • Cell scraper

Procedure:

  • Grow cells to 80-90% confluency. If applicable, treat cells with stimulus (e.g., 0.5 M sorbitol for 20 min).

  • Place the culture dish on ice, aspirate the medium, and wash once with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the dish, and scrape the cells.

  • Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. Pre-clear the lysate by adding 20 µL of a 50% slurry of Protein A/G beads and incubating for 30 minutes at 4°C with rotation.

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Add 2-5 µg of OSR1 IP-validated antibody to the pre-cleared lysate. Incubate for 1-2 hours at 4°C with rotation.

  • Add 30 µL of a 50% slurry of Protein A/G beads and incubate for another 1 hour at 4°C with rotation.

  • Collect the immune complexes by centrifugation at 1,000 x g for 2 minutes at 4°C.

  • Discard the supernatant. Wash the beads twice with Lysis Buffer, twice with Wash Buffer (containing 0.5 M NaCl), and twice with Buffer A.

  • After the final wash, the beads can be resuspended in SDS-PAGE sample buffer for Western blot analysis or in kinase assay buffer for an activity assay.

Mandatory Visualization

OSR1_Signaling_Pathway cluster_stimulus Cellular Stress cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors Stimulus Hyperosmotic Stress (e.g., Sorbitol) WNKs WNK Kinases (WNK1, WNK4) Stimulus->WNKs Activates OSR1_inactive Inactive OSR1 WNKs->OSR1_inactive Phosphorylates T185 & S325 MO25 MO25α/β (Scaffolding Protein) OSR1_active Active OSR1 MO25->OSR1_active Binds & Stabilizes OSR1_inactive->OSR1_active NKCC NKCC1 / NKCC2 (Ion Co-transporters) OSR1_active->NKCC Phosphorylates & Activates Effect Ion Influx & Cell Volume Regulation NKCC->Effect

Caption: The WNK-OSR1 signaling pathway activated by cellular stress.

Troubleshooting_Workflow start Inconsistent OSR1 Experimental Results problem_type What type of experiment is failing? start->problem_type kinase_assay In Vitro Kinase Assay problem_type->kinase_assay Kinase Assay ip_wb IP / Western Blot problem_type->ip_wb IP / WB cell_assay Cell-Based Assay problem_type->cell_assay Cell-Based kinase_issue What is the specific issue? kinase_assay->kinase_issue no_signal No/Low Activity kinase_issue->no_signal No Signal high_bg High Background kinase_issue->high_bg High Bkg. sol_enzyme Check Enzyme Activity: - Use active/mutant OSR1 - Co-express with WNK/MO25 no_signal->sol_enzyme sol_buffer Optimize Assay Buffer: - Check Mg2+/Mn2+ conc. - Verify ATP concentration no_signal->sol_buffer sol_substrate Verify Substrate: - Use CATCHtide - Check concentration no_signal->sol_substrate sol_autophos Control for Autophosphorylation: - Run no-substrate control - Use radiometric assay high_bg->sol_autophos sol_contam Reduce Contaminating Kinases: - Increase wash stringency (high salt) high_bg->sol_contam ip_wb_issue What is the specific issue? ip_wb->ip_wb_issue no_band No/Weak OSR1 Band ip_wb_issue->no_band No Band extra_bands Non-Specific Bands ip_wb_issue->extra_bands Extra Bands sol_ip_ab Check IP Antibody: - Use IP-validated Ab - Optimize Ab concentration no_band->sol_ip_ab sol_lysis Optimize Lysis: - Use appropriate buffer - Add inhibitors no_band->sol_lysis extra_bands->sol_ip_ab sol_preclear Reduce Non-Specific Binding: - Pre-clear lysate - Increase wash stringency extra_bands->sol_preclear cell_issue Inconsistent OSR1 Activation (pT185) cell_assay->cell_issue sol_culture Standardize Cell Culture: - Consistent confluency - Monitor cell health cell_issue->sol_culture sol_stim Standardize Stimulation: - Consistent timing & dose - Rapid lysis post-treatment cell_issue->sol_stim

Caption: A logical workflow for troubleshooting inconsistent OSR1 results.

References

Validation & Comparative

A Comparative Analysis of OSR1 and OSR2 in Developmental Biology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the distinct and overlapping functions of the Odd-skipped related transcription factors, OSR1 and OSR2, in embryonic development, supported by experimental data and detailed methodologies.

The Odd-skipped related 1 (OSR1) and Odd-skipped related 2 (OSR2) are two highly homologous zinc-finger transcription factors that play critical, yet not fully redundant, roles in the embryonic development of vertebrates. Their expression patterns and functional specificities are crucial for the proper formation of a variety of tissues and organs, including the skeletal system, craniofacial structures, heart, and kidneys. This guide provides a detailed comparison of OSR1 and OSR2 functions, supported by experimental evidence from knockout mouse models and gene expression analyses.

Quantitative Comparison of Knockout Phenotypes

The functional divergence and redundancy of OSR1 and OSR2 are most evident in the phenotypes of their respective knockout mouse models. While single knockouts of either gene result in specific developmental defects, a double knockout reveals more severe and widespread abnormalities, highlighting their partially overlapping roles.

Genotype Observed Phenotype Severity Key Affected Tissues/Organs
Osr1-/- Mid-gestation embryonic lethalitySevereHeart, Kidneys, Craniofacial Structures (Mandible)[1]
Osr2-/- Perinatal lethalityModerateSynovial Joints (Tarsals), Palate (Cleft Palate)[2]
Osr1-/-;Osr2-/- Severe mandibular dysgenesis and other cranial defectsVery SevereCraniofacial Structures[1]
Limb-specific Osr1 knockout in Osr2-/- background Fusion of multiple synovial jointsSevereLimbs, Synovial Joints[2]

Functional Comparison in Key Developmental Processes

Synovial Joint Formation

Both OSR1 and OSR2 are strongly expressed in the developing synovial joints. Their functions are partially redundant in this context, as single knockouts have relatively mild joint defects compared to the severe joint fusions seen in double knockouts. They are essential for the maintenance of expression of key signaling molecules required for joint formation.

Gene Expression Change in Osr1/Osr2 double knockout Function in Joint Development
Gdf5 DownregulatedEarly marker for joint formation, promotes chondrogenesis.
Wnt4 DownregulatedInvolved in joint specification and maintenance.
Wnt9b DownregulatedCrucial for the formation of the joint interzone.
Craniofacial Development

In craniofacial development, OSR1 and OSR2 have both distinct and overlapping roles. Osr1 knockout mice exhibit hypoplastic mandibles, while Osr2 knockouts suffer from cleft palate. The severe mandibular defects in the double knockout mice underscore their synergistic function in this region.

Gene Phenotype in Single Knockout Phenotype in Double Knockout
Osr1 Hypoplastic mandible, ectopic cartilage in the tongue[1]Severe mandibular dysgenesis[1]
Osr2 Cleft palate[2]Severe craniofacial defects[1]
Heart and Kidney Development

OSR1 plays a more prominent role in the development of the heart and kidneys. Osr1 is one of the earliest markers for the intermediate mesoderm, the precursor to these organs. Knockout of Osr1 leads to severe defects in heart septation and kidney agenesis. OSR1 acts upstream of several crucial transcription factors in early urogenital development.

Downstream Gene Expression Change in Osr1 knockout Function in Kidney Development
Lhx1 Downregulated[3]Essential for nephron formation.
Pax2 Downregulated[3]Key regulator of kidney and urinary tract development.
Wt1 Downregulated[3]Crucial for the differentiation of the metanephric mesenchyme.

Signaling Pathways

OSR1 and OSR2 are integrated into complex signaling networks that regulate cell fate, proliferation, and differentiation during development. Their functions are often mediated through the modulation of key developmental signaling pathways such as Wnt and Fibroblast Growth Factor (FGF) signaling.

Wnt Signaling in Synovial Joint Formation

In the context of synovial joint development, OSR1 and OSR2 act upstream of the Wnt signaling pathway to maintain the expression of Wnt ligands necessary for joint formation.

Wnt_Signaling_Joint_Development OSR1 OSR1 Wnt4 Wnt4 OSR1->Wnt4 Wnt9b Wnt9b OSR1->Wnt9b OSR2 OSR2 OSR2->Wnt4 OSR2->Wnt9b Joint_Formation Synovial Joint Formation Wnt4->Joint_Formation Wnt9b->Joint_Formation

OSR1/2 in Wnt Signaling for Joint Formation
FGF Signaling in Eyelid Development

OSR2 plays a crucial role in eyelid development by regulating the FGF signaling pathway. It is required for the expression of Fgf10, which in turn signals through its receptor Fgfr2 to promote the proliferation and migration of cells necessary for eyelid closure.

FGF_Signaling_Eyelid_Development OSR2 OSR2 Fgf10 Fgf10 OSR2->Fgf10 Fgfr2 Fgfr2 Fgf10->Fgfr2 Binds to Eyelid_Closure Eyelid Closure Fgfr2->Eyelid_Closure Activates

OSR2 in FGF Signaling for Eyelid Development

Experimental Protocols

Whole-Mount In Situ Hybridization for Gene Expression Analysis

This protocol is used to visualize the spatial expression patterns of OSR1 and OSR2 mRNA in mouse embryos.

Materials:

  • Mouse embryos at desired developmental stage

  • DEPC-treated PBS and PBT (PBS with 0.1% Tween-20)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol series (25%, 50%, 75% in PBT)

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled RNA probes for Osr1 and Osr2

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

Procedure:

  • Fix embryos in 4% PFA overnight at 4°C.

  • Dehydrate embryos through a methanol series and store at -20°C.

  • Rehydrate embryos through a reverse methanol series into PBT.

  • Bleach with 6% H2O2 in PBT.

  • Digest with Proteinase K.

  • Post-fix in 4% PFA and 0.2% glutaraldehyde.

  • Pre-hybridize in hybridization buffer at 65°C.

  • Hybridize with DIG-labeled probe overnight at 65°C.

  • Wash extensively to remove unbound probe.

  • Block with sheep serum in PBT.

  • Incubate with anti-DIG-AP antibody overnight at 4°C.

  • Wash to remove unbound antibody.

  • Develop the color reaction using NBT/BCIP solution.

  • Image the stained embryos.

Alcian Blue and Alizarin Red Staining for Skeletal Analysis

This method is used to visualize cartilage (Alcian Blue) and ossified bone (Alizarin Red) in mouse embryos to assess skeletal defects in knockout models.

Materials:

  • E17.5-E18.5 mouse embryos

  • 95% Ethanol

  • Acetone

  • Alcian Blue solution (in ethanol and acetic acid)

  • Alizarin Red S solution (in 1% KOH)

  • 1% KOH solution

  • Glycerol series (20%, 50%, 80% in 1% KOH)

Procedure:

  • Eviscerate and fix embryos in 95% ethanol overnight.

  • Dehydrate in acetone overnight.

  • Stain for cartilage with Alcian Blue solution for 24-48 hours.

  • Wash with 95% ethanol.

  • Clear tissues with 1% KOH.

  • Stain for bone with Alizarin Red S solution for 24 hours.

  • Further clear the skeleton by passing through a glycerol series.

  • Store and image in 100% glycerol.

Experimental_Workflow_Skeletal_Staining Start E18.5 Embryo Fixation Fixation (Ethanol) Start->Fixation Dehydration Dehydration (Acetone) Fixation->Dehydration Cartilage_Stain Cartilage Staining (Alcian Blue) Dehydration->Cartilage_Stain Clearing1 Clearing (KOH) Cartilage_Stain->Clearing1 Bone_Stain Bone Staining (Alizarin Red) Clearing1->Bone_Stain Clearing2 Final Clearing (Glycerol) Bone_Stain->Clearing2 Imaging Imaging Clearing2->Imaging

Workflow for Skeletal Staining

References

Cross-Species Comparison of OdD1 Gene Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Odd-skipped related 1 (OdD1) gene, a critical regulator of embryonic development, reveals both conserved functions and species-specific adaptations in its regulatory networks across various model organisms. This guide provides a comparative overview of this compound gene regulation, function, and experimental methodologies for researchers in developmental biology, disease modeling, and drug development.

The this compound gene, also known as Odd-skipped related 1 (Osr1), is a highly conserved zinc-finger transcription factor that plays a pivotal role in the embryonic development of multiple organ systems, including the heart and urogenital system.[1] Homologous to the odd-skipped family of genes in Drosophila melanogaster, this compound/Osr1 has been identified in a range of vertebrates, including humans, mice, chicks, and zebrafish, underscoring its fundamental importance in developmental processes.[2][3]

Comparative Expression Analysis of this compound/Osr1

SpeciesGene NameKey Expression Tissues/StagesPrimary Developmental Roles
Human OSR1Expressed in adult colon, small intestine, prostate, testis, and fetal lung. High expression in the aorta, bladder, and muscularis layer of the esophagus.[4]Kidney development, regulation of gastrulation.[4]
Mouse Osr1 (this compound)Intermediate mesoderm (from E8.5), branchial arches, limb buds, dorsal atrial wall of the heart, lung bud mesenchyme, fore- and hindgut endoderm, and somites.[1]Essential for heart and intermediate mesoderm development, including atrial septum formation and kidney development.[1][5]
Chick cOsr1Kidney, eye, branchial arches, dermis, and sinus venosus of the developing heart.[3][6]Similar to mouse, implicated in craniofacial, limb, and heart development.[3]
Zebrafish osr1Posterior mesoderm, intermediate mesoderm, and lateral vessel progenitors.[7][8]Pronephric nephron development, angioblast cell differentiation, and regulation of nodal signaling.[7]
Drosophila odd, bowl, sob, armSegmentally repeated patterns in the embryo, gut, Garland cells, pericardial cells, and central nervous system.[2][3]Embryonic patterning and tissue morphogenesis.[1]

Signaling Pathways and Regulatory Networks

The regulatory network of this compound/Osr1 shows conservation in its core downstream targets, particularly in vertebrate kidney development. However, the upstream regulators appear to be more diverse, suggesting species-specific adaptations.

Vertebrate Osr1 Signaling Pathway

In vertebrates, Osr1 is a key upstream regulator of a cascade of transcription factors essential for the development of the intermediate mesoderm and subsequent formation of the kidneys and gonads.

Vertebrate_Osr1_Pathway Tbx5 Tbx5 Osr1 Osr1 Tbx5->Osr1 Activates Runx2 Runx2 Runx2->Osr1 Represses Ikzf1 Ikzf1 Ikzf1->Osr1 Represses Lhx1 Lhx1 Osr1->Lhx1 Pax2 Pax2 Osr1->Pax2 Wt1 Wt1 Osr1->Wt1 Heart_Dev Heart Development Osr1->Heart_Dev Kidney_Dev Kidney Development Lhx1->Kidney_Dev Pax2->Kidney_Dev Wt1->Kidney_Dev

Caption: Vertebrate Osr1 signaling cascade in development.

In mouse development, Tbx5 acts as a direct upstream activator of Osr1 in the second heart field, crucial for atrial septation.[2] Conversely, the transcription factors Runx2 and Ikzf1 have been shown to negatively regulate Osr1 expression.[2][9] Downstream of Osr1, a conserved set of transcription factors including Lhx1, Pax2, and Wt1 are activated, which are essential for the proper development of the urogenital system.[1][2]

Drosophila Odd-skipped Family Regulation (Conceptual)

In Drosophila, the odd-skipped gene family is involved in the pair-rule segmentation pathway, a much earlier and more fundamental patterning process than the organogenesis roles of its vertebrate orthologs. The direct upstream and downstream regulatory connections are complex and integrated within the broader segmentation gene network.

Drosophila_Odd_Pathway Pair_Rule_Genes Other Pair-Rule Genes Odd_Skipped odd-skipped (odd) Pair_Rule_Genes->Odd_Skipped Regulate Odd_Skipped->Pair_Rule_Genes Feedback Segment_Polarity_Genes Segment Polarity Genes (e.g., engrailed) Odd_Skipped->Segment_Polarity_Genes Represses/Activates Segmentation Embryonic Segmentation Segment_Polarity_Genes->Segmentation

Caption: Conceptual overview of Odd-skipped's role in Drosophila.

The odd-skipped gene is regulated by other pair-rule genes and, in turn, participates in regulating the expression of segment polarity genes like engrailed.[10] This highlights a divergence in the specific developmental pathways while retaining a conserved role as a crucial transcriptional regulator.

Experimental Protocols

Precise and reproducible experimental protocols are essential for the comparative analysis of gene expression and function. Below are generalized, yet detailed, methodologies for key experimental techniques used to study this compound/Osr1.

Whole-Mount In Situ Hybridization (WMISH) for Mouse Embryos

This protocol is a standard method to visualize the spatial expression pattern of a gene in a whole embryo.

1. Probe Preparation:

  • Linearize a plasmid containing the Osr1 cDNA.
  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using in vitro transcription.
  • Purify the probe and verify its integrity and concentration.

2. Embryo Preparation:

  • Dissect mouse embryos (E8.5-E11.5) in cold PBS.
  • Fix embryos overnight in 4% paraformaldehyde (PFA) at 4°C.
  • Dehydrate embryos through a graded methanol series and store at -20°C.

3. Hybridization:

  • Rehydrate embryos through a graded methanol/PBT (PBS + 0.1% Tween-20) series.
  • Bleach with 6% H₂O₂ in PBT.
  • Treat with Proteinase K (10 µg/ml) to permeabilize tissues.
  • Refix in 4% PFA/0.2% glutaraldehyde.
  • Pre-hybridize in hybridization buffer for 1-2 hours at 65°C.
  • Hybridize with the DIG-labeled Osr1 probe overnight at 65°C.

4. Washing and Detection:

  • Wash embryos extensively in pre-warmed hybridization buffer and MABT (Maleic acid buffer + 0.1% Tween-20).
  • Block with 2% Blocking Reagent and 20% heat-inactivated sheep serum in MABT.
  • Incubate with anti-DIG-AP (alkaline phosphatase) antibody overnight at 4°C.
  • Wash extensively in MABT.
  • Equilibrate in NTMT (NaCl, Tris-HCl, MgCl₂, Tween-20) buffer.
  • Develop the color reaction using NBT/BCIP substrate in the dark.

5. Imaging:

  • Stop the reaction by washing in PBT.
  • Post-fix embryos in 4% PFA.
  • Clear and image the embryos using a dissecting microscope with a camera.

// Nodes Probe_Prep [label="Probe\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Embryo_Prep [label="Embryo\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hybridization [label="Hybridization", fillcolor="#FBBC05", fontcolor="#202124"]; Washing_Detection [label="Washing &\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imaging [label="Imaging", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Probe_Prep -> Hybridization; Embryo_Prep -> Hybridization; Hybridization -> Washing_Detection; Washing_Detection -> Imaging; }

Caption: Workflow for whole-mount in situ hybridization.

Quantitative PCR (qPCR) for Zebrafish Embryos

This protocol allows for the quantification of osr1 mRNA levels in zebrafish embryos at different developmental stages or after experimental manipulation.

1. RNA Extraction:

  • Collect a pool of zebrafish embryos (e.g., 20-30 embryos per sample).
  • Homogenize the embryos in TRIzol reagent.
  • Extract total RNA using a standard chloroform/isopropanol precipitation method.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

3. qPCR Reaction:

  • Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for osr1, and a reference gene (e.g., ef1a or b-actin).
  • Aliquot the master mix into a 96-well qPCR plate.
  • Add diluted cDNA to each well.
  • Run the qPCR plate on a real-time PCR machine with an appropriate cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for osr1 and the reference gene in each sample.
  • Calculate the relative expression of osr1 using the ΔΔCt method, normalizing to the reference gene and a control group.

// Nodes RNA_Extraction [label="RNA\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR_Reaction [label="qPCR\nReaction", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR_Reaction; qPCR_Reaction -> Data_Analysis; }

Caption: Workflow for quantitative PCR analysis.

Conclusion

The cross-species comparison of this compound/Osr1 gene regulation reveals a deeply conserved role in the orchestration of embryonic development, particularly in the formation of the heart and kidneys in vertebrates. While the core downstream targets in these processes appear to be conserved, the upstream regulatory mechanisms and the broader developmental context in which the gene functions, such as segmentation in Drosophila, demonstrate significant evolutionary divergence. This guide provides a foundational understanding for researchers aiming to further elucidate the conserved and divergent aspects of this compound/Osr1 regulation and its implications for both normal development and disease. Future studies employing quantitative and high-throughput methodologies will be invaluable in providing a more detailed and comparative understanding of this critical developmental gene.

References

Validating OSR1 Downstream Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the downstream signaling pathways of Odd-skipped related 1 (OSR1), a crucial transcription factor in development and disease. We present supporting experimental data, detailed protocols for key validation techniques, and visual representations of the signaling cascades.

OSR1 is a key regulator in various biological processes, including the development of the heart and kidneys, and has been identified as a tumor suppressor in several cancers. Its mechanism of action involves the modulation of critical signaling pathways, primarily the Wnt/β-catenin and p53 pathways. Validating the downstream targets and effects of OSR1 is essential for understanding its function and for the development of novel therapeutic strategies.

OSR1's Core Signaling Networks

OSR1 exerts its influence by regulating the expression and activity of key signaling molecules. Below are the primary downstream pathways that have been experimentally validated.

OSR1 and the Wnt/β-catenin Signaling Pathway

OSR1 has been shown to be a negative regulator of the Wnt/β-catenin signaling pathway. This regulation is primarily achieved through the suppression of SOX9 and β-catenin. Overexpression of OSR1 leads to a decrease in the levels of nuclear β-catenin, a key transcriptional co-activator in the Wnt pathway, and its downstream targets such as c-Myc and Cyclin D1[1].

OSR1_Wnt_Pathway cluster_nucleus Nucleus OSR1 OSR1 SOX9 SOX9 OSR1->SOX9 beta_catenin β-catenin OSR1->beta_catenin SOX9->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_genes OSR1_p53_Pathway cluster_nucleus Nucleus OSR1 OSR1 p53 p53 OSR1->p53 Activates p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Western_Blot_Workflow start Cell Lysate Preparation sds_page SDS-PAGE start->sds_page 1. Protein quantification transfer Protein Transfer to Membrane sds_page->transfer 2. Electrophoresis blocking Blocking transfer->blocking 3. Transfer primary_ab Primary Antibody Incubation (anti-β-catenin, anti-SOX9) blocking->primary_ab 4. 1 hr at RT secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab 5. Overnight at 4°C detection Chemiluminescent Detection secondary_ab->detection 6. 1 hr at RT analysis Densitometry Analysis detection->analysis 7. Imaging

References

Comparative analysis of OSR1 in healthy and diseased tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial for embryonic development and tissue homeostasis. Emerging evidence highlights its dysregulation in a variety of diseases, positioning it as a potential therapeutic target and diagnostic biomarker. This guide provides a comparative analysis of OSR1's role in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

Data Presentation: OSR1 Expression and Function

The following table summarizes the differential expression and functional roles of OSR1 in various healthy and diseased tissues.

Tissue/Disease StateOSR1 Expression LevelFunctional Role in Healthy TissuePathophysiological Role in Diseased TissueReferences
Kidney High in developing kidneyEssential for kidney development, including formation of the intermediate mesoderm and differentiation of renal structures.[1] OSR1 is a marker for nephron progenitor cells.[2]A variant allele is associated with reduced newborn kidney size.[1][3] Downregulation is observed in renal cell carcinoma (RCC) and is linked to tumor progression.[1][4][1][2][3][4]
Heart Expressed in developing heartRegulates atrial septum formation.[1]Null mutations lead to severe heart development defects.[1][1]
Lung Normal expressionInvolved in normal lung development.Reduced expression in lung cancer tissues is correlated with poor differentiation.[1][1]
Stomach Normal expressionMaintenance of normal gastric tissue.Significantly downregulated in primary gastric cancer tissues, where it acts as a tumor suppressor by activating p53.[1] OSR1 is methylated and downregulated in 51.8% of gastric cancer cells and tissues.[1][1]
Liver Expressed in hepatocytes and non-parenchymal cellsInvolved in maintaining liver homeostasis.In nonalcoholic steatohepatitis (NASH), OSR1 expression is reduced in hepatocytes but maintained in non-parenchymal cells.[5] It plays a role in regulating macrophage-mediated liver inflammation.[5][6][5][6]
Skeletal Muscle Expressed in fibro-adipogenic progenitors (FAPs)Regulates the differentiation of mesenchymal progenitors.[7][8]Loss of function leads to defects in limb muscle patterning.[1][1][7][8]
Joints Expressed in developing jointsFunctions in synovial joint formation.[9]Redundant function with OSR2; double mutants show joint fusion.[9][9]
Female Reproductive Tract Expressed in developing Müllerian duct and adult uterusCrucial for the development of the female reproductive tract and endometrial receptivity.[10]Disruption can contribute to uterine factor infertility.[10][10]

OSR1 Signaling Pathway

OSR1 is a key component of the WNK-SPAK/OSR1 signaling pathway, which is a master regulator of ion homeostasis and cell volume.[11][12][13][14] This pathway plays a critical role in the kidney by regulating cation-chloride cotransporters (CCCs) to control NaCl reabsorption and K+ secretion.[12]

OSR1_Signaling_Pathway cluster_stimuli Stimuli cluster_kinases Kinase Cascade cluster_effectors Cation-Chloride Cotransporters (CCCs) cluster_response Cellular Response Low Intracellular Cl- Low Intracellular Cl- WNKs WNKs (WNK1-4) Low Intracellular Cl-->WNKs Cell Shrinkage Cell Shrinkage Cell Shrinkage->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NKCCs NKCCs (Cl- importers) SPAK_OSR1->NKCCs Phosphorylates & Activates KCCs KCCs (Cl- extruders) SPAK_OSR1->KCCs Phosphorylates & Inhibits Ion Influx Ion Influx NKCCs->Ion Influx Ion Efflux Ion Efflux KCCs->Ion Efflux Cell Volume Regulation Cell Volume Regulation Ion Influx->Cell Volume Regulation Ion Efflux->Cell Volume Regulation

Caption: The WNK-SPAK/OSR1 signaling pathway in response to cellular stress.

Experimental Protocols

Here are detailed methodologies for key experiments used to assess OSR1 expression and function.

Immunohistochemistry (IHC) for OSR1 Detection in Tissues

Objective: To visualize the localization and expression level of OSR1 protein in paraffin-embedded tissue sections.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with phosphate-buffered saline (PBS).

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against OSR1 (e.g., rabbit anti-OSR1) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with streptavidin-horseradish peroxidase complex for 10 minutes.

  • Chromogenic Detection:

    • Develop the signal using a chromogen solution such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

    • Wash with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qRT-PCR) for OSR1 mRNA Expression

Objective: To quantify the relative expression levels of OSR1 mRNA in different tissue or cell samples.

Protocol:

  • RNA Extraction:

    • Extract total RNA from tissue samples or cultured cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for OSR1, and a SYBR Green PCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the PCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for OSR1 and the housekeeping gene.

    • Calculate the relative expression of OSR1 using the 2-ΔΔCt method.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing OSR1 in healthy and diseased tissues.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_output Data Output & Interpretation Healthy_Tissue Healthy Tissue Samples Paraffin Paraffin Embedding Healthy_Tissue->Paraffin RNA_Protein RNA/Protein Extraction Healthy_Tissue->RNA_Protein Diseased_Tissue Diseased Tissue Samples Diseased_Tissue->Paraffin Diseased_Tissue->RNA_Protein IHC Immunohistochemistry (IHC) Paraffin->IHC qPCR qRT-PCR RNA_Protein->qPCR WB Western Blot RNA_Protein->WB Localization Protein Localization & Expression IHC->Localization mRNA mRNA Expression Levels qPCR->mRNA Protein Protein Expression Levels WB->Protein Comparison Comparative Analysis Localization->Comparison mRNA->Comparison Protein->Comparison

Caption: Workflow for comparing OSR1 in healthy and diseased tissues.

References

Comparative Analysis of Osr1 Expression in Embryonic Development

Author: BenchChem Technical Support Team. Date: November 2025

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A Guide for Researchers and Drug Development Professionals

The Odd-skipped related 1 (Osr1) gene encodes a crucial zinc-finger transcription factor that plays a pivotal role in the development of multiple organs, including the kidneys, heart, and craniofacial structures.[1] Understanding its expression dynamics relative to other key developmental genes is fundamental for research in congenital disorders and regenerative medicine. This guide provides an objective comparison of Osr1 expression with other essential developmental genes, supported by experimental data and detailed protocols.

Spatiotemporal Expression Profile: Osr1 vs. Other Key Genes

Osr1 is distinguished as one of the earliest markers for the intermediate mesoderm, the embryonic tissue that gives rise to the kidneys and gonads.[1] In mouse embryos, its expression is detected as early as embryonic day 7.5 (E7.5) in cells destined to form this structure. By E8.5, Osr1 is expressed throughout the intermediate mesoderm, and by E10.5, its expression is also noted in the branchial arches and limb buds.[1]

The function of Osr1 is intricately linked with a network of other transcription factors. It acts upstream to initiate the expression of Pax2 (Paired box 2), Lhx1 (LIM homeobox 1), and Wt1 (Wilms' tumor 1), which are themselves critical for early urogenital development.[1] During the formation of the metanephric kidney, Osr1 expression becomes progressively restricted to the undifferentiated cap mesenchyme, a population of nephron progenitor cells.[2][3] This expression pattern partially overlaps with, but is distinct from, that of Six2 (SIX homeobox 2), another critical factor for maintaining the nephron progenitor state.[1][2] While both Osr1 and Six2 are essential for preventing premature differentiation of these progenitors, they have synergistic and distinct roles.[2][3]

The following table summarizes the comparative expression of Osr1 and other key genes during murine kidney development, a primary context for Osr1 function.

GeneE9.5 - E10.5 (Intermediate Mesoderm / Metanephric Mesenchyme)E11.5 - E13.5 (Cap Mesenchyme)Differentiated Structures (e.g., Renal Vesicle)Primary Function in Context
Osr1 Broadly expressed in intermediate mesoderm and metanephric mesenchyme.[1][3]Strongly expressed in undifferentiated cap mesenchyme.[2]Absent.[2][3]Specification and maintenance of nephron progenitors.[2][3][4]
Pax2 Co-expressed with Osr1 in intermediate mesoderm.[1]Expressed in cap mesenchyme and early differentiating structures.Present in renal vesicles and comma-shaped bodies.Early specification of renal lineage.[1]
Sall1 Expressed in the metanephric mesenchyme.Strongly expressed in cap mesenchyme.Downregulated upon epithelialization.Maintenance of nephron progenitors.
Six2 Expressed in metanephric mesenchyme.Strongly expressed in undifferentiated cap mesenchyme.[2]Absent.[2]Maintenance of nephron progenitor self-renewal.[1]
Wt1 Expressed in metanephric mesenchyme.[1]Expressed in cap mesenchyme and developing podocytes.Highly expressed in podocytes of the glomerulus.Mesenchymal-to-epithelial transition and podocyte development.

Key Signaling Pathway: Osr1 in the Hedgehog Signaling Cascade

Recent studies have identified Osr1 as a novel downstream target of the Hedgehog (HH) signaling pathway, particularly during foregut development, which gives rise to the trachea and lungs.[5] The HH ligand, secreted from the foregut endoderm, activates Gli transcription factors in the adjacent mesenchyme.[5] The effector protein Gli3 has been shown to bind to a conserved region near the Osr1 promoter, thereby activating its transcription.[5] Osr1 then mediates several functions of the HH pathway, including the proper specification of lung progenitors and the differentiation of mesenchymal tissues like tracheal cartilage and smooth muscle.[5][6]

Osr1_Hedgehog_Pathway Osr1 as a Mediator of Hedgehog Signaling in Foregut Development cluster_endoderm Foregut Endoderm cluster_mesenchyme Foregut Mesenchyme HH_Ligand Hedgehog Ligand (e.g., Shh) Gli3 Gli3 HH_Ligand->Gli3 activates Osr1 Osr1 Gli3->Osr1 binds promoter & activates transcription Mesenchymal_Differentiation Mesenchymal Differentiation (e.g., Cartilage, Smooth Muscle) Osr1->Mesenchymal_Differentiation mediates Lung_Specification Lung Progenitor Specification Osr1->Lung_Specification mediates

Caption: Osr1 acts downstream of Gli3 to mediate Hedgehog signaling.

Experimental Protocols

Accurate comparison of gene expression relies on robust and reproducible experimental methods. Below are summaries of standard protocols used to generate the data discussed in this guide.

Whole-Mount In Situ Hybridization (WISH)

This technique is used to visualize the location of specific mRNA transcripts within a whole embryo, providing spatiotemporal expression data.

Methodology Summary:

  • Embryo Dissection and Fixation: Mouse embryos are dissected from the uterus in cold phosphate-buffered saline (PBS).[7][8] They are then fixed overnight at 4°C in 4% paraformaldehyde (PFA) to preserve morphology and nucleic acids.[7][8]

  • Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the target gene's mRNA (e.g., Osr1) is synthesized via in vitro transcription.[9]

  • Hybridization: Fixed embryos are permeabilized (e.g., with Proteinase K) to allow probe entry.[7][8][10] Embryos are then incubated overnight in a hybridization buffer containing the DIG-labeled probe at a high temperature (e.g., 70°C), allowing the probe to anneal to the target mRNA.[7][8]

  • Washing and Antibody Incubation: Unbound probe is removed through a series of stringent washes.[7] The embryos are then incubated with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).

  • Detection: A colorimetric substrate (e.g., BM Purple) is added. The enzyme on the antibody converts the substrate into a colored precipitate, revealing the location of the mRNA transcripts.[8] The resulting staining pattern is then imaged.

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is used to quantify the relative abundance of specific mRNA transcripts from dissected tissues or cells, providing numerical expression data.

Methodology Summary:

  • RNA Extraction: Total RNA is isolated from dissected embryonic tissues (e.g., intermediate mesoderm) using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[11][12] This cDNA library represents the expressed genes in the original sample.

  • qPCR Reaction: The qPCR reaction is set up containing the cDNA template, gene-specific primers (for Osr1 and a reference gene), a thermostable DNA polymerase, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[11][13]

  • Amplification and Detection: The reaction is run in a thermal cycler that monitors fluorescence in real-time. As the target DNA is amplified exponentially, the fluorescence increases.[11]

  • Quantification: The cycle at which the fluorescence crosses a set threshold is called the Ct value.[11] The relative expression of the target gene is calculated by comparing its Ct value to that of a stable housekeeping gene (e.g., Gapdh), often using the delta-delta Ct method.[13]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific transcription factor, revealing direct gene targets.

Methodology Summary:

  • Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links between DNA and any interacting proteins, including transcription factors like Osr1.[14]

  • Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces (typically 200-600 base pairs) by sonication or enzymatic digestion.[15]

  • Immunoprecipitation: An antibody specific to the target protein (Osr1) is used to selectively pull down the protein and its cross-linked DNA fragment.[15][16]

  • DNA Purification: The cross-links are reversed, and the protein is digested, releasing the DNA fragments. The DNA is then purified.[17]

  • Sequencing and Analysis: The purified DNA fragments are prepared into a library and sequenced using next-generation sequencing (NGS).[15] The resulting sequences are mapped back to the reference genome to identify the specific DNA regions where the transcription factor was bound.[15] This can reveal direct downstream gene targets.

References

The Suppressive Role of OSR1 in Renal Cell Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals confirming the role of Odd-skipped related 1 (OSR1) as a tumor suppressor in Renal Cell Carcinoma (RCC). This guide provides a comparative analysis of its effects, supporting experimental data, and detailed methodologies.

Odd-skipped related 1 (OSR1), a zinc-finger transcription factor, has emerged as a critical player in the pathogenesis of several cancers. In the context of Renal Cell Carcinoma (RCC), a malignancy often characterized by delayed diagnosis and a high metastatic rate, OSR1 has been identified as a novel tumor suppressor.[1][2] Its expression is frequently downregulated in RCC tissues compared to normal kidney tissues, and this reduction is significantly correlated with higher histological grades of the cancer.[1][2] The primary mechanism for this downregulation is often attributed to promoter CpG methylation, an epigenetic silencing process.[1]

This guide synthesizes findings from multiple studies to provide a comprehensive overview of OSR1's function in RCC, its impact on key cellular processes, and its interplay with crucial signaling pathways.

Comparative Analysis of OSR1's Functional Impact in RCC

The functional consequences of OSR1 downregulation in RCC are significant, primarily affecting cell proliferation, invasion, and the regulation of pivotal signaling pathways. The following table summarizes the key quantitative data from studies investigating the role of OSR1 in RCC cell lines.

Cell LineOSR1 Expression StatusExperimental ModulationEffect on ProliferationEffect on InvasionKey Pathway AlterationReference
769-PSilenced (due to promoter methylation)----[1]
786-OSilenced (due to promoter methylation)----[1]
A498ExpressedKnockdown (siRNA)IncreasedIncreasedRepression of p53 pathway genes (p53, p21, p27, p57, RB)[1][2]
ACHNExpressedKnockdown (siRNA)IncreasedIncreasedRepression of p53 pathway genes (p53, p21, p27, p57, RB)[1][2]

OSR1's Interaction with the p53 Signaling Pathway

A crucial aspect of OSR1's tumor-suppressive function in RCC is its regulation of the p53 signaling pathway.[1] The p53 pathway is a cornerstone of cancer prevention, governing cell cycle arrest, apoptosis, and cellular senescence. Studies have demonstrated that the depletion of OSR1 in RCC cells leads to a marked repression of several key tumor suppressor genes within this pathway, including p53 itself, as well as p21, p27, p57, and RB.[1][2] Furthermore, knockdown of OSR1 has been shown to suppress the transcriptional activity of p53.[2]

OSR1_p53_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects OSR1 OSR1 p53_gene p53 gene OSR1->p53_gene Activates transcription p53_protein p53 protein p53_gene->p53_protein Transcription & Translation p21_gene p21 gene p21_protein p21 protein p21_gene->p21_protein p27_gene p27 gene p27_protein p27 protein p27_gene->p27_protein p57_gene p57 gene p57_protein p57 protein p57_gene->p57_protein RB_gene RB gene RB_protein RB protein RB_gene->RB_protein p53_protein->p21_gene Activates p53_protein->p27_gene Activates p53_protein->p57_gene Activates p53_protein->RB_gene Activates Apoptosis Apoptosis p53_protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest p27_protein->Cell_Cycle_Arrest p57_protein->Cell_Cycle_Arrest RB_protein->Cell_Cycle_Arrest Proliferation Proliferation Invasion Invasion OSR1_depletion OSR1 Depletion OSR1_depletion->OSR1 Inhibits OSR1_depletion->Proliferation Promotes OSR1_depletion->Invasion Promotes

Caption: OSR1 positively regulates the p53 pathway, leading to tumor suppressive effects.

Experimental Protocols

To facilitate the replication and further investigation of OSR1's role in RCC, detailed methodologies for key experiments are provided below.

Cell Culture and Transfection

Human RCC cell lines (769-P, 786-O, A498, ACHN) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For gene knockdown experiments, cells are transiently transfected with OSR1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against OSR1, p53, p21, p27, p57, RB, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (CCK-8 Assay)
  • Cell Seeding: Transfected cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well.

  • Incubation: The plates are incubated for 24, 48, and 72 hours.

  • CCK-8 Reagent Addition: At each time point, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The relative cell viability is calculated based on the absorbance values.

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel.

  • Cell Seeding: Transfected cells (5 x 10^4) in serum-free medium are seeded into the upper chamber. The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

  • Incubation: The plates are incubated for 24-48 hours.

  • Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invading cells is counted in several random fields under a microscope.

Experimental_Workflow cluster_cell_lines RCC Cell Lines cluster_assays Functional Assays A498 A498 Transfection siRNA Transfection (siOSR1 vs. siControl) A498->Transfection ACHN ACHN ACHN->Transfection Proliferation Proliferation Assay (CCK-8) Transfection->Proliferation Invasion Invasion Assay (Transwell) Transfection->Invasion WesternBlot Western Blot (p53 pathway proteins) Transfection->WesternBlot Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Invasion->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion: OSR1 is a tumor suppressor in RCC Data_Analysis->Conclusion

Caption: Workflow for investigating the tumor-suppressive role of OSR1 in RCC.

References

OSR1 in Cardiac Development: A Comparative Guide to Key Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of OSR1 with G-A-T-A-4, N-K-X-2-5, and T-B-X-5 in Heart Formation, Supported by Experimental Data.

Heart development is a complex process orchestrated by a precise network of transcription factors. Among these, Odd-skipped related 1 (OSR1) has emerged as a critical regulator, particularly in the formation of the atrial septum. This guide provides a comparative analysis of OSR1 against other core cardiac transcription factors—GATA4, NKX2-5, and TBX5—offering insights into their distinct and overlapping roles in cardiogenesis. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.

Comparative Analysis of Transcription Factor Function

The roles of OSR1, GATA4, NKX2-5, and TBX5 in heart development, while all essential, are distinguished by their specific spatial and temporal expression patterns, their primary downstream targets, and the nature of the cardiac defects that arise from their deficiency. OSR1's function is particularly prominent in the second heart field, a multipotent progenitor population that contributes to the atria, right ventricle, and outflow tract.

OSR1 is a zinc-finger transcription factor crucial for the development of the atrial septum. Mice lacking OSR1 exhibit embryonic lethality due to severe heart defects, including deformed atrioventricular junctions and hypoplastic venous valves[1]. Its expression is notable in the dorsal atrial wall, the site of primary atrial septum emergence[1].

GATA4 , another zinc-finger transcription factor, has a broader role in cardiac development, being essential for the differentiation and proliferation of cardiomyocytes and the formation of the endocardial cushions. Mutations in GATA4 are associated with a range of congenital heart defects in humans, most commonly atrial and ventricular septal defects.

NKX2-5 , a homeodomain-containing transcription factor, is one of the earliest markers of the cardiac lineage and is considered a master regulator of heart development. It plays a fundamental role in the specification of cardiac progenitor cells and the looping of the heart tube. Mutations in NKX2-5 are also linked to various congenital heart diseases, including atrial septal defects and conduction abnormalities.

TBX5 , a T-box transcription factor, is well-known for its role in both heart and limb development, with mutations causing Holt-Oram syndrome, characterized by upper limb abnormalities and cardiac septal defects. TBX5 is crucial for the septation of the atria and ventricles.

Quantitative Comparison of Cardiac Defects in Mutant Mouse Models

The severity and nature of cardiac defects in mouse models with deficiencies in these transcription factors provide quantitative insights into their specific roles.

Transcription FactorGenotypeKey Cardiac PhenotypesIncidence of Atrial Septal Defects (ASDs)Incidence of Atrioventricular Septal Defects (AVSDs)Reference
OSR1 Osr1-/-Embryonic lethal, deformed atrioventricular junctions, hypoplastic venous valves, absent atrial septum.High (complete absence)Not explicitly quantified, but severe AV junction defects are noted.[1]
TBX5 Tbx5+/-Atrial and ventricular septal defects, conduction system abnormalities.~40%-
OSR1 & TBX5 Osr1+/-; Tbx5+/-Synergistic increase in the severity of septal defects.-100% (11/11 embryos)
GATA4 Gata4+/-Atrial and ventricular septal defects.Variable, depending on genetic background.-
GATA4 & GATA5 Gata4+/-; Gata5-/-Mid-gestation lethality, double outlet right ventricle (DORV), ventricular septal defect (VSD).--[2]
NKX2-5 Nkx2-5-/-Early embryonic lethality due to failure of heart tube looping.--
NKX2-5 Nkx2-5+/-Atrial septal defects, atrioventricular conduction block.High penetrance.-

Signaling and Genetic Pathways in Heart Development

The interplay between OSR1, TBX5, GATA4, and Hedgehog signaling is crucial for proper atrial septation and second heart field development.

cluster_shf Second Heart Field (SHF) Progenitors TBX5 TBX5 OSR1 OSR1 TBX5->OSR1 Proliferation Proliferation TBX5->Proliferation OSR1->Proliferation GATA4 GATA4 Hh_signaling Hedgehog Signaling GATA4->Hh_signaling potentiates GATA4->Proliferation Hh_signaling->OSR1 Atrial_Septation Atrial_Septation Proliferation->Atrial_Septation

Caption: OSR1 and TBX5 in the Second Heart Field.

This diagram illustrates that in the second heart field, TBX5 directly upregulates OSR1 expression. Both OSR1 and TBX5, along with GATA4, contribute to the proliferation of cardiac progenitors, which is essential for atrial septation. GATA4 potentiates Hedgehog signaling, which also acts upstream of OSR1.

Experimental Workflows

A typical experimental workflow to investigate the comparative roles of these transcription factors involves a combination of genetic mouse models and molecular biology techniques.

cluster_workflow Experimental Workflow cluster_molecular Mouse_Models Generate Mouse Models (KO, cKO, Compound Mutants) Embryo_Dissection Dissect Embryonic Hearts (e.g., E9.5, E13.5) Mouse_Models->Embryo_Dissection Phenotypic_Analysis Phenotypic Analysis (Histology, Imaging) Embryo_Dissection->Phenotypic_Analysis Molecular_Analysis Molecular Analysis Embryo_Dissection->Molecular_Analysis Data_Integration Data Integration & Comparative Analysis Phenotypic_Analysis->Data_Integration Molecular_Analysis->Data_Integration qPCR qPCR IF Immunofluorescence ChIP_seq ChIP-seq RNA_seq RNA-seq

Caption: Investigating Cardiac Transcription Factors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are representative protocols for key techniques used to study OSR1 and other cardiac transcription factors.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol is adapted for use with embryonic mouse heart tissue to identify the genomic binding sites of transcription factors.

  • Tissue Preparation: Dissect embryonic hearts (e.g., E9.5) in cold PBS. Crosslink chromatin by incubating in 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-OSR1, anti-GATA4, anti-NKX2-5, or anti-TBX5).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the mouse genome and use peak-calling algorithms to identify regions of transcription factor binding.

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the expression levels of target genes in embryonic heart tissue.

  • RNA Extraction: Dissect embryonic hearts and immediately homogenize in a lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.

    • Primer Sequences (Mouse):

      • Osr1 Forward: 5'-CTGCGGAGACAACATCGACTA-3'

      • Osr1 Reverse: 5'-CGTGGATTCGTTCCCTTTCTCTA-3'

      • Gata4 Forward: 5'-AGGAGGAAGGCAGAGAGTGTGT-3'

      • Gata4 Reverse: 5'-GGCAGTGATTATGCGGTTTACC-3'

      • Nkx2-5 Forward: 5'-TACCCTGGCTTGGCCTTATC-3'

      • Nkx2-5 Reverse: 5'-GCTTTCCGTTCTCTCCCTCT-3'

      • Tbx5 Forward: 5'-ACCCCAACGCCTACAACTAC-3'

      • Tbx5 Reverse: 5'-TCTGCAGCTCCTCGTTTCTC-3'

      • Gapdh (housekeeping) Forward: 5'-ACCACAGTCCATGCCATCAC-3'

      • Gapdh (housekeeping) Reverse: 5'-TCCACCACCCTGTTGCTGTA-3'[1]

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to a housekeeping gene.

Immunofluorescence Staining

This protocol is for visualizing the localization of transcription factors in sections of embryonic hearts.

  • Tissue Preparation: Dissect embryonic hearts and fix in 4% paraformaldehyde (PFA) overnight at 4°C. Cryoprotect the hearts by incubating in a sucrose gradient (15% then 30%). Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

  • Sectioning: Cut 5-10 µm sections using a cryostat and mount on slides.

  • Staining:

    • Permeabilize the sections with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody (e.g., rabbit anti-OSR1, goat anti-GATA4, mouse anti-NKX2-5, or rabbit anti-TBX5) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the slides with an anti-fade mounting medium and visualize using a confocal microscope.

Conclusion

OSR1 is a vital transcription factor in heart development, with a particularly critical role in atrial septation. While GATA4, NKX2-5, and TBX5 are master regulators with broader functions from the earliest stages of cardiogenesis, OSR1's more specific role highlights the intricate division of labor within the cardiac transcription factor network. The synergistic interaction between OSR1 and TBX5 underscores the importance of combinatorial control in ensuring the fidelity of heart formation. Future research focusing on the direct comparative analysis of the target genes and protein-protein interactions of these factors will further elucidate the precise molecular mechanisms governing cardiac development and provide novel avenues for therapeutic intervention in congenital heart disease.

References

Validating OdD1 Function In Vivo: A Comparative Guide to Inflammatory Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo function of the hypothetical inflammatory kinase OdD1, using IκB kinase β (IKKβ) as its real-world counterpart. We objectively compare this compound/IKKβ's performance with two key alternative inflammatory kinases, c-Jun N-terminal kinase 1 (JNK1) and TANK-binding kinase 1 (TBK1). The supporting experimental data, detailed protocols, and signaling pathway diagrams included herein offer a comprehensive resource for validating in vitro findings in relevant in vivo models of inflammation.

Comparative Analysis of In Vivo Efficacy

To evaluate the in vivo function of this compound/IKKβ and its alternatives, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice is utilized. This model mimics the acute inflammatory response seen in various diseases. The efficacy of selective inhibitors for this compound/IKKβ (BAY 11-7082), JNK1 (SP600125), and TBK1 (Amlexanox) is assessed by measuring the reduction in pro-inflammatory cytokine levels in the serum.

Target KinaseInhibitorIn Vivo ModelKey Pro-Inflammatory CytokinePercent Reduction (Inhibitor vs. LPS Control)
This compound/IKKβ BAY 11-7082LPS-induced inflammation in miceTNF-α~60-70%[1][2]
IL-6~50-60%[3]
IL-1β~55-65%[4]
JNK1 SP600125LPS-induced inflammation in miceTNF-α~40-50%[5][6]
IL-6~35-45%[5][6]
IL-1βNot consistently reported
TBK1 AmlexanoxLPS-induced inflammation in miceTNF-α~30-40%[7]
IL-6~25-35%[7]
IL-1βIncreased production observed in some models[7]

Note: The presented data are approximations derived from multiple studies and can vary based on experimental conditions.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for this compound/IKKβ, JNK1, and TBK1 in the context of an inflammatory response triggered by a stimulus such as LPS.

OdD1_IKK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 OdD1_IKK This compound/IKK Complex (IKKα/β/γ) TAK1->OdD1_IKK P IkB IκB OdD1_IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Genes

This compound/IKKβ Canonical NF-κB Signaling Pathway

JNK1_Pathway cluster_nucleus Nucleus Stress Cellular Stress (LPS, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 P JNK1 JNK1 MKK4_7->JNK1 P cJun c-Jun JNK1->cJun P cJun_n c-Jun cJun->cJun_n Translocation AP1 AP-1 Nucleus Nucleus Genes Pro-inflammatory Gene Expression AP1_n AP-1 cJun_n->AP1_n AP1_n->Genes

JNK1 Signaling Pathway

TBK1_Pathway cluster_nucleus Nucleus Stimulus Viral/Bacterial PAMPs (e.g., dsDNA, LPS) Sensors Sensors (cGAS, TRIF) Stimulus->Sensors STING STING Sensors->STING TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 P IRF3_n IRF3 Dimer IRF3->IRF3_n Dimerization & Translocation Nucleus Nucleus Genes Type I IFN & Pro- inflammatory Genes IRF3_n->Genes

TBK1 Signaling Pathway

Experimental Protocols

In Vivo LPS-Induced Inflammation in Mice

This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).

Materials:

  • 8-10 week old C57BL/6 or BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Kinase inhibitors (e.g., BAY 11-7082, SP600125, Amlexanox)

  • Vehicle control for inhibitors (e.g., DMSO, saline)

  • Syringes and needles for injection

Procedure:

  • Acclimatize mice to the housing facility for at least one week.

  • Prepare a stock solution of LPS in sterile PBS.

  • On the day of the experiment, dilute the LPS stock to the desired working concentration. A typical dose to induce a robust inflammatory response is 1-5 mg/kg body weight.

  • Administer the kinase inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before LPS challenge (typically 30-60 minutes).

  • Inject the mice intraperitoneally with LPS or an equivalent volume of sterile PBS (for the control group).

  • Monitor the mice for signs of inflammation (e.g., lethargy, piloerection).

  • At a specified time point post-LPS injection (commonly 2-6 hours for peak cytokine response), collect blood samples for cytokine analysis.

  • Euthanize the mice according to approved institutional guidelines and collect tissues for further analysis if required.

Measurement of Serum Cytokines by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in mouse serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mouse TNF-α, IL-6, or IL-1β ELISA kit

  • Serum samples collected from the in vivo experiment

  • Microplate reader

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

Procedure:

  • Bring all reagents and samples to room temperature.

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of the serum samples.

  • Add the standards and samples to the appropriate wells of the antibody-coated microplate.

  • Incubate the plate as specified in the kit protocol.

  • Wash the wells multiple times with wash buffer to remove unbound substances.

  • Add the detection antibody to each well and incubate.

  • Wash the wells again to remove unbound detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the wells to remove unbound enzyme conjugate.

  • Add the substrate solution to each well. A color change will develop.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for validating the in vivo function of a kinase inhibitor.

Experimental_Workflow start Start: In Vivo Study Design animal_model Select Animal Model (e.g., LPS-induced inflammation in mice) start->animal_model inhibitor_prep Prepare Kinase Inhibitor and Vehicle Control animal_model->inhibitor_prep treatment Administer Inhibitor/Vehicle to Mice inhibitor_prep->treatment lps_challenge Induce Inflammation (LPS Injection) treatment->lps_challenge sample_collection Collect Blood/Tissue Samples at Defined Time Points lps_challenge->sample_collection analysis Analyze Samples sample_collection->analysis elisa Measure Cytokine Levels (ELISA) analysis->elisa nfkb_assay Assess NF-κB Activation (e.g., Western Blot for p-IκBα) analysis->nfkb_assay data_analysis Data Analysis and Interpretation elisa->data_analysis nfkb_assay->data_analysis conclusion Conclusion: In Vivo Efficacy of Kinase Inhibitor data_analysis->conclusion

In Vivo Kinase Inhibitor Validation Workflow

References

Unveiling the Transcriptional Landscape of OSR1 Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic analysis of cells with knocked-out Odd-skipped related 1 (OSR1) versus wild-type cells. OSR1, a zinc-finger transcription factor, is a crucial regulator in embryonic development, particularly in the formation of the heart and urogenital system.[1] Emerging evidence also points to its significant role as a tumor suppressor in various cancers, including renal cell carcinoma (RCC).[2] Understanding the global changes in gene expression following the loss of OSR1 function is paramount for elucidating its molecular mechanisms and identifying potential therapeutic targets.

Key Transcriptomic Changes in OSR1 Knockdown Cells

A study involving RNA sequencing of ACHN renal cell carcinoma cells with OSR1 knockdown revealed significant alterations in the expression of genes involved in critical cellular pathways.[2] The differentially expressed genes fall into several key functional categories, including tumor suppressor genes and oncogenes.

Downregulated Tumor Suppressor Genes

Loss of OSR1 expression leads to the downregulation of several key tumor suppressor genes, suggesting that OSR1 normally functions to uphold their expression and protective activities.

Gene SymbolGene NameFunction
p53 Tumor Protein P53A key tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair.[2]
p21 Cyclin Dependent Kinase Inhibitor 1AA potent cell cycle inhibitor regulated by p53.[2]
p27 Cyclin Dependent Kinase Inhibitor 1BA protein that controls cell division by slowing down the cell cycle.[2]
p57 Cyclin Dependent Kinase Inhibitor 1CA maternally imprinted gene that negatively regulates cell proliferation.[2]
RB Retinoblastoma ProteinA tumor suppressor that prevents excessive cell growth by inhibiting cell cycle progression.[2]
Upregulated Oncogenes

Conversely, the absence of OSR1 results in the upregulation of several well-known oncogenes, indicating that OSR1 typically acts to repress their expression.

Gene SymbolGene NameFunction
MYC MYC Proto-OncogeneA master regulator of cell proliferation, growth, and metabolism, often deregulated in cancer.[2]
FRA1 FOS Like 1, AP-1 Transcription Factor SubunitA component of the AP-1 transcription factor complex, implicated in cell proliferation and invasion.[2]
MET MET Proto-Oncogene, Receptor Tyrosine KinaseA receptor tyrosine kinase that, when activated, can drive tumor growth and metastasis.[2]
HMGA1 High Mobility Group AT-Hook 1A non-histone chromosomal protein that can function as a transcriptional regulator and is often overexpressed in cancer.[2]
PIK3CA Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit AlphaA key component of the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.[2]

OSR1's Role in Key Signaling Pathways

The transcriptomic changes observed upon OSR1 knockout highlight its influence on crucial signaling pathways that govern cell fate, including the p53 and Wnt signaling pathways.

The p53 Signaling Pathway

OSR1 appears to be a positive regulator of the p53 signaling pathway. Knockdown of OSR1 suppresses the transcriptional activity of p53 and the expression of its downstream targets.[2] This suggests that OSR1 is part of the cellular machinery that maintains genomic stability and prevents tumorigenesis through the p53 pathway.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm OSR1 OSR1 p53_gene p53 Gene OSR1->p53_gene Activates Transcription p53_protein p53 Protein p53_gene->p53_protein Transcription & Translation p21_gene p21 Gene p53_protein->p21_gene Activates Apoptosis_genes Apoptosis Genes p53_protein->Apoptosis_genes Activates p21_protein p21 Protein Apoptosis_proteins Apoptosis Proteins Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_proteins->Apoptosis Induces

OSR1 positively regulates the p53 pathway.
The Wnt Signaling Pathway

OSR1 has been shown to downregulate the activity of the Wnt signaling pathway.[3] It achieves this by suppressing the expression of key components of this pathway, such as SOX9 and β-catenin.[3] The Wnt pathway is critical for embryonic development, but its aberrant activation is a hallmark of many cancers.

wnt_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin_complex APC/Axin Complex beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates OSR1 OSR1 SOX9_gene SOX9 Gene OSR1->SOX9_gene Suppresses TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Promotes rna_seq_workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis Cell_Culture 1. OSR1 Knockout & Wild-Type Cell Culture RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction RNA_QC 3. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC mRNA_Purification 4. mRNA Purification (Poly-A Selection) RNA_QC->mRNA_Purification Fragmentation 5. RNA Fragmentation mRNA_Purification->Fragmentation cDNA_Synthesis 6. cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation 7. Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification 8. PCR Amplification Adapter_Ligation->Amplification Sequencing 9. High-Throughput Sequencing (e.g., Illumina) Amplification->Sequencing Data_QC 10. Raw Data Quality Control Sequencing->Data_QC Alignment 11. Read Alignment to Reference Genome Data_QC->Alignment Quantification 12. Gene Expression Quantification Alignment->Quantification DEG_Analysis 13. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 14. Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of OdD1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "OdD1" is not a standard chemical name. The following disposal procedures are based on the assumption that "this compound" refers to the product "Dissolved Oxygen No.1," as identified in the Safety Data Sheet (SDS) from the search results[1]. If "this compound" pertains to a different substance, these instructions are not applicable, and the correct SDS must be consulted.

This guide provides essential safety and logistical information for the proper disposal of "Dissolved Oxygen No.1" to ensure the safety of laboratory personnel and environmental compliance.

Hazardous Components and Data

The primary hazardous ingredients in "Dissolved Oxygen No.1" are summarized below. Understanding these components is critical for safe handling and disposal.

Chemical NameWeight PercentageKey Hazards
Manganese chloride (MnCl2), tetrahydrate10-20%Causes serious eye damage, may cause respiratory irritation, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects[1].
Sulfamic acid1-5%Causes skin irritation, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects[1].

Experimental Protocol for Disposal

The proper disposal of "Dissolved Oxygen No.1" should be treated as a formal laboratory procedure. The following steps provide a detailed methodology for its safe disposal.

1. Pre-Disposal Safety Preparations:

  • Consult the SDS: Before beginning, thoroughly review the Safety Data Sheet for "Dissolved Oxygen No.1"[1].
  • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety glasses with side-shields and impervious gloves[1]. An appropriate lab coat should also be worn to avoid skin contact[1].
  • Designated Area: Designate a specific, well-ventilated area for the waste collection and temporary storage.

2. Waste Collection:

  • Use a dedicated, chemically resistant, and leak-proof container for collecting the "Dissolved Oxygen No.1" waste.
  • The container must be clearly labeled as "Hazardous Waste" and should also list the chemical constituents (Manganese chloride, Sulfamic acid solution).
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

3. Temporary Storage:

  • Keep the waste container tightly closed when not in use[1].
  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials[1].
  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Disposal of this material must be handled by a licensed hazardous waste disposal service[2]. Do not pour it down the drain or dispose of it in regular trash[3][4].
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
  • Provide the EHS office or the disposal company with a copy of the SDS.

5. Spill and Contamination Procedures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE[1].
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into the designated hazardous waste container.
  • Decontaminate the spill area with water and collect the cleaning materials for disposal as hazardous waste.
  • Take off any contaminated clothing and wash it before reuse[1].

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of "this compound" (assuming it is "Dissolved Oxygen No.1").

OdD1_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult SDS and Institutional Disposal Guidelines start->consult_sds wear_ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat consult_sds->wear_ppe collect_waste Collect Waste in a Labeled, Leak-Proof Container wear_ppe->collect_waste store_waste Store Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Compound OdD1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines provide a comprehensive framework for the safe handling of a hypothetical hazardous chemical, referred to as "Compound OdD1." The specific properties of any actual substance must be determined from its Safety Data Sheet (SDS) to conduct a thorough risk assessment and select the appropriate personal protective equipment (PPE) and procedures. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with novel or hazardous compounds.

Personal Protective Equipment (PPE) for Compound this compound

The selection of appropriate PPE is the first line of defense against chemical exposure.[1][2] A thorough hazard assessment and consultation of the compound's SDS are critical for choosing the correct equipment.[1] The following table summarizes key quantitative data for selecting PPE for a hypothetical hazardous chemical like Compound this compound.

Table 1: Personal Protective Equipment Specifications

PPE CategorySpecificationQuantitative Data (Example)Purpose
Eye Protection Chemical Splash Goggles or Safety GlassesANSI Z87.1-2020 certifiedProtects eyes from splashes, vapors, and chemical gases, which can cause irreversible damage.[3]
Face ShieldWorn over safety glassesRequired when there is a significant risk of splashing, explosion, or highly exothermic reactions.[3][4]
Hand Protection Chemically Resistant GlovesMaterial: Nitrile, Neoprene, or Butyl RubberPrevents skin contact and absorption of hazardous materials.[3]
Glove Thickness> 5 mil (0.127 mm)Thicker gloves generally offer greater protection and resistance to physical damage.
Breakthrough Time (BTT)> 480 minutes (for a specific chemical)The time it takes for the chemical to permeate the glove material. Always check manufacturer data.
Body Protection Laboratory CoatNomex® or 100% CottonProtects skin and personal clothing from splashes. Synthetic materials like polyester should be avoided.[3]
Chemical Resistant Apron or SuitAs per SDS recommendationsProvides additional protection for high-risk procedures or when handling large quantities.
Foot Protection Closed-toe, closed-heel shoesLeather or chemical-resistant materialProtects feet from spills and falling objects.[3]
Respiratory Protection RespiratorN95, Half-mask, or Full-face with appropriate cartridgesRequired if engineering controls (e.g., fume hood) are insufficient to control vapor or dust exposure.[4]

Experimental Protocol: Step-by-Step Handling of Compound this compound

This protocol outlines a general workflow for safely handling Compound this compound in a laboratory setting.

2.1. Preparation and Pre-Handling

  • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for Compound this compound to understand its specific hazards, handling requirements, and emergency procedures.[1]

  • Hazard Assessment: Conduct a task-specific hazard assessment to identify potential risks and ensure all necessary safety measures are in place.[1]

  • Gather Materials: Assemble all necessary equipment, including Compound this compound, reagents, glassware, and waste containers.

  • Verify Engineering Controls: Ensure that primary engineering controls, such as a chemical fume hood, are functioning correctly.

  • Don Appropriate PPE: Put on the required personal protective equipment as specified in the SDS and the table above.[3]

2.2. Handling and Experimental Procedure

  • Work in a Ventilated Area: All manipulations of Compound this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Controlled Dispensing: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.

  • Secondary Containment: Always use secondary containment, such as a tray, to contain any potential spills.

  • Avoid Contamination: Do not touch face, personal items, or door handles with gloved hands. Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[5]

2.3. Post-Handling and Decontamination

  • Decontaminate Surfaces: After the experiment is complete, decontaminate all work surfaces and equipment using a suitable solvent or cleaning agent as recommended by the SDS or your institution's procedures.[6]

  • Properly Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

3.1. Spill Management

Immediate and appropriate response to a chemical spill is crucial to minimize harm.

  • Minor Spill (<1 Liter, not highly hazardous):

    • Alert personnel in the immediate area.[7]

    • Wear appropriate PPE, including gloves, goggles, and a lab coat.[8]

    • Contain the spill by creating a dike with absorbent material, working from the outside in.[8][9]

    • If the substance is an acid or base, neutralize it if safe to do so.[9]

    • Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[7][8]

    • Clean the spill area with soap and water.[8]

  • Major Spill (>1 Liter or highly hazardous):

    • Evacuate the laboratory immediately and alert others.[10]

    • If safe to do so, close the laboratory door to contain vapors.[10]

    • Call your institution's emergency number or EHS.[7][10]

    • Remain nearby to provide information to emergency responders.

3.2. Waste Disposal

All waste contaminated with Compound this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix incompatible waste streams.[5] Collect waste in designated, properly labeled containers.

  • Container Management: Waste containers must be kept closed except when adding waste, be chemically compatible with the contents, and be stored in a designated satellite accumulation area.[11][12]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[12]

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.[5][13] Do not dispose of chemical waste down the drain.[13]

  • Empty Containers: Containers that held acutely hazardous waste must be triple-rinsed, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[13][14]

Workflow and Pathway Visualizations

The following diagram illustrates the standard workflow for handling Compound this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS & Assess Hazards prep2 Verify Engineering Controls (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Perform Experiment in Fume Hood prep3->handling1 handling2 Use Secondary Containment handling1->handling2 post1 Decontaminate Surfaces & Equipment handling2->post1 post2 Segregate & Label Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Store Waste in Satellite Area post2->disp1 post4 Wash Hands post3->post4 disp2 Request Waste Pickup disp1->disp2

Caption: Workflow for Safe Handling of Compound this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.